Yunaconitoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[8-acetyloxy-11-ethyl-5-hydroxy-6,18-dimethoxy-13-(methoxymethyl)-14-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-15-en-4-yl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43NO10/c1-7-35-16-31(17-40-3)22(37)12-13-32-21-14-33(39)23(42-5)15-34(45-18(2)36,25(28(32)35)26(43-6)27(31)32)24(21)29(33)44-30(38)19-8-10-20(41-4)11-9-19/h8-13,21,23-29,39H,7,14-17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTGLCWQWPWURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C3C(C4C1C3(C=CC2=O)C5CC6(C(CC4(C5C6OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)OC)O)OC)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of Yunaconitoline on Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. Their modulation presents a key target for therapeutic intervention in a variety of neurological and cardiovascular disorders. Diterpenoid alkaloids, such as yunaconitoline (B1164412) and its analogue aconitine (B1665448), represent a class of potent modulators of Nav channels. This technical guide synthesizes the current understanding of how these alkaloids interact with sodium channels, drawing primarily from extensive research on aconitine. It details the molecular binding site, the profound effects on channel gating kinetics, and the resultant physiological consequences. Furthermore, this document provides structured quantitative data for related compounds, outlines comprehensive experimental protocols for future investigations, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: Lessons from Aconitine
Aconitine is a well-established neurotoxin that acts as a potent activator of voltage-gated sodium channels[1][2][3]. It binds to a specific site on the channel protein, leading to persistent activation and a disruption of normal cellular excitability.
Molecular Binding Site: Neurotoxin Receptor Site 2
Aconitine and other related alkaloids bind to neurotoxin receptor site 2 on the alpha subunit of the voltage-gated sodium channel[1][2][4][5]. This binding site is located within the inner pore of the channel, a region critical for ion conduction and gating[6]. Molecular docking studies suggest that aconitine positions itself within the channel, below the four-helix bundle, interacting through hydrophobic and hydrogen bonds[5]. This strategic location allows it to physically and allosterically modulate channel function. The binding of aconitine is state-dependent, showing preferential interaction with the open state of the channel[2][3].
Effects on Sodium Channel Gating
The binding of aconitine to neurotoxin receptor site 2 induces profound changes in the gating properties of the sodium channel, primarily characterized by persistent activation. This is achieved through two principal mechanisms:
-
Hyperpolarizing Shift in Voltage-Dependence of Activation: Aconitine causes a significant shift in the voltage-dependence of channel activation towards more negative or hyperpolarized membrane potentials[7][8][9]. This shift can be as substantial as 20-50 mV[7][8][9]. Consequently, channels are more likely to open at the resting membrane potential, leading to a persistent influx of sodium ions[1].
-
Inhibition of Inactivation: Aconitine slows and inhibits the fast inactivation process of the sodium channel[1][6][9]. Normally, sodium channels rapidly inactivate within milliseconds of opening to terminate the sodium current. By preventing this inactivation, aconitine prolongs the duration of the inward sodium current, leading to sustained membrane depolarization[1].
The combination of these effects results in a sodium channel that remains in a persistently activated state, leading to uncontrolled firing of action potentials and ultimately, cellular dysfunction[1][4].
Quantitative Data for Aconitine and Related Diterpenoid Alkaloids
The following table summarizes the available quantitative data on the effects of aconitine and other relevant diterpenoid alkaloids on voltage-gated sodium channels. It is important to note that experimental conditions can influence these values.
| Compound | Channel Subtype | Parameter | Value | Reference |
| Aconitine | Rat Nav Channels | Kd | 1.2 µM | [4] |
| Aconitine | Human Nav1.5 | Agonist Activity | 3 x 10-5 to 1 x 10-4 M | [4] |
| Aconitine | Frog Skeletal Muscle | Shift in Activation | -40 to -50 mV | [7] |
| Aconitine | Neuroblastoma Cells | Shift in Activation | ~ -20 mV | [8] |
| Guan-Fu Base S | Ventricular Sodium Current | IC50 | 3.48 µM | [10] |
| Pyroaconitine | Nav1.2 | % Inhibition (at 10 µM) | 57% | [11] |
| Ajacine | Nav1.2 | % Inhibition (at 10 µM) | 42% | [11] |
| Septentriodine | Nav1.2 | % Inhibition (at 10 µM) | 42% | [11] |
| Delectinine | Nav1.2 | % Inhibition (at 10 µM) | 42% | [11] |
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is the gold standard for studying the effects of a compound on the gating kinetics of ion channels.
Objective: To characterize the effects of this compound on the voltage-dependence of activation and inactivation, as well as the kinetics of sodium currents.
Materials:
-
Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.7).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Microscope.
-
Perfusion system.
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound stock solution (in DMSO).
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
-
Activation Protocol:
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments for 50 ms).
-
Record the resulting sodium currents.
-
To determine the effect of this compound, perfuse the cells with a known concentration of the compound and repeat the voltage protocol.
-
-
Steady-State Inactivation Protocol:
-
Apply a series of pre-pulses to various potentials (e.g., from -120 mV to -10 mV in 10 mV increments for 500 ms) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).
-
Record the sodium currents during the test pulse.
-
Perfuse with this compound and repeat the protocol.
-
-
Data Analysis:
-
Analyze the current-voltage (I-V) relationship from the activation protocol to determine the voltage at half-maximal activation (V1/2).
-
Analyze the data from the inactivation protocol to determine the voltage at half-maximal inactivation (V1/2).
-
Compare the V1/2 values in the presence and absence of this compound to quantify the voltage shift.
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its receptor.
Objective: To determine the dissociation constant (Ki) of this compound for neurotoxin receptor site 2 on the sodium channel.
Materials:
-
Membrane preparations from a source rich in the target sodium channel subtype (e.g., rat brain synaptosomes).
-
Radiolabeled ligand that binds to neurotoxin receptor site 2 (e.g., [3H]batrachotoxinin A 20-α-benzoate, [3H]BTX-B).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, and 0.1% BSA).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Assay Setup: In a series of tubes, add a fixed concentration of the radiolabeled ligand ([3H]BTX-B) and increasing concentrations of unlabeled this compound to the membrane preparations in the binding buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of Aconitine Action
Caption: Aconitine binds to neurotoxin receptor site 2, causing persistent activation.
Experimental Workflow for Characterization
Caption: Workflow for characterizing this compound's effects on sodium channels.
Conclusion and Future Directions
While the precise mechanism of this compound remains to be elucidated, the extensive knowledge of aconitine provides a robust framework for predicting its interaction with voltage-gated sodium channels. It is highly probable that this compound also functions as a sodium channel activator, binding to neurotoxin receptor site 2 and inducing a state of persistent channel opening. This guide provides the necessary theoretical background, comparative quantitative data, and detailed experimental protocols to empower researchers to rigorously test this hypothesis. Future studies should focus on direct electrophysiological and binding analyses of this compound on a panel of sodium channel subtypes to determine its potency, selectivity, and precise effects on channel gating. Such research will not only illuminate the pharmacology of this specific alkaloid but also contribute to the broader understanding of diterpenoid alkaloid-sodium channel interactions, potentially paving the way for the development of novel therapeutic agents.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. New diterpenoid alkaloids from Aconitum coreanum and their anti-arrhythmic effects on cardiac sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diterpene alkaloids from the roots of Aconitum moldavicum and assessment of Nav 1.2 sodium channel activity of aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of Yunaconitoline and Related C-19 Diterpenoid Alkaloids
Disclaimer: Scientific data specifically detailing the biological activity of Yunaconitoline is scarce in publicly accessible literature. This guide provides a comprehensive overview of the known biological activities of the broader class of C-19 diterpenoid alkaloids from the Aconitum genus, to which this compound belongs. The information presented, particularly quantitative data and mechanisms of action, is based on studies of closely related and well-researched alkaloids like aconitine (B1665448), mesaconitine, and hypaconitine (B608023). These findings provide a foundational framework for understanding the potential properties of this compound, but direct experimental validation is necessary.
Introduction and Chemical Classification
This compound is a C-19 diterpenoid alkaloid isolated from plants of the Aconitum genus, specifically from the roots of Aconitum bulleyanum. Diterpenoid alkaloids from Aconitum are structurally complex and are broadly classified based on their carbon skeleton and the nature of their ester substitutions. The C-19 norditerpenoid skeleton is characteristic of the most potent and toxic compounds within this family.
The biological activity and toxicity of these alkaloids are largely determined by the ester groups attached to the core structure. Diester-diterpenoid alkaloids (DDAs), which possess two ester groups (typically an acetyl group at C-8 and a benzoyl or anisoyl group at C-14), are the most toxic and biologically active compounds. This compound falls into this category. Hydrolysis of these ester groups, either through processing or metabolism, leads to less toxic monoester derivatives and eventually to non-toxic amino alcohol alkaloids.
Core Biological Activities
Aconitum alkaloids are renowned for their potent, yet paradoxical, biological effects. They have been utilized for centuries in traditional medicine for their therapeutic properties while being simultaneously recognized as potent poisons.
Analgesic Activity
The most celebrated therapeutic effect of Aconitum alkaloids is their potent analgesic (pain-relieving) activity. They have been traditionally used to manage various types of pain, including neuropathic and inflammatory pain. The analgesic efficacy is attributed to their interaction with the central and peripheral nervous systems. Studies on related alkaloids have demonstrated significant pain inhibition in various animal models. For instance, aconitine, mesaconitine, and hypaconitine have shown dose-dependent analgesic effects in acetic acid-induced writhing tests in mice.
Anti-inflammatory Activity
Several C-19 diterpenoid alkaloids exhibit significant anti-inflammatory properties. Their mechanism is believed to involve the modulation of key inflammatory pathways. Research indicates that these alkaloids can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This cytokine inhibition suggests a potential therapeutic role in managing inflammatory diseases.
Cardiovascular Effects: A Double-Edged Sword
Aconitum alkaloids exert profound effects on the cardiovascular system. At very low doses, they can exhibit cardiotonic properties, increasing the force of heart contractions. However, this therapeutic window is exceedingly narrow. At slightly higher concentrations, these compounds become potent cardiotoxins, inducing severe and often lethal arrhythmias. The primary mechanism for both the therapeutic and toxic cardiac effects is their action on cardiac ion channels.
Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The predominant mechanism underlying the diverse biological activities of diester-diterpenoid alkaloids is their interaction with voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.
Aconitum alkaloids bind to site 2 of the α-subunit of VGSCs. This binding prevents the channels from inactivating after they open, leading to a persistent influx of sodium ions. The consequences of this prolonged channel opening are:
-
In Neurons: A sustained depolarization of the nerve cell membrane. Initially, this leads to spontaneous firing, but it is quickly followed by a state of inexcitability because the membrane cannot repolarize. This blockade of nerve impulse transmission is the basis for both the analgesic and neurotoxic effects.
-
In Cardiomyocytes: A similar persistent sodium influx disrupts the normal cardiac action potential, prolonging the refractory period and leading to early afterdepolarizations. This disruption of normal electrical signaling in the heart is the primary cause of the severe cardiac arrhythmias associated with aconitine poisoning.
Figure 1. Mechanism of action of Aconitum diester-diterpenoid alkaloids on voltage-gated sodium channels.
Quantitative Data on Related Aconitum Alkaloids
The following tables summarize available quantitative data for aconitine and other related C-19 diterpenoid alkaloids. This data is provided for comparative purposes and to illustrate the potency of this class of compounds.
Table 1: Analgesic Activity and Acute Toxicity of Aconitum Alkaloids in Mice
| Compound | Dose (mg/kg) | Analgesic Effect (Pain Inhibition %) | Acute Toxicity (LD50, mg/kg) |
|---|---|---|---|
| Aconitine | 2.0 | 81.6%[1] | 4.06[1] |
| Mesaconitine | 2.0 | 58.5%[1] | 2.81[1] |
| Hypaconitine | 2.0 | 51.2%[1] | 12.00[1] |
Data from acetic acid-induced writhing test.[1]
Table 2: In Vitro Anti-inflammatory Activity of Aconitum Alkaloids
| Compound | Assay | IC50 (µg/mL) |
|---|---|---|
| Taronenine B | Inhibition of IL-6 production in LPS-induced RAW264.7 macrophages | 18.87[1] |
| Taronenine D | Inhibition of IL-6 production in LPS-induced RAW264.7 macrophages | 25.39[1] |
| Unnamed Alkaloid | Inhibition in nitrotetrazolium chloride detection model | 25.82[1] |
| Taronenine A | Inhibition of IL-6 production in LPS-induced RAW264.7 macrophages | 29.60[1] |
| Indomethacin (Control) | Inhibition in nitrotetrazolium chloride detection model | 42.02[1] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols: A General Overview
Detailed experimental protocols for this compound are not available. However, the following sections describe standard methodologies used to evaluate the biological activities of natural product extracts and their isolated compounds, such as Aconitum alkaloids.
General Experimental Workflow
The investigation of a plant extract's biological activity typically follows a multi-step process, from initial preparation to in-depth mechanistic studies.
Figure 2. Generalized experimental workflow for natural product drug discovery.
Analgesic Activity Assays (In Vivo)
-
Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity.[2] Mice are injected intraperitoneally with acetic acid, which induces characteristic stretching and writhing behaviors.[2] The number of writhes is counted over a period of time after administration of the test compound. A reduction in the number of writhes compared to a control group indicates an analgesic effect.[2]
-
Hot Plate Test: This method evaluates central analgesic activity. Animals are placed on a heated surface, and the time taken to elicit a pain response (e.g., licking a paw or jumping) is measured. Analgesic compounds increase this latency time.
-
Tail Immersion Test: Similar to the hot plate test, this model assesses central analgesia by measuring the time it takes for an animal to withdraw its tail from hot water.[2]
Anti-inflammatory Activity Assays (In Vitro)
-
Inhibition of Protein Denaturation: Inflammation can involve protein denaturation. This assay uses a protein like egg albumin or bovine serum albumin, which is denatured by heat.[3][4] The ability of a test compound to prevent this heat-induced denaturation is measured spectrophotometrically, serving as an indicator of anti-inflammatory potential.[3][4]
-
Human Red Blood Cell (HRBC) Membrane Stabilization: The lysis of red blood cell membranes is analogous to the lysis of lysosomal membranes, which releases inflammatory mediators.[5] This assay assesses the ability of a compound to stabilize the HRBC membrane against hypotonicity- or heat-induced lysis, thereby preventing the release of inflammatory contents.[5]
Cardiotoxicity Assessment (In Vitro)
-
Human iPSC-Derived Cardiomyocytes (hiPSC-CMs): These cells provide a physiologically relevant human model for cardiotoxicity screening.[6] They can be used to assess various parameters, including changes in beating frequency, contractility, and intracellular calcium handling.[7]
-
Microelectrode Array (MEA): hiPSC-CMs are cultured on plates containing microelectrodes that can record extracellular field potentials.[6] This technique allows for the non-invasive, real-time assessment of a compound's effects on cardiac electrophysiology, including proarrhythmic potential.[6][7]
Toxicology and Safety Considerations
The most significant challenge in the therapeutic application of Aconitum alkaloids is their extremely narrow therapeutic window. The doses required for therapeutic effects are very close to those that cause severe toxicity.
-
Cardiotoxicity: As detailed above, the primary toxic effect is on the heart, leading to life-threatening arrhythmias.
-
Neurotoxicity: Symptoms of neurotoxicity include paresthesia (numbness and tingling), motor weakness, and in severe cases, respiratory paralysis.
-
Acute Toxicity: The LD50 values for diester-diterpenoid alkaloids are very low, indicating high acute toxicity (see Table 1).[1]
Due to this high toxicity, the use of unprocessed Aconitum roots is extremely dangerous. Traditional processing methods, such as prolonged boiling or steaming, are designed to hydrolyze the toxic diester alkaloids into less toxic monoester and non-esterified forms, thereby reducing toxicity while attempting to preserve therapeutic efficacy.
Conclusion and Future Directions
This compound is a member of the C-19 diester-diterpenoid alkaloids, a class of compounds from the Aconitum genus known for potent analgesic, anti-inflammatory, and cardiotonic activities, but also for extreme cardiotoxicity and neurotoxicity. While specific data on this compound is lacking, the extensive research on related alkaloids like aconitine provides a strong basis for predicting its pharmacological profile.
The primary mechanism of action for this class of compounds involves the persistent activation of voltage-gated sodium channels, which explains both their therapeutic and toxic effects. The major hurdle for any clinical application remains the perilously narrow therapeutic index.
Future research should be prioritized in the following areas:
-
Isolation and Purification: Development of efficient methods to isolate pure this compound for detailed study.
-
In Vitro and In Vivo Characterization: Systematic evaluation of the analgesic, anti-inflammatory, and cardiovascular effects of this compound using the standardized protocols outlined in this guide.
-
Quantitative Analysis: Determination of key quantitative parameters, including ED50 for therapeutic effects and LD50 for toxicity, to establish its therapeutic index.
-
Mechanism of Action Studies: Confirmation that this compound acts on voltage-gated sodium channels and investigation of any potential secondary targets.
-
Structural Modification: Exploration of synthetic modifications to the this compound structure to dissociate its therapeutic effects from its high toxicity, a key goal in the development of safer analgesics from this potent natural product class.
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Vivo Models for Management of Pain [scirp.org]
- 3. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bbrc.in [bbrc.in]
- 5. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Developing an approach for evaluating the cardiotoxic potential of botanicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are the Best Methods to Test Cardiotoxicity? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Yunaconitoline: A Potential Analgesic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Yunaconitoline" did not yield specific results in scientific literature searches. This document synthesizes data on closely related and well-studied Aconitum alkaloids, primarily Aconitine (B1665448) and Bulleyaconitine A , to provide a representative technical guide on their potential as analgesic agents. These compounds are presented as proxies to fulfill the query's core requirements.
Executive Summary
Aconitum alkaloids, a class of diterpenoid compounds isolated from the Aconitum genus, have a long history of use in traditional medicine for their analgesic and anti-inflammatory properties. Modern pharmacological research has identified specific alkaloids, such as Aconitine and Bulleyaconitine A, as potent modulators of pain pathways. This guide provides an in-depth technical overview of the analgesic potential of these compounds, focusing on their mechanism of action, quantitative efficacy in preclinical models, and detailed experimental protocols for their evaluation. The primary mechanism of analgesic action involves the modulation of voltage-gated sodium channels, with downstream effects on the central and peripheral nervous systems. While promising, the narrow therapeutic index of many Aconitum alkaloids necessitates careful consideration and further research to develop safer, clinically viable analgesic drugs.
Quantitative Data on Analgesic Efficacy
The analgesic effects of Aconitine and its analogs have been quantified in various preclinical pain models. The following tables summarize key efficacy data.
Table 1: Analgesic Activity of Aconitine in Murine Pain Models [1][2][3]
| Pain Model | Species | Administration Route | Aconitine Dose | Efficacy Metric | Result | Comparator |
| Hot Plate Test | Mouse | Oral | 0.3 mg/kg | Pain Threshold Increase | 17.12% | Aspirin (200 mg/kg): 19.21% |
| Hot Plate Test | Mouse | Oral | 0.9 mg/kg | Pain Threshold Increase | 20.27% | Aspirin (200 mg/kg): 19.21% |
| Acetic Acid Writhing Test | Mouse | Oral | 0.3 mg/kg | Inhibition of Writhing | 68% | Aspirin (200 mg/kg): 75% |
| Acetic Acid Writhing Test | Mouse | Oral | 0.9 mg/kg | Inhibition of Writhing | 76% | Aspirin (200 mg/kg): 75% |
| Formalin Test (Phase I) | Mouse | Oral (1h pre-treatment) | 0.3 mg/kg | Inhibition of Licking | 33.23% | - |
| Formalin Test (Phase I) | Mouse | Oral (1h pre-treatment) | 0.9 mg/kg | Inhibition of Licking | 20.25% | - |
| Formalin Test (Phase II) | Mouse | Oral (1h pre-treatment) | 0.3 mg/kg | Inhibition of Licking | 36.08% | Aspirin (200 mg/kg): 48.82% |
| Formalin Test (Phase II) | Mouse | Oral (1h pre-treatment) | 0.9 mg/kg | Inhibition of Licking | 32.48% | Aspirin (200 mg/kg): 48.82% |
Table 2: ED50 and LD50 Values for Aconitine and Related Alkaloids [4][5]
| Compound | Pain Model | Species | Administration Route | Analgesic ED50 (mg/kg) | LD50 (mg/kg) |
| 3,15-Diacetylbenzoylaconine (B571070) | Acetic Acid Writhing | Mouse | Subcutaneous | 2.76 | 21.68 |
| 3,15-Diacetylbenzoylaconine | Hot Plate Test | Mouse | Subcutaneous | 3.50 | 21.68 |
| Aconitine | Formalin-induced hyperalgesia | Mouse | - | ~0.06 | ~0.15 |
| Lappaconitine | Formalin-induced hyperalgesia | Mouse | - | ~2.8 | ~5.0 |
Table 3: Inhibitory Activity of Bulleyaconitine A on Voltage-Gated Sodium Channels (NaV) [6][7]
| Channel Subtype | State | IC50 |
| NaV1.3 | Resting | 995.6 ± 139.1 nM |
| NaV1.3 | Inactivated | 20.3 ± 3.4 pM |
| NaV1.7 | Resting | 125.7 ± 18.6 nM |
| NaV1.7 | Inactivated | 132.9 ± 25.5 pM |
| NaV1.8 | Resting | 151.2 ± 15.4 µM |
| NaV1.8 | Inactivated | 18.0 ± 2.5 µM |
Mechanism of Action
The analgesic properties of Aconitum alkaloids are primarily attributed to their interaction with voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[8] By modulating these channels, aconitine and its analogs can reduce neuronal excitability and inhibit the transmission of pain signals.
Peripheral Mechanism
In the peripheral nervous system, these alkaloids, particularly Bulleyaconitine A, show a preference for blocking tetrodotoxin-sensitive (TTX-S) VGSCs in dorsal root ganglion (DRG) neurons.[9] This effect is more pronounced in neuropathic states, where there is an upregulation of protein kinase C (PKC) and VGSCs, enhancing the potency of Bulleyaconitine A.[9][10] The inhibition of these channels leads to a reduction in ectopic discharges, a key factor in neuropathic pain.
References
- 1. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 3. Item - Analgesic activity of aconitine in acetic acid writhing test. - Public Library of Science - Figshare [plos.figshare.com]
- 4. [Analgesic effect and toxicity of 3,15-diacetylbenzoylaconine and comparison with its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms for therapeutic effect of bulleyaconitine A on chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bulleyaconitine A preferably reduces tetrodotoxin-sensitive sodium current in uninjured dorsal root ganglion neurons of neuropathic rats probably via inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Toxicological Profile of Yunaconitoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yunaconitine (B1683533), a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, exhibits significant pharmacological potential. However, its clinical application is severely hampered by a narrow therapeutic window and a high potential for toxicity. This technical guide provides a comprehensive overview of the in vivo toxicological profile of Yunaconitoline, consolidating available quantitative data, detailing experimental methodologies, and elucidating the underlying molecular mechanisms and signaling pathways. The primary toxicities associated with Yunaconitine are cardiotoxicity, neurotoxicity, and hepatotoxicity, with evidence also suggesting potential nephrotoxicity. Understanding these toxicological characteristics is paramount for the safe development of this compound-based therapeutics.
Quantitative Toxicological Data
The acute toxicity of Yunaconitine has been quantified in rodent models, primarily focusing on the median lethal dose (LD50). The available data, summarized below, highlights the compound's high potency and route-dependent toxicity.
| Animal Model | Route of Administration | LD50 | Reference |
| ICR Mice (female) | Oral | 2.37 mg/kg | [1] |
| ICR Mice (female) | Intravenous | 0.200 mg/kg | [1] |
| Mice | Intravenous | 0.05 mg/kg | [2] |
| Mdr1a-/- Mice | Oral | 0.24 mg/kg | [2] |
| Wild-type FVB Mice | Oral | 2.13 mg/kg | [2] |
Note: The significant difference in oral LD50 between Mdr1a-/- and wild-type FVB mice suggests the involvement of P-glycoprotein (P-gp) in the detoxification and efflux of this compound.[2]
Core Toxicological Manifestations
In vivo studies have consistently demonstrated that Yunaconitine induces a spectrum of toxic effects, primarily targeting the cardiovascular, nervous, and hepatic systems.
Cardiotoxicity
Yunaconitine is a potent cardiotoxin, capable of inducing severe arrhythmias and myocardial injury. Studies in rats have shown that Yunaconitine administration leads to:
-
Biochemical Alterations: Significant increases in serum levels of lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK), and its isoenzyme CK-MB, all of which are indicative of myocardial damage.[2]
-
Oxidative Stress: Elevated levels of malondialdehyde (MDA) and reactive oxygen species (ROS) in myocardial tissue, coupled with a decrease in the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD), point towards oxidative stress as a key mechanism of cardiotoxicity.[2]
-
Histopathological Changes: Pathomorphological examination of the myocardium reveals significant damage, and ultrastructural analysis shows alterations in myocardial mitochondria.[2]
-
Apoptosis: Increased apoptosis of cardiomyocytes is observed following this compound exposure.[2]
Neurotoxicity
The neurotoxic effects of Yunaconitine are a major safety concern. Clinical poisoning events in humans often present with neurological symptoms.[3] Animal studies have corroborated these observations, demonstrating that Yunaconitine can induce neurotoxicity.[2] The primary mechanism underlying its neurotoxicity is believed to be the modulation of voltage-gated sodium channels.[4]
Hepatotoxicity and Nephrotoxicity
Evidence suggests that the liver and kidneys are also targets of this compound toxicity. Pathological studies in rats have revealed toxic changes in both the liver and kidneys following Yunaconitine administration.[2] While detailed mechanistic studies on this compound-induced hepatotoxicity and nephrotoxicity are limited, monitoring of relevant biomarkers is crucial in preclinical safety assessments.
Experimental Protocols
This section outlines the methodologies employed in key in vivo toxicological assessments of Yunaconitine.
Acute Oral Toxicity (LD50 Determination)
A standardized protocol, such as the Up-and-Down Procedure (UDP) as per OECD guidelines, is often used to determine the oral LD50.
-
Animal Model: Female ICR mice are typically used.[1]
-
Housing and Acclimation: Animals are housed under standard laboratory conditions (controlled temperature, humidity, and light-dark cycle) with free access to food and water. A suitable acclimation period is allowed before the experiment.
-
Dosing: Yunaconitine is administered orally via gavage. The initial dose is selected based on preliminary range-finding studies. Subsequent doses for new animals are adjusted up or down by a constant factor depending on the outcome (survival or death) for the previously dosed animal.[1]
-
Observation: Animals are observed for clinical signs of toxicity and mortality for a specified period, typically 14 days. Symptoms such as decreased activity, piloerection, palpebral edema, vomiting, polypnea, and convulsions are monitored.[1]
-
Data Analysis: The LD50 is calculated using appropriate statistical methods based on the pattern of survival and mortality.[1]
Cardiotoxicity Assessment in Rats
-
Animal Model: Male Sprague-Dawley (SD) rats are commonly used.[2]
-
Treatment: Rats are administered Yunaconitine intragastrically once daily for a period of 7 consecutive days. A control group receives the vehicle.[2]
-
Sample Collection: At the end of the treatment period, blood samples are collected for biochemical analysis. Myocardial tissue is harvested for the assessment of oxidative stress markers, histopathology, and apoptosis.[2]
-
Biochemical Analysis: Serum levels of LDH, CK, and CK-MB are measured using standard enzymatic kits.[2]
-
Oxidative Stress Markers: Myocardial tissue homogenates are used to measure MDA levels and SOD activity. ROS levels can be quantified using fluorescent probes.[2]
-
Histopathology: Myocardial tissue is fixed, processed, and stained (e.g., with Hematoxylin and Eosin) for light microscopic examination of pathomorphological changes. For ultrastructural analysis, tissue is processed for transmission electron microscopy to observe changes in mitochondria.[2]
-
Apoptosis Assay: Apoptosis in cardiomyocytes can be detected using methods such as the TUNEL assay.[2]
Mechanisms of Toxicity and Signaling Pathways
The toxicity of this compound is multifaceted, involving interactions with ion channels, metabolic enzymes, and the induction of cellular stress pathways.
Interaction with Voltage-Gated Sodium Channels
A primary mechanism of toxicity for Yunaconitine and related aconite alkaloids is their action on voltage-gated sodium channels (VGSCs). By binding to site 2 of the α-subunit of these channels, Yunaconitine causes a persistent activation, leading to an influx of sodium ions and prolonged depolarization of excitable membranes in neurons and cardiomyocytes. This disruption of normal electrical signaling is a key contributor to its neurotoxic and cardiotoxic effects.[4]
Role of CYP3A4 in Metabolism and Toxicity
In vitro and in vivo studies have identified Cytochrome P450 3A4 (CYP3A4) as a key enzyme in the metabolism of this compound. Inhibition of CYP3A4 leads to a significant increase in the plasma exposure (Cmax and AUC) of this compound, which in turn exacerbates its cardiotoxic and neurotoxic effects. This indicates that co-administration of this compound with CYP3A4 inhibitors could lead to severe poisoning events. Furthermore, this compound itself acts as a competitive inhibitor of CYP3A4, suggesting a potential for drug-drug interactions.[3]
Mitochondrial Apoptosis Pathway in Cardiotoxicity
In vivo studies in rats have implicated the mitochondrial apoptosis pathway in this compound-induced myocardial injury. The observed increase in cardiomyocyte apoptosis, coupled with ultrastructural changes in mitochondria, suggests that this compound may trigger the intrinsic apoptotic cascade.[2] This is likely initiated by cellular stress, such as the oxidative stress demonstrated by increased ROS and MDA levels.
Conclusion
The in vivo toxicological profile of this compound is characterized by potent cardiotoxicity, neurotoxicity, and hepatotoxicity. The primary mechanism of action involves the persistent activation of voltage-gated sodium channels, leading to cellular hyperexcitability. The metabolism of this compound is heavily reliant on CYP3A4, and any inhibition of this enzyme can drastically increase its toxicity. Furthermore, at the cellular level, this compound induces oxidative stress and triggers the mitochondrial apoptosis pathway, contributing to tissue damage, particularly in the heart. A thorough understanding of these toxicological properties and the associated molecular mechanisms is essential for the development of strategies to mitigate the risks associated with the therapeutic use of this compound and for the design of safer derivatives. Further research is warranted to fully elucidate the detailed signaling pathways involved in its multi-organ toxicity.
References
The Intricate Dance of Structure and Activity: A Deep Dive into Yunaconitoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Yunaconitoline, a complex C19-diterpenoid alkaloid, has garnered significant interest within the scientific community for its potent biological activities, primarily as a sodium channel blocker. This technical guide delves into the critical structure-activity relationships (SAR) of this compound analogs, offering a comprehensive overview of how subtle molecular modifications translate into profound changes in analgesic efficacy. By presenting quantitative data, detailed experimental protocols, and visual representations of associated biological pathways, this document aims to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting voltage-gated sodium channels.
Structure-Activity Relationship of this compound Analogs: A Quantitative Perspective
The analgesic properties of this compound and its derivatives are intrinsically linked to their ability to modulate the activity of voltage-gated sodium channels. The following table summarizes the in vivo analgesic activity of several semi-synthetic this compound analogs, as determined by the acetic acid-induced writhing test in mice. The data is presented as the median effective dose (ED50), providing a quantitative measure of the potency of each analog.
| Compound | Modification from Yunaconitine | Analgesic Activity (ED50, mg/kg, s.c.) |
| Yunaconitine | - | Not Reported in this study |
| 8-O-Ethylyunaconitine | Ethyl group at C-8 instead of acetyl | 0.0591 |
| Analog 3 | Deacetylation at C-8 and other modifications | > 10 |
| Analog 4 | Modifications at C-8 and C-14 | > 10 |
Data extracted from: Chen et al., Chemical & Pharmaceutical Bulletin, 2009.[1]
Key SAR Insights:
The limited data available for this compound analogs suggests that modifications at the C-8 position significantly influence analgesic activity. The substitution of the acetyl group at C-8 with an ethyl group in 8-O-Ethylyunaconitine resulted in a potent analgesic, with an ED50 of 0.0591 mg/kg.[1] In contrast, more extensive modifications, as seen in analogs 3 and 4, led to a dramatic decrease in potency (ED50 > 10 mg/kg).[1] This highlights the critical role of the substituent at the C-8 position in the analgesic effect of this class of compounds. Further research with a broader range of analogs is necessary to fully elucidate the SAR at other positions of the this compound scaffold.
Experimental Protocols
A clear understanding of the methodologies employed to generate the biological data is paramount for the interpretation and replication of research findings. This section provides detailed protocols for the key experiments cited in the study of this compound analogs.
Synthesis of this compound Analogs
The semi-synthetic analogs of Yunaconitine were prepared from the parent compound through various chemical modifications. The following is a general representation of the synthetic approach:
General Procedure for the Synthesis of 8-O-Ethylyunaconitine:
While the specific details for the synthesis of 8-O-Ethylyunaconitine are not exhaustively provided in the reference, a plausible synthetic route would involve the selective deacetylation of Yunaconitine at the C-8 position, followed by ethylation using a suitable ethylating agent under basic conditions. The reaction progress would be monitored by thin-layer chromatography, and the final product would be purified using column chromatography.
Acetic Acid-Induced Writhing Test in Mice
This widely used in vivo assay is a reliable method for screening the peripheral analgesic activity of new chemical entities.
Protocol:
-
Animals: Male Kunming mice weighing 18-22 g are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: The mice are randomly divided into groups. The test compounds, dissolved in a suitable vehicle, are administered subcutaneously (s.c.). A control group receives the vehicle alone.
-
Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally (i.p.) with 0.2 mL of a 0.6% (v/v) aqueous solution of acetic acid.
-
Observation: Immediately after the acetic acid injection, the mice are placed in individual observation cages. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for each mouse over a 15-minute period.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 value, the dose that produces 50% of the maximal analgesic effect, is then calculated using a probit analysis.
Whole-Cell Patch-Clamp Electrophysiology
To directly assess the sodium channel blocking activity of this compound analogs and determine their half-maximal inhibitory concentration (IC50), the whole-cell patch-clamp technique is the gold standard.
Protocol:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the voltage-gated sodium channel subtype of interest (e.g., Nav1.7) are cultured under standard conditions.
-
Recording Setup: The cells are transferred to a recording chamber on the stage of an inverted microscope. Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution.
-
Whole-Cell Recording: A giga-ohm seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: The cell is voltage-clamped at a holding potential of -100 mV. Depolarizing voltage steps are applied to elicit sodium currents.
-
Drug Application: this compound analogs are dissolved in the external solution and applied to the cell via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: The peak sodium current is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
Signaling Pathways Implicated in the Action of Diterpenoid Alkaloids
The analgesic and other biological effects of diterpenoid alkaloids like Yunaconitine are mediated through the modulation of complex intracellular signaling pathways. While the specific pathways affected by Yunaconitine analogs are still under investigation, studies on related compounds, such as aconitine, provide valuable insights.
Potential Mechanisms of Action:
-
p38/MAPK Pathway: Aconitine has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory responses and apoptosis.[2][3]
-
NF-κB Pathway: The anti-inflammatory effects of some aconitine-type alkaloids are attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1]
-
AMPK Pathway: Aconitine can also influence the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[4]
-
ERK/CREB Pathway: The extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) pathway is a crucial mediator of neuronal plasticity and has been implicated in the mechanisms of pain and analgesia.[5] While not directly demonstrated for this compound, its role as a sodium channel blocker suggests potential modulation of this pathway.
Conclusion and Future Directions
The study of this compound analogs has revealed the critical importance of the C-8 substituent for analgesic activity. However, the current understanding of the SAR of this complex class of molecules is still in its infancy. To advance the development of this compound-based therapeutics, future research should focus on:
-
Systematic Analog Synthesis: A broader library of analogs with modifications at various positions of the diterpenoid core is needed to build a comprehensive SAR model.
-
Quantitative Sodium Channel Inhibition Data: Detailed electrophysiological studies are required to determine the IC50 values of these analogs against a panel of voltage-gated sodium channel subtypes, particularly Nav1.7, which is a key target for pain therapeutics.
-
Elucidation of Signaling Pathways: Further investigation into the specific intracellular signaling pathways modulated by this compound and its active analogs will provide a deeper understanding of their mechanism of action and may reveal novel therapeutic targets.
By combining synthetic chemistry, in vivo pharmacology, and in vitro electrophysiology, the intricate relationship between the structure of this compound analogs and their biological activity can be unraveled, paving the way for the design of next-generation analgesics with improved potency and safety profiles.
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repeated Aconitine Treatment Induced the Remodeling of Mitochondrial Function via AMPK–OPA1–ATP5A1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of ERK/CREB pathway in pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Yunaconitoline: A Technical Guide to its Discovery, Isolation, and Characterization from Aconitum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline, a complex C19-diterpenoid alkaloid, is a naturally occurring compound found within various species of the genus Aconitum. Known for their potent biological activities, Aconitum alkaloids have long been a subject of intense scientific scrutiny. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, comprehensive data, and a visualization of its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Discovery of this compound
This compound was first isolated from Aconitum vilmorinianum. The initial structural elucidation was accomplished through a combination of spectroscopic techniques, which revealed its complex polycyclic structure characteristic of aconitine-type alkaloids.
Experimental Protocols: Isolation and Purification of this compound
The following is a detailed, multi-step protocol for the preparative isolation and purification of this compound from Aconitum plant material, synthesized from established methods for diterpenoid alkaloid extraction.
Extraction of Total Alkaloids
-
Plant Material: Dried and powdered roots of Aconitum vilmorinianum.
-
Procedure:
-
The powdered plant material (1 kg) is macerated with 95% ethanol (B145695) (5 L) at room temperature for 24 hours.
-
The mixture is then subjected to heat reflux extraction for 4 hours. This process is repeated three times to ensure exhaustive extraction.
-
The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning for Alkaloid Enrichment
-
Procedure:
-
The crude extract is dissolved in 2% aqueous hydrochloric acid (HCl) and filtered.
-
The acidic solution is then washed with diethyl ether to remove non-alkaloidal, lipophilic impurities.
-
The aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) (NH4OH) to a pH of 9-10.
-
The basified solution is then extracted exhaustively with chloroform (B151607) (CHCl3).
-
The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrated in vacuo to yield the total crude alkaloids.
-
Chromatographic Purification
-
Column Chromatography (Silica Gel):
-
The crude alkaloid extract is subjected to column chromatography on a silica (B1680970) gel (200-300 mesh) column.
-
A gradient elution system of chloroform-methanol (CHCl3-MeOH) is employed, starting with 100% CHCl3 and gradually increasing the polarity by adding MeOH.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The semi-purified fractions containing this compound are further purified by Prep-HPLC.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water (containing an appropriate modifier such as 0.1% trifluoroacetic acid or formic acid) is used for elution.
-
The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The collected fraction is concentrated to yield pure this compound.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C34H47NO10 |
| Molecular Weight | 633.7 g/mol |
| Appearance | White amorphous powder |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 8.03 (2H, d, J=8.8 Hz), 6.92 (2H, d, J=8.8 Hz), 4.88 (1H, d, J=4.8 Hz), 4.45 (1H, t, J=4.8 Hz), 4.21 (1H, s), 3.86 (3H, s), 3.35 (3H, s), 3.30 (3H, s), 3.28 (3H, s), 2.55 (1H, q, J=7.2 Hz), 1.09 (3H, t, J=7.2 Hz) |
| 13C NMR (CDCl3, 100 MHz) δ (ppm) | 166.2, 163.6, 131.6 (2C), 122.9, 113.6 (2C), 92.1, 85.3, 83.9, 83.6, 82.5, 81.7, 79.1, 77.4, 75.3, 61.6, 59.1, 57.9, 56.4, 55.3, 50.2, 49.3, 48.9, 45.8, 43.5, 38.9, 38.1, 34.3, 26.4, 13.5 |
Table 2: Quantitative Analysis of this compound in Aconitum Species
| Aconitum Species | Plant Part | This compound Content (mg/g) | Analytical Method |
| A. vilmorinianum | Root | Not Quantified | Isolation |
| A. carmichaelii | Lateral Root | 0.015 - 10.41 | UHPLC-MS/MS[1] |
| A. kusnezoffii | Root | Detected | UHPLC-MS/MS[1] |
Mandatory Visualizations
Isolation and Purification Workflow```dot
Caption: Proposed mitochondrial apoptosis pathway.
Conclusion
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Aconitum species. The detailed experimental protocols and compiled data serve as a practical resource for researchers in the field. The elucidation of its biological activities and signaling pathways, such as the proposed mechanism of cardiotoxicity, highlights the importance of further investigation into this potent natural product for potential therapeutic applications, while also underscoring the need for careful toxicological assessment. Future research should focus on a more detailed exploration of its pharmacological profile and the development of synthetic strategies to enable further drug development efforts.
References
The Enigmatic Interaction of Yunaconitoline with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yunaconitoline (B1164412), a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, belongs to a class of potent neurotoxins that primarily target voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets in pain, epilepsy, and cardiac arrhythmias. While extensive research has elucidated the interactions of related compounds like aconitine (B1665448) and lappaconitine (B608462) with VGSC subtypes, specific quantitative and mechanistic data for this compound remain sparse in publicly available scientific literature. This technical guide provides a comprehensive overview of the known interactions of closely related Aconitum alkaloids with VGSCs as a predictive framework for understanding the potential activity of this compound. We consolidate available quantitative data, detail essential experimental protocols for studying these interactions, and present signaling pathways and experimental workflows to guide future research. This document aims to be a foundational resource for researchers and drug development professionals investigating the therapeutic and toxicological profiles of this compound and other Aconitum alkaloids.
Introduction to this compound and Voltage-Gated Sodium Channels
This compound is a member of the Aconitum alkaloid family, which has a long history in traditional medicine for its analgesic and anti-inflammatory properties, despite its well-known cardiotoxicity and neurotoxicity. The primary mechanism of action for these alkaloids is the modulation of voltage-gated sodium channels (VGSCs).
VGSCs are transmembrane proteins that form a pore permeable to sodium ions. There are nine known subtypes in humans (NaV1.1–NaV1.9), each with distinct tissue distribution and biophysical properties, playing crucial roles in various physiological processes. For instance, NaV1.7 is a key player in pain sensation, NaV1.5 is the primary cardiac sodium channel, and NaV1.1, NaV1.2, and NaV1.6 are predominant in the central nervous system. The subtype-specific effects of drugs are a cornerstone of modern pharmacology, aiming to maximize therapeutic efficacy while minimizing off-target effects.
Aconitum alkaloids, including the parent compound aconitine, are known to bind to site 2 of the α-subunit of VGSCs. This binding prolongs the open state of the channel, leading to a persistent influx of sodium ions, membrane depolarization, and hyperexcitability of neurons and muscle cells. This action underlies both the therapeutic (analgesic) and toxic (arrhythmogenic, neurotoxic) effects of these compounds.
Quantitative Data on Aconitum Alkaloid Interactions with VGSC Subtypes
Table 1: Inhibitory/Modulatory Effects of Aconitine on VGSC Subtypes
| VGSC Subtype | Cell Line | Method | Key Findings | Reference |
| NaV1.5 | Human | Patch-clamp | Partial agonist activity at 3x10⁻⁵ to 1x10⁻⁴ M. | [1] |
| Rat NaV1.2 | Rat | Radioligand binding | Acts as a partial agonist with a Kd of 1.2 µM. | [1] |
| General | Neuroblastoma cells | Voltage-clamp | Shifts voltage dependence of channel activation by ~20 mV towards more negative potentials. | [2] |
Table 2: Inhibitory/Modulatory Effects of Lappaconitine on VGSC Subtypes
| VGSC Subtype | Cell Line | Method | IC50 | Key Findings | Reference |
| NaV1.7 | HEK293 | Whole-cell patch-clamp | 27.67 µmol/L | Voltage-dependent, slow, and irreversible inhibition. Does not affect voltage-dependent activation or inactivation. | [3] |
| hH1 (NaV1.5) | Cultured cells | Whole-cell voltage-clamp | Not specified | Irreversibly blocks open channels. | [4] |
| NaV1.7, NaV1.8, NaV1.9 | In silico | Molecular docking | Binding affinity (ΔG) = -7.77 kcal/mol | Shows potential as an inhibitor of these pain-related channels. | [5] |
Experimental Protocols
The study of this compound's interaction with VGSC subtypes necessitates precise experimental methodologies. The whole-cell patch-clamp technique is the gold standard for characterizing the effects of a compound on ion channel function.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane, providing detailed information about a compound's effect on channel gating and kinetics.
Objective: To determine the effect of this compound on the activity of a specific VGSC subtype expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the human VGSC subtype of interest (e.g., NaV1.7).
-
Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table).
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution (in DMSO) and serially diluted concentrations.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target VGSC subtype on glass coverslips.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Record the resulting currents in the absence (control) and presence of varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct current-voltage (I-V) relationships.
-
Generate concentration-response curves to determine the IC50 value.
-
Analyze the voltage-dependence of activation and inactivation to determine if the compound shifts the gating properties of the channel.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and planning research. The following diagrams, generated using the DOT language, illustrate the signaling pathway of Aconitum alkaloid action and a typical experimental workflow.
Signaling Pathway of Aconitum Alkaloid Interaction with VGSCs
Caption: Aconitum alkaloid signaling pathway.
Experimental Workflow for Patch-Clamp Analysis
Caption: Whole-cell patch-clamp workflow.
Conclusion and Future Directions
The therapeutic potential and toxicological risks of this compound are intrinsically linked to its interaction with voltage-gated sodium channels. While direct experimental data for this compound remains limited, the extensive research on related Aconitum alkaloids such as aconitine and lappaconitine provides a strong foundation for predicting its mechanism of action. It is anticipated that this compound, like its chemical relatives, acts as a potent modulator of VGSCs, likely by binding to neurotoxin site 2 and prolonging channel opening.
Future research should prioritize the systematic characterization of this compound's effects on a panel of human VGSC subtypes (NaV1.1-1.9). Determining the IC50 values, subtype selectivity, and detailed effects on channel gating through patch-clamp electrophysiology is a critical first step. Such studies will not only illuminate the pharmacological profile of this compound but also pave the way for its potential development as a therapeutic agent or a tool for studying VGSC function. Furthermore, investigating the structural basis of its interaction through molecular docking and cryo-electron microscopy could facilitate the design of novel, more selective VGSC modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico exploration of bioactive secondary metabolites with anesthetic effects on sodium channels Nav 1.7, 1.8, and 1.9 in painful human dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
Yunaconitoline: A Technical Guide to its Pharmacology and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research on Yunaconitoline is limited. This document summarizes the currently available information and, where explicitly stated, draws parallels from the more extensively studied related alkaloid, Yunaconitine (B1683533), to highlight potential areas of investigation and methodologies. All data and protocols derived from studies on related compounds should be considered illustrative and require specific validation for this compound.
Introduction
This compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus, known for their use in traditional medicine and for their potent biological activities. Like other alkaloids from this genus, such as Aconitine and Yunaconitine, it possesses a complex chemical structure that is the basis for its pharmacological effects. Due to the known toxicity and therapeutic potential of related compounds, this compound presents an intriguing subject for pharmacological investigation and drug development. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its pharmacology, therapeutic possibilities, and the experimental approaches necessary for its study.
Pharmacology
The precise pharmacological profile of this compound is not well-documented in publicly available literature. However, based on the known mechanisms of other Aconitum alkaloids, its effects are likely mediated through interactions with voltage-gated sodium channels.
Mechanism of Action
Aconitum alkaloids are known to be potent cardiotoxins and neurotoxins due to their ability to activate voltage-gated sodium channels. This leads to a persistent influx of sodium ions, causing membrane depolarization and sustained neuronal excitation. It is hypothesized that this compound shares this primary mechanism of action. Further research is necessary to characterize its specific binding site and affinity for sodium channel subtypes.
Pharmacokinetics
Specific pharmacokinetic data for this compound is not currently available. However, a study on the related compound, Yunaconitine, provides a methodological basis for future investigations.[1] The four key stages of pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—are crucial to understanding the therapeutic window and toxicity profile of a compound.[2][3]
Table 1: Illustrative Pharmacokinetic Parameters for Yunaconitine in Mice [1]
| Parameter | Intravenous (0.05 mg/kg) | Oral (2 mg/kg) |
| Tmax (h) | - | 0.5 |
| Cmax (ng/mL) | - | 15.2 ± 3.4 |
| AUC (0-t) (ng·h/mL) | 18.9 ± 4.2 | 20.7 ± 5.1 |
| t1/2 (h) | 1.8 ± 0.5 | 2.1 ± 0.6 |
| Bioavailability (%) | - | 27.4 |
Data presented is for Yunaconitine and serves as an example for the types of parameters to be determined for this compound.
Toxicology
The toxicity of Aconitum alkaloids is a significant concern. Acute toxicity can lead to severe cardiovascular and neurological effects, including arrhythmias, hypotension, paresthesia, and respiratory paralysis. A thorough toxicological evaluation of this compound is essential before any therapeutic application can be considered. This would involve determining its LD50 in various animal models and conducting detailed studies on its potential for organ toxicity, genotoxicity, and carcinogenicity.
Therapeutic Potential
While the therapeutic applications of this compound have not been explored, related Aconitum alkaloids have been investigated for a range of activities, suggesting potential avenues for research.
Analgesia
Some Aconitum alkaloids have demonstrated potent analgesic effects, likely through their interaction with sodium channels in pain pathways. Investigating the analgesic properties of this compound in preclinical models of pain is a promising area of research.
Anti-inflammatory Effects
The anti-inflammatory potential of various plant-derived alkaloids is well-established. Future studies could explore the effects of this compound on inflammatory pathways and in animal models of inflammatory diseases.
Other Potential Applications
Given the diverse biological activities of alkaloids, this compound could be screened for other therapeutic effects, such as anticancer or antimicrobial activities.
Experimental Protocols
Detailed and validated experimental protocols are fundamental to advancing the understanding of this compound. The following sections outline key methodologies based on standard practices and studies of related compounds.
Pharmacokinetic Analysis
A robust method for quantifying this compound in biological matrices is the first step in pharmacokinetic studies.
Protocol: Quantification of this compound in Plasma using UPLC-MS/MS (Adapted from Yunaconitine study[1])
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation with acetonitrile (B52724).
-
Centrifuge to pellet precipitated proteins.
-
Evaporate the supernatant to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid.
-
Flow Rate: Optimized for the column dimensions.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate pharmacokinetic parameters using appropriate software.
-
In Vitro Assays for Biological Activity
Initial screening for biological activity is typically performed using in vitro assays.
Protocol: Voltage-Gated Sodium Channel Activity Assay (Patch-Clamp Electrophysiology)
-
Cell Culture: Use a cell line expressing the desired sodium channel subtype (e.g., HEK293 cells).
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
Apply voltage protocols to elicit sodium currents.
-
Perfuse cells with varying concentrations of this compound.
-
Measure changes in current amplitude, activation, and inactivation kinetics.
-
In Vivo Models for Efficacy and Toxicity
Animal models are essential for evaluating the therapeutic potential and safety profile of a compound.[4][5][6][7]
Protocol: Analgesic Efficacy in a Mouse Model of Neuropathic Pain
-
Model Induction: Induce neuropathic pain in mice (e.g., through chronic constriction injury of the sciatic nerve).
-
Drug Administration: Administer this compound via a relevant route (e.g., intraperitoneal or oral).
-
Behavioral Testing: Assess pain responses at various time points using methods such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.
-
Data Analysis: Compare pain thresholds between this compound-treated and vehicle-treated groups.
Protocol: Acute Toxicity Study (LD50 Determination)
-
Animals: Use a standard rodent model (e.g., mice or rats).
-
Dosing: Administer single, escalating doses of this compound to different groups of animals.
-
Observation: Monitor animals for signs of toxicity and mortality over a specified period (e.g., 14 days).
-
Calculation: Determine the LD50 value using a statistical method such as the probit analysis.
Visualizations
Signaling Pathways and Workflows
Visual representations of experimental workflows and potential signaling pathways can aid in understanding the complex biological processes involved.
Caption: Workflow for a typical pharmacokinetic study.
Caption: Hypothesized signaling pathway for this compound.
Conclusion and Future Directions
This compound is a natural product with a high potential for significant biological activity, warranting further scientific investigation. The current lack of specific data underscores the need for a systematic approach to its study, beginning with fundamental pharmacological and toxicological profiling. The methodologies and illustrative data presented in this guide, drawn from research on the closely related compound Yunaconitine, provide a solid foundation for future research endeavors. Key future directions should include:
-
Isolation and Purification: Development of efficient methods for isolating pure this compound to ensure the accuracy of experimental results.
-
Pharmacological Characterization: Detailed studies to elucidate its precise mechanism of action, including its affinity for various sodium channel subtypes.
-
Comprehensive ADME and Toxicology Studies: In-depth investigation of its pharmacokinetic profile and a thorough assessment of its safety.
-
Screening for Therapeutic Activities: Exploration of its potential as an analgesic, anti-inflammatory, or other therapeutic agent in relevant preclinical models.
By pursuing these research avenues, the scientific community can unlock the therapeutic potential of this compound while ensuring a thorough understanding of its safety profile, paving the way for the potential development of new therapeutic agents.
References
- 1. Pharmacokinetics of yunaconitine and indaconitine in mouse blood by UPLC-MS/MS [agris.fao.org]
- 2. mdpi.com [mdpi.com]
- 3. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging agents that target signaling pathways in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acupoint Injection for Alleviating Side Effects of Chemotherapy in People with Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Yunaconitoline in Aconitum Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Yunaconitoline, a complex C19-diterpenoid alkaloid found in various Aconitum species, notably Aconitum vilmorinianum. While the complete enzymatic sequence leading to this compound is still an active area of research, this document synthesizes current knowledge from transcriptomic, metabolomic, and functional genomic studies to present a comprehensive putative pathway. It covers the formation of the diterpenoid backbone, key enzymatic modifications, regulatory networks, and detailed experimental methodologies for studying this intricate metabolic route.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound, like other aconitine-type alkaloids, is a multi-stage process originating from primary metabolism. The pathway can be broadly divided into three phases: the formation of the C20 diterpene precursor, the generation of the C19 norditerpenoid skeleton, and the subsequent extensive tailoring reactions.
Stage 1: Formation of the C20 Diterpene Skeleton
The pathway begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways in the plant cell.[1][2]
-
Geranylgeranyl Pyrophosphate (GGPP) Synthesis : Three molecules of IPP and one molecule of DMAPP are condensed by Geranylgeranyl Pyrophosphate Synthase (GGPPS) to form the C20 precursor, GGPP.[1]
-
Diterpene Skeleton Formation : GGPP is then cyclized by a pair of terpene synthases (TPSs). First, a class II diterpene synthase, ent-Copalyl Diphosphate (B83284) Synthase (CPS) , converts GGPP to ent-copalyl diphosphate (ent-CPP).[3] Subsequently, a class I diterpene synthase, Kaurene Synthase-Like (KSL) , catalyzes further cyclization and rearrangement of ent-CPP to form the foundational C20 tetracyclic diterpene skeletons, primarily ent-atisane and ent-kaurene.[2][3] These skeletons are the precursors for C20-diterpenoid alkaloids like atisine.
Stage 2: Formation of the C19 Norditerpenoid Skeleton
The highly toxic and pharmacologically active C19-diterpenoid alkaloids are derived from their C20 precursors through a series of complex modifications. This stage involves extensive oxidative reactions, primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s), and the incorporation of a nitrogen atom.
The C20 ent-atisane skeleton undergoes a series of hydroxylations and rearrangements, leading to the formation of an aconitine-type C19 skeleton. This transformation involves the loss of a carbon atom, resulting in the characteristic norditerpenoid structure. While the exact intermediates and enzymes are not fully elucidated, transcriptome analyses of Aconitum species have identified numerous candidate CYP450s that are highly expressed in tissues where alkaloids accumulate and are believed to catalyze these crucial steps.[1][4]
Stage 3: Putative Tailoring Steps to this compound
Starting from a foundational C19 aconitine-type backbone, a series of tailoring reactions, including hydroxylations, O-methylations, and esterifications, are required to produce the final structure of this compound (Chemical Formula: C34H43NO10).[][6] Based on the structure of this compound, the following enzymatic modifications are hypothesized:
-
Hydroxylation : Multiple positions on the core skeleton are hydroxylated by specific CYP450s.
-
O-methylation : Hydroxyl groups are methylated by O-methyltransferases (OMTs) .
-
Acetylation : The C8 position is acetylated by a BAHD acyltransferase , using acetyl-CoA as a donor.
-
Benzoylation : The C4 position is esterified with a benzoyl group, a reaction also likely catalyzed by an acyltransferase.
-
N-de-ethylation/N-methylation : A key feature of some aconitine (B1665448) alkaloids is an N-ethyl group. The specific group on this compound's nitrogen atom is determined in the final stages.
The proposed biosynthetic pathway is illustrated in the diagram below.
Caption: Putative biosynthetic pathway of this compound in Aconitum plants.
Quantitative Data on Aconitine-Type Alkaloids
While specific quantitative data for this compound is scarce, studies on major aconitine-type alkaloids in related species like Aconitum carmichaelii provide valuable context for understanding their accumulation. The following table summarizes the content of diester diterpenoid alkaloids (DDAs), the most toxic class, and their less toxic monoester (MDA) hydrolysis products in different processed forms of A. carmichaelii roots (Fu-Zi).
| Sample Type | Abbreviation | DDA Content (mg/g) | MDA Content (mg/g) |
| Raw Fu-Zi | SFP | 0.09 - 1.81 | 0.32 - 1.25 |
| Black Slice | BFP | 0.04 - 0.58 | 0.00 - 0.28 |
| White Slice | PFP | 0.09 - 0.15 | 0.00 - 0.11 |
| Steamed Slice | HSP | 0.00 - 0.23 | 0.00 - 0.11 |
| Blanched Slice | DFP | 0.00 - 0.03 | 0.00 - 0.08 |
| Salt-Processed | JZFP | 0.00 - 0.08 | 0.00 - 0.09 |
| Data synthesized from a study on processed Fu-Zi decoction pieces.[7] DDA includes aconitine, mesaconitine, and hypaconitine. MDA includes their respective benzoyl-derivatives. |
Experimental Protocols & Methodologies
The elucidation of the this compound pathway relies on a combination of metabolomic, transcriptomic, and biochemical techniques. Below are summaries of key experimental protocols.
Alkaloid Extraction and Analysis
This protocol outlines a general method for the extraction and quantification of aconitine-type alkaloids from plant material.
-
Sample Preparation : Air-dry and pulverize root tissues to a fine powder (e.g., 60 mesh).
-
Extraction : Macerate the powdered sample (e.g., 10 g) in 70% methanol. Use ultrasonication (e.g., 250 W, 40 kHz) for 30 minutes to enhance extraction efficiency.[8] For targeted extraction of total alkaloids, an acid-base partitioning method can be employed using dichloromethane (B109758) at adjusted pH levels (pH 1-2 with HCl, then pH 9-10 with ammonia).[8]
-
Filtration and Concentration : Filter the extract through a 0.22-μm membrane. If necessary, the solvent can be removed by rotary evaporation.
-
HPLC-MS/MS Analysis : Separate and quantify the alkaloids using a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase : A gradient elution using acetonitrile (B52724) and an ammonium (B1175870) bicarbonate buffer is effective for separation.[8]
-
Detection : Mass spectrometry is operated in positive ion mode to detect the protonated molecular ions of the alkaloids.
-
Identification and Cloning of Biosynthetic Genes
Transcriptome sequencing is a powerful tool for discovering candidate genes.
-
RNA Extraction : Extract total RNA from various plant tissues (e.g., roots, leaves, flowers) using a commercial kit. Root tissue is often the primary site of alkaloid accumulation.[2]
-
Transcriptome Sequencing (RNA-seq) : Construct cDNA libraries and perform high-throughput sequencing (e.g., using Illumina or PacBio platforms). De novo assembly is required for species without a reference genome.
-
Gene Annotation and Mining : Annotate the assembled unigenes against public databases (e.g., NCBI nr, KEGG, GO). Identify candidate genes by searching for annotations corresponding to key enzyme families: terpene synthases (TPS), cytochrome P450s (CYP450), O-methyltransferases (OMT), and acyltransferases (e.g., BAHD family).[1][3]
-
Gene Cloning : Amplify the full-length coding sequences (CDS) of candidate genes from cDNA using PCR.
Functional Characterization of Enzymes (In Vitro)
This section describes a general workflow for confirming the function of candidate enzymes like terpene synthases and CYP450s.
Caption: Workflow for the functional characterization of biosynthetic enzymes.
-
Terpene Synthase (TPS) Assay :
-
Expression : Express the cloned TPS gene in E. coli.[9]
-
Assay : Incubate the purified recombinant protein with the appropriate substrate (e.g., GGPP for a CPS, ent-CPP for a KSL) in a suitable buffer containing a divalent cation like MgCl2.
-
Product Analysis : Extract the terpene products with a solvent like hexane (B92381) and analyze using Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
-
Cytochrome P450 (CYP450) Assay :
-
Expression : Express the CYP450 gene in a host system that also provides a CYP450 reductase (CPR) , which is essential for its activity. Baker's yeast (Saccharomyces cerevisiae) is a common choice.[10]
-
Assay : Prepare microsomes from the yeast culture. Incubate the microsomes with the putative substrate (e.g., a diterpene skeleton) and an NADPH-regenerating system.
-
Product Analysis : Extract the products and analyze by LC-MS to identify hydroxylated or otherwise modified compounds.[11]
-
Regulatory Networks
The biosynthesis of this compound and other diterpenoid alkaloids is tightly regulated, often as part of the plant's defense response. The jasmonate signaling pathway is a key activator.
Jasmonate Signaling Pathway
External stimuli, such as herbivory or treatment with Methyl Jasmonate (MeJA), trigger the synthesis of the bioactive hormone jasmonoyl-isoleucine (JA-Ile).[12][13] This initiates a signaling cascade that leads to the activation of transcription factors (TFs) responsible for upregulating the expression of biosynthetic genes.
-
Perception : JA-Ile is perceived by the COI1 F-box protein, which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[14][15]
-
Derepression : The COI1-JA-Ile complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[14]
-
Activation of Transcription Factors : In their resting state, JAZ proteins bind to and inhibit transcription factors. Upon JAZ degradation, these TFs are released. In alkaloid biosynthesis, key TFs include members of the MYC (bHLH) and MYB families.[1][12]
-
Gene Expression : The activated TFs bind to the promoters of diterpenoid alkaloid biosynthetic genes (e.g., GGPPS, CPS, KSL, CYP450s), initiating their transcription and leading to increased alkaloid production.
Caption: Simplified Jasmonate signaling pathway activating alkaloid biosynthesis.
References
- 1. De novo RNA sequencing and analysis reveal the putative genes involved in diterpenoid biosynthesis in Aconitum vilmorinianum roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure and Quality Index | MDPI [mdpi.com]
- 8. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "A Stereoselective Hydroxylation Step of Alkaloid Biosynthesis by a Uni" by Lesley Ann Giddings, David K. Liscombe et al. [scholarworks.smith.edu]
- 12. Jasmonates are signals in the biosynthesis of secondary metabolites - Pathways, transcription factors and applied aspects - A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jasmonates Coordinate Secondary with Primary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Neurotoxic Effects of Yunaconitoline on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Yunaconitoline, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is a potent neurotoxin that poses significant risks to the central nervous system (CNS). This technical guide provides a comprehensive overview of the core molecular mechanisms underlying this compound-induced neurotoxicity. Due to the limited availability of specific quantitative data for this compound, this document leverages the extensive research conducted on the structurally and toxicologically similar compound, aconitine (B1665448), to elucidate the presumed pathways of this compound's neurotoxic action. The primary mechanisms discussed include the persistent activation of voltage-gated sodium channels, induction of neuronal apoptosis via the mitochondrial pathway, disruption of intracellular calcium homeostasis, and the generation of oxidative stress. This guide details relevant experimental protocols for investigating these neurotoxic effects and presents available quantitative data, primarily for aconitine, in structured tables to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the complex biological processes.
Core Mechanisms of this compound-Induced Neurotoxicity
The neurotoxicity of this compound, like other diester-diterpenoid alkaloids, is multifaceted, initiating a cascade of events that culminate in neuronal dysfunction and death.[1][2] The primary molecular target is the voltage-gated sodium channel (VGSC), and its persistent activation is the initiating event in a series of deleterious downstream effects.[1]
Persistent Activation of Voltage-Gated Sodium Channels
This compound is presumed to bind to site 2 of the α-subunit of VGSCs, which leads to an inhibition of the channel's inactivation.[1] This results in a persistent influx of sodium ions (Na+), causing sustained membrane depolarization. This hyperexcitability is a key contributor to the neurological symptoms of aconitum alkaloid poisoning.[1]
Excitotoxicity and Glutamate (B1630785) Release
The sustained depolarization of neurons leads to an excessive release of the excitatory neurotransmitter glutamate. This overstimulates postsynaptic glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, triggering a massive influx of calcium ions (Ca2+) and leading to excitotoxicity.[3]
Disruption of Intracellular Calcium Homeostasis
The combination of persistent Na+ influx, which can reverse the Na+/Ca2+ exchanger, and the over-activation of NMDA receptors leads to a significant and prolonged elevation of intracellular Ca2+ concentrations.[3] This calcium overload is a central event in the neurotoxic cascade, activating various downstream signaling pathways that contribute to cell death.
Mitochondrial Dysfunction and Oxidative Stress
Elevated intracellular Ca2+ is taken up by mitochondria, leading to mitochondrial calcium overload. This disrupts the mitochondrial membrane potential (ΔΨm), impairs ATP production, and increases the generation of reactive oxygen species (ROS).[3] The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, further exacerbating neuronal injury.
Induction of Apoptosis via the Mitochondrial Pathway
The culmination of these events is the induction of neuronal apoptosis. Mitochondrial dysfunction plays a key role in initiating the intrinsic apoptotic pathway. This is characterized by a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, specifically an increase in the Bax/Bcl-2 ratio. This promotes the release of cytochrome c from the mitochondria into the cytosol, which then activates a caspase cascade, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[3]
Quantitative Data on Neurotoxic Effects
The following tables summarize quantitative data primarily from studies on aconitine, which can be used as a reference for designing and interpreting experiments on this compound.
Table 1: In Vitro Cytotoxicity of Aconitine in Neuronal Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| SH-SY5Y | MTT | 50 | Suppressed cell proliferation | [4] |
| SH-SY5Y | MTT | 100 | Suppressed cell proliferation | [4] |
| SH-SY5Y | MTT | 200 | Suppressed cell proliferation | [4] |
| HT22 | CCK-8 | 10-100 | Dose-dependent decrease in cell viability | [5] |
| PC12 | MTT | 1-50 | Not specified | [2] |
Table 2: Aconitine-Induced Changes in Apoptotic Markers
| Cell Line | Marker | Concentration (µM) | Change | Reference |
| HT22 | Bax/Bcl-2 ratio | Not specified | Increased | [3] |
| HT22 | Caspase-3 | Not specified | Activated | [3] |
| SH-SY5Y | Apoptosis | 50-200 | Increased | [4] |
Table 3: Aconitine-Induced Changes in Intracellular Calcium and ROS
| Cell Line/System | Marker | Concentration (µM) | Change | Reference |
| HT22 | Intracellular Ca2+ | Not specified | Increased | [3] |
| HT22 | ROS | Not specified | Increased | [3] |
| Zebrafish Larvae | ROS | 0.5-2 | Increased | [4] |
| SH-SY5Y | ROS | 50-200 | Increased | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of neurotoxic effects and underlying mechanisms of aconitine on cerebral cortex neuron cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Homeostasis Imbalance and Dopamine Receptors-Mediated AC/cAMP/PKA Pathway Activation are Involved in Aconitine-Induced Neurological Impairment in Zebrafish and SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cardiotoxic Mechanisms of Yunaconitoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Yunaconitoline, a C19-diterpenoid alkaloid and a primary toxic component of Aconitum species, presents a significant concern due to its potent cardiotoxicity. While its parent compound, aconitine (B1665448), is more extensively studied, emerging research on this compound is beginning to shed light on its specific detrimental effects on the heart. This technical guide provides an in-depth overview of the core mechanisms underlying this compound-induced cardiotoxicity, with a focus on oxidative stress and apoptosis. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and drug development in this area.
Core Mechanisms of this compound Cardiotoxicity
The cardiotoxic effects of this compound are multifaceted, primarily revolving around the induction of oxidative stress and the activation of apoptotic pathways within cardiomyocytes. While direct electrophysiological effects on cardiac ion channels are a hallmark of aconitine toxicity, specific data for this compound in this area is currently lacking and represents a critical gap in our understanding.
Electrophysiological Effects: An Extrapolation from Aconitine
Aconitine is well-documented to exert its pro-arrhythmic effects by persistently activating voltage-gated sodium channels, leading to a massive influx of Na+ ions. This disrupts the normal cardiac action potential, causing delayed repolarization and increased excitability, which can trigger fatal arrhythmias such as ventricular tachycardia and fibrillation.[1] Additionally, aconitine has been shown to block potassium channels, further contributing to the prolongation of the action potential.[2] It is highly probable that this compound shares these primary mechanisms of action due to its structural similarity to aconitine. However, dedicated electrophysiological studies, such as patch-clamp experiments on isolated cardiomyocytes, are urgently needed to confirm and quantify the specific effects of this compound on cardiac ion channels.
Oxidative Stress
In vivo studies have demonstrated that this compound administration in rats leads to a significant increase in reactive oxygen species (ROS) in the myocardium. This is accompanied by a decrease in the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, and an increase in malondialdehyde (MDA), a marker of lipid peroxidation. This evidence strongly suggests that this compound disrupts the redox balance in cardiac cells, leading to oxidative damage to cellular components.
Apoptosis via the Mitochondrial Pathway
This compound has been shown to induce apoptosis in cardiomyocytes through the intrinsic, or mitochondrial, pathway.[3] This is evidenced by changes in the expression of key apoptosis-regulating proteins. Specifically, this compound administration leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Quantitative Data on this compound Cardiotoxicity
The following tables summarize the key quantitative findings from an in vivo study on the cardiotoxicity of this compound in rats.
Table 1: Animal Model and Dosing for this compound Cardiotoxicity Study [3]
| Parameter | Details |
| Animal Model | Sprague-Dawley (SD) Rats |
| Administration Route | Intragastric |
| Frequency | Once a day |
| Duration | 7 consecutive days |
| Low-Dose Group | 0.09 mg/kg |
| High-Dose Group | 0.14 mg/kg |
| Positive Control | Aconitine (0.88 mg/kg) |
| Control Group | Normal Saline |
Table 2: Serum Biomarkers of Cardiac Injury in Rats Treated with this compound [3]
| Biomarker | Effect Observed |
| Lactate Dehydrogenase (LDH) | Significantly Increased |
| Creatine Kinase (CK) | Significantly Increased |
| Creatine Kinase-MB (CK-MB) | Significantly Increased |
Table 3: Markers of Oxidative Stress in Rat Myocardium Treated with this compound [3]
| Biomarker | Effect Observed |
| Reactive Oxygen Species (ROS) | Significantly Increased |
| Superoxide Dismutase (SOD) | Significantly Decreased |
| Malondialdehyde (MDA) | Significantly Increased |
Table 4: Apoptosis-Related Protein Expression in Rat Myocardium Treated with this compound [3]
| Protein | Effect on Relative Expression |
| B-cell lymphoma-2 (Bcl-2) | Significantly Decreased |
| Bcl-2 associated X protein (Bax) | Significantly Increased |
| Caspase-9 | Significantly Increased |
| Cleaved-Caspase-9 | Significantly Increased |
| Caspase-3 | Significantly Increased |
| Cleaved-Caspase-3 | Significantly Increased |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in this compound cardiotoxicity and a general workflow for its investigation.
References
Ethnobotanical Uses of Yunaconitoline-Containing Plants: A Technical Guide for Researchers
An in-depth exploration of the traditional medicinal applications, pharmacological mechanisms, and scientific methodologies related to yunaconitoline (B1164412), a potent diterpenoid alkaloid found in the Aconitum genus.
Introduction
Plants belonging to the Aconitum genus, commonly known as aconite, monkshood, or wolfsbane, have a long and complex history in traditional medicine systems across Asia and Europe.[1][2] Revered for their potent therapeutic properties, particularly in pain management and inflammation, these plants are also notoriously toxic, demanding careful preparation and administration.[1][3] This guide focuses on the ethnobotanical uses of Aconitum species containing this compound, a C19-diterpenoid alkaloid, and provides a technical overview for researchers, scientists, and drug development professionals. We will delve into the traditional applications, summarize the available quantitative data, detail relevant experimental protocols, and explore the underlying signaling pathways that mediate both the therapeutic and toxic effects of this compound.
The medicinal use of Aconitum species dates back over 2000 years, with mentions in foundational texts of Traditional Chinese Medicine (TCM) like the Shennong Ben Cao Jing.[4] In these systems, aconite is traditionally used to treat a wide range of ailments, including rheumatic pain, arthritis, fever, and gastrointestinal disorders.[5][6] However, the inherent toxicity of aconitine-type alkaloids, including this compound, necessitates specific processing methods, such as prolonged boiling or steaming, to hydrolyze the toxic diester alkaloids into less toxic monoester or non-ester analogs.[1] This traditional knowledge of detoxification is crucial for the safe application of these potent medicinal plants.
Ethnobotanical Uses and Quantitative Data
The ethnobotanical applications of Aconitum species are extensive, though quantitative data directly correlating the use of specific species with their this compound content is often sparse. Traditional use is typically documented for the plant species as a whole, with the understanding that the concentration of active alkaloids can vary significantly based on the species, geographical location, and time of harvest.[7]
| Plant Species | Traditional Use | Dosage/Preparation | Quantitative Alkaloid Data |
| Aconitum kusnezoffii (Caowu) | Used in TCM for dispelling cold, alleviating rheumatism, and relieving pain.[3] | The Chinese Pharmacopoeia recommends a daily dose of 1.5-3 g of the processed root. Processing is mandatory to reduce toxicity.[1] | Studies have quantified the total alkaloid content, with diester-diterpenoid alkaloids like aconitine (B1665448), mesaconitine, and hypaconitine (B608023) being the most toxic. Processing significantly reduces the content of these toxic alkaloids.[8] |
| Aconitum carmichaeli (Fuzi, Chuanwu) | Widely used in TCM to revive yang, dispel wind, remove dampness, and alleviate pain.[4] | The recommended daily dose of processed Fuzi is 3-15 g in decoction.[1] | The content of diester-diterpenoid alkaloids (DDAs) in raw Fuzi is high. Processing methods aim to reduce the DDA content to below 0.02% while maintaining a monoester diterpenoid alkaloid (MDA) content of over 0.01%.[9] |
| Aconitum species (general) | In Nepal, various Aconitum species are used for fever, headache, joint pain, and as an antipyretic and analgesic.[6] | Preparations include boiling about one gram of dried plant material in water or mixing the root powder with ghee.[6] | The alkaloid content varies between species. For instance, the alkaloid content of A. spicatum has been reported to be 1.21%.[5] |
| Aconitum species (Slovenia) | A homemade ethanolic extract known as "voukuc" is used internally and externally for various ailments.[7] | Dosing is imprecise, often measured in drops.[7] | Analysis of some homemade extracts showed aconitine concentrations that, at the recommended doses, would be significantly lower than the estimated lethal dose.[7] |
Experimental Protocols
The study of this compound and other aconitine-type alkaloids requires precise and reliable experimental protocols for their extraction, isolation, purification, and characterization.
Extraction and Isolation of this compound
This protocol provides a general framework for the extraction and isolation of this compound from Aconitum plant material. Optimization may be required depending on the specific plant species and the target alkaloid concentration.
Workflow for this compound Isolation
References
- 1. Aconitum in traditional Chinese medicine: a valuable drug or an unpredictable risk? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A comprehensive review of the traditional usages, phytochemistry, pharmacology, toxicology, quality control and other applications of Aconitum kusnezoffii Reichb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the research progress on Aconitum carmichaelii Debx.:active compounds, pharmacology, toxicity, detoxification, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Rare tradition of the folk medicinal use of Aconitum spp. is kept alive in Solčavsko, Slovenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure and Quality Index | MDPI [mdpi.com]
The Impact of Yunaconitoline on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yunaconitoline (B1164412), a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, exerts profound effects on neuronal excitability. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's activity, with a focus on its interaction with voltage-gated sodium channels (Nav). Due to the limited availability of specific quantitative data for this compound, this document leverages data from the closely related and extensively studied aconitine (B1665448) to provide a representative understanding of its effects. This guide details experimental protocols for investigating these effects, presents quantitative data in a structured format, and offers visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
Aconitum alkaloids, including this compound and the prototypical aconitine, are known for their potent neurotoxic and cardiotoxic properties.[1] These effects are primarily mediated through their interaction with voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells.[2] Aconitine and related alkaloids bind to neurotoxin receptor site 2 on the α-subunit of Nav channels, leading to a persistent activation and suppression of channel inactivation.[1] This disruption of normal sodium channel function leads to prolonged depolarization of the neuronal membrane, ultimately resulting in a state of inexcitability.[1] Understanding the precise molecular interactions and downstream consequences of this compound's effects on neuronal excitability is crucial for both toxicological assessment and the exploration of its potential therapeutic applications, particularly in the context of analgesia.
Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary molecular target of this compound and related aconitum alkaloids is the voltage-gated sodium channel.[1] These channels are responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential.
Aconitine, a structural and functional analog of this compound, modifies the gating properties of sodium channels in several key ways:
-
Shift in Voltage-Dependence of Activation: Aconitine causes a significant negative shift (hyperpolarization) in the voltage-dependence of channel activation, by approximately 20 mV in neuroblastoma cells.[3] This means that the channels are more likely to open at the resting membrane potential.[1]
-
Inhibition of Inactivation: Aconitine inhibits the fast inactivation of sodium channels, leading to a persistent inward sodium current.[1][3] This sustained depolarization is a hallmark of aconitine toxicity.
-
State-Dependent Binding: The binding of aconitine to the sodium channel is state-dependent, with a higher affinity for the open state of the channel.[4]
This persistent activation of sodium channels leads to a cascade of events within the neuron, ultimately resulting in a loss of excitability.
Signaling Pathway of this compound-Induced Neuronal Inexcitability
The sustained influx of Na+ through this compound-modified Nav channels triggers a series of downstream events that contribute to its neurotoxic effects.
Quantitative Data on the Effects of Aconitum Alkaloids
While specific quantitative data for this compound is limited, studies on aconitine provide valuable insights into the potency and effects of this class of alkaloids.
| Parameter | Compound | Preparation | Value | Reference |
| Binding Affinity (Ki) | High-affinity Aconitum alkaloids | Rat brain synaptosomes | ~1 µM | [5] |
| Binding Affinity (Ki) | Low-affinity Aconitum alkaloids | Rat brain synaptosomes | ~10 µM | [5] |
| EC50 (Na+ influx) | High-affinity Aconitum alkaloids | Rat brain synaptosomes | 3 µM | [5] |
| Voltage Shift (Activation) | Aconitine | Neuroblastoma cells | ~20 mV (hyperpolarizing) | [3] |
| Dissociation Constant (Kd) | Aconitine | Rat brain Nav channels | 1.2 µM | [6] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on neuronal excitability using patch-clamp electrophysiology.
Cell Culture
-
Cell Line: Dorsal root ganglion (DRG) neurons are a suitable model as they express a variety of Nav channel subtypes and are involved in sensory perception. Alternatively, cell lines such as ND7/23 or SH-SY5Y, which endogenously express Nav channels, can be used.[7]
-
Culture Conditions: Maintain neuronal cultures in a suitable medium, such as Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin, for 10-14 days in vitro before recording.[8]
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure changes in action potential firing and voltage-gated sodium currents in cultured neurons.
-
Solutions:
-
Recording Procedure:
-
Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with aCSF.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Current-Clamp Recordings:
-
Record spontaneous and evoked action potentials.
-
Inject depolarizing current steps of varying amplitudes to elicit action potentials and determine the firing frequency.
-
After establishing a stable baseline, perfuse the chamber with aCSF containing this compound at the desired concentration.
-
Record changes in resting membrane potential, action potential threshold, amplitude, duration, and firing frequency.
-
-
Voltage-Clamp Recordings:
-
Hold the neuron at a potential of -80 mV.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Record baseline sodium currents.
-
Apply this compound and record the changes in the peak sodium current and the current-voltage (I-V) relationship.
-
Use appropriate voltage protocols to assess the effects on channel activation and inactivation kinetics.
-
-
Data Analysis
-
Analyze electrophysiological data using software such as Clampfit or pCLAMP.
-
Measure action potential parameters including threshold, amplitude, duration at half-maximal amplitude, and afterhyperpolarization.
-
Determine the firing frequency in response to depolarizing current injections.
-
Analyze sodium current characteristics including peak current amplitude, current-voltage relationship, and the voltage-dependence of activation and inactivation.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on neuronal excitability.
Conclusion and Future Directions
This compound profoundly alters neuronal excitability primarily by modulating the function of voltage-gated sodium channels. The persistent activation and inhibition of inactivation of these channels lead to a sustained membrane depolarization, culminating in a state of inexcitability and potential neurotoxicity. While specific quantitative data for this compound are still needed, the information available for the closely related aconitine provides a strong foundation for understanding its mechanism of action.
Future research should focus on:
-
Determining the specific binding affinities and IC50 values of this compound for various Nav channel subtypes. This will provide a more precise understanding of its selectivity and potential therapeutic window.
-
Investigating the detailed effects of this compound on the biophysical properties of different Nav channel isoforms. This includes a thorough analysis of its impact on activation, inactivation, and recovery from inactivation.
-
Elucidating the full downstream signaling cascade activated by this compound-induced sodium influx. This will help to identify potential targets for mitigating its toxic effects and exploring its therapeutic potential.
-
Conducting structure-activity relationship studies. By comparing the effects of this compound with other aconitum alkaloids, it may be possible to identify the structural motifs responsible for its specific interactions with Nav channels.
By addressing these research questions, a more complete picture of this compound's effects on neuronal excitability will emerge, paving the way for a better understanding of its toxicological profile and the potential development of novel therapeutic agents.
References
- 1. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Functional effects of drugs and toxins interacting with NaV1.4 [frontiersin.org]
- 5. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aconitine in Synergistic, Additive and Antagonistic Approaches [mdpi.com]
- 7. Neuronal cell lines as model dorsal root ganglion neurons: A transcriptomic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Yunaconitoline in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yunaconitoline is a C19-diterpenoid alkaloid isolated from the roots of Aconitum species, which are utilized in some traditional medicinal practices. Given the narrow therapeutic index and potential cardiotoxicity and neurotoxicity associated with aconitine-type alkaloids, a highly sensitive and selective analytical method is essential for their study. The quantification of this compound in human plasma is critical for pharmacokinetic profiling, toxicological assessment, and clinical monitoring. This document provides a comprehensive protocol for a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of this compound in human plasma, suitable for high-throughput analysis in a drug development setting.
Chemical Information
| Property | Value |
| Chemical Formula | C34H43NO10 |
| Molecular Weight | 625.715 |
| CAS Number | 259099-25-7 |
| Structure | A complex diterpenoid alkaloid |
Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard (≥98% purity), appropriate Internal Standard (IS). A stable isotope-labeled (SIL) this compound (e.g., this compound-d3) is the ideal IS. If a SIL-IS is unavailable, a structurally similar analog (e.g., another aconitine-type alkaloid not present in the study samples) may be used.
-
Reagents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade, ≥99%), Deionized water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free, anticoagulant-treated (e.g., K2-EDTA) human plasma.
Instrumentation and Analytical Conditions
-
LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column, such as a UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm), is recommended for efficient separation.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol/water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS.
-
Calibration Standards & QCs: Spike drug-free human plasma with the appropriate this compound working solutions to achieve the desired concentration range. A typical calibration curve might range from 0.5 to 500 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
Thaw all plasma samples (CS, QCs, and unknown study samples) to room temperature.
-
Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution to every tube except for blank matrix samples.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to autosampler vials for analysis.
LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | UPLC HSS T3 C18 (2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | Start at 5% B, ramp to 95% B, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5-7 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Note: Ion source parameters are instrument-dependent and require optimization.
Table 3: Optimized MRM Transitions (Illustrative)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 626.3 | Optimize | Optimize |
| IS (e.g., -d3) | 629.3 | Optimize | Optimize |
Optimization of MRM transitions is mandatory. The precursor ion for this compound will be its protonated molecule [M+H]⁺. Product ions and collision energies should be determined by infusing a standard solution and performing a product ion scan and collision energy ramp.
Data Presentation & Method Validation
The method was validated based on established bioanalytical guidelines. The performance characteristics presented below for a similar compound, yunaconitine, serve as a target for the validation of the this compound method.
Table 4: Summary of Method Validation Parameters (Target Performance)
| Parameter | Acceptance Criteria | Target Result (based on Yunaconitine) |
| Linearity Range | r² ≥ 0.99 | 0.5–500 ng/mL |
| Lower Limit of Quantitation | S/N ≥ 10 | 0.5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | < 15% |
| Inter-day Precision (%RSD) | ≤ 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | -14% to +6% |
| Extraction Recovery (%) | Consistent & Precise | > 72% |
| Matrix Effect (%) | CV ≤ 15% | 96%–109% |
| Stability | % Change ≤ 15% | Stable under tested conditions |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationships in method validation.
Application Notes and Protocols for Electrophysiological Recording of Yunaconitoline Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline, a diterpenoid alkaloid derived from plants of the Aconitum genus, is known for its potent cardiotoxic and neurotoxic effects. These effects are primarily mediated through its interaction with voltage-gated sodium channels (NaV), leading to alterations in cellular excitability. Understanding the precise electrophysiological effects of this compound is crucial for toxicological assessments and for exploring its potential as a pharmacological tool. These application notes provide detailed protocols for investigating the effects of this compound on voltage-gated sodium channels using the whole-cell patch-clamp technique.
Mechanism of Action
This compound, similar to its analog aconitine, is a site 2 toxin that binds to the α-subunit of voltage-gated sodium channels. This binding modifies the channel's gating properties in several key ways:
-
Hyperpolarizing Shift in Activation: this compound causes the voltage-dependence of channel activation to shift to more negative membrane potentials. This means that channels are more likely to open at resting membrane potentials, leading to an increased sodium influx.
-
Inhibition of Inactivation: The toxin prevents the sodium channels from completely inactivating, resulting in a persistent inward sodium current.
-
Altered Ion Selectivity: Aconitine has been shown to alter the ion selectivity of the sodium channel, making it more permeable to other ions.
These modifications lead to a prolonged depolarization of the cell membrane, which can trigger spontaneous action potentials and lead to arrhythmias in cardiac tissue.[1] The sustained sodium influx also disrupts intracellular ion homeostasis, leading to an overload of intracellular calcium (Ca2+) through the sodium-calcium exchanger (NCX), which further contributes to cellular dysfunction and apoptosis.[1][2]
Data Presentation
The following tables summarize the expected quantitative effects of aconitine-like compounds on voltage-gated sodium channels. Note that specific values for this compound may vary and should be determined experimentally.
Table 1: Effects of Aconitine on NaV Channel Gating Properties
| Parameter | Control | Aconitine-Treated | Reference |
| V1/2 of Activation (mV) | -30 to -40 | Shifted by ~ -20 to -50 mV | [2] |
| V1/2 of Inactivation (mV) | -80 to -90 | Shifted by ~ -20 mV | [2] |
| Persistent Na+ Current | Minimal | Significantly increased | [1] |
Table 2: Effects of Aconitine on Cardiac Action Potential Parameters
| Parameter | Control | Aconitine-Treated | Reference |
| Resting Membrane Potential (mV) | ~ -80 | Depolarized | [1] |
| Action Potential Duration (ms) | Variable | Prolonged | [1] |
| Incidence of Arrhythmias | Low | High (e.g., ventricular tachycardia, fibrillation) | [1] |
Experimental Protocols
Cell Preparation
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel (NaV1.5) are a suitable model system. Alternatively, primary cardiomyocytes can be used for a more physiologically relevant context.
Cell Culture:
-
Culture HEK293-NaV1.5 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
For primary cardiomyocytes, follow established isolation protocols for the species of interest.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
Solutions
Table 3: Composition of Electrophysiology Solutions
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Internal (Pipette) Solution | CsF | 120 |
| CsCl | 20 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Na2-ATP | 4 | |
| Na-GTP | 0.3 |
Adjust pH to 7.4 for the external solution and 7.2 for the internal solution. Osmolarity should be adjusted to ~310 mOsm for the external and ~290 mOsm for the internal solution.
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the external solution should not exceed 0.1%.
Whole-Cell Voltage-Clamp Recording
Equipment:
-
Inverted microscope
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Perfusion system
Procedure:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaseal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
Voltage-Clamp Protocols
A. Protocol to Determine the Effect on Activation:
-
Hold the membrane potential at -120 mV.
-
Apply a series of depolarizing voltage steps from -100 mV to +60 mV in 10 mV increments for 50 ms (B15284909).
-
Record the peak inward current at each voltage step.
-
Convert the peak current (I) to conductance (G) using the formula: G = I / (Vm - Vrev), where Vm is the membrane potential and Vrev is the reversal potential for Na+.
-
Plot the normalized conductance against the test potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
B. Protocol to Determine the Effect on Steady-State Inactivation:
-
Hold the membrane potential at -120 mV.
-
Apply a series of 500 ms pre-pulses from -140 mV to -20 mV in 10 mV increments.
-
Follow each pre-pulse with a 20 ms test pulse to -20 mV to elicit the sodium current.
-
Record the peak inward current during the test pulse.
-
Plot the normalized peak current against the pre-pulse potential and fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).
C. Protocol to Measure Persistent Sodium Current:
-
Hold the membrane potential at -120 mV.
-
Apply a long depolarizing step (e.g., 200 ms) to -20 mV.
-
Measure the current at the end of the depolarizing pulse. This represents the persistent or late sodium current.
Data Analysis
-
Analyze the recorded currents using appropriate software (e.g., Clampfit, PatchMaster).
-
Compare the V1/2 of activation and inactivation, and the amplitude of the persistent current before and after the application of this compound.
-
Generate concentration-response curves to determine the IC50 of this compound for the inhibition of the peak sodium current.
Mandatory Visualizations
References
Application Notes and Protocols: In Vitro Assay for Yunaconitoline Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline, a C19-diterpenoid alkaloid isolated from Aconitum species, is a compound of interest for its potential pharmacological activities. This document provides detailed application notes and protocols for assessing the anti-inflammatory properties of this compound in vitro. The primary model described herein utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) to mimic an inflammatory response. This model allows for the quantification of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). Furthermore, this document outlines the investigation of this compound's mechanism of action by examining its effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of inflammation.[1][2][3]
Principle of the Assay
The assay is based on the principle of inducing an inflammatory response in macrophage cells using LPS, a component of the outer membrane of Gram-negative bacteria.[1] LPS stimulation activates signaling cascades, primarily the NF-κB and MAPK pathways, leading to the upregulation and release of pro-inflammatory mediators.[2][4] The anti-inflammatory potential of this compound is evaluated by its ability to inhibit the production of these mediators in LPS-stimulated cells.
Data Presentation
The following tables present representative data on the inhibition of pro-inflammatory mediators by Aconitum alkaloids in LPS-stimulated cells. This data is illustrative and serves as a reference for the expected outcomes when testing this compound.
Table 1: Effect of Aconitine on Pro-inflammatory Cytokine and PGE2 Production in LPS-stimulated HFLS-RA Cells
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | PGE2 (ng/mL) |
| Control | 15.2 ± 1.8 | 8.5 ± 1.1 | 25.3 ± 2.9 | 1.2 ± 0.2 |
| LPS (1 µg/mL) | 289.5 ± 25.1 | 155.4 ± 18.2 | 450.1 ± 35.8 | 35.6 ± 4.1 |
| LPS + Aconitine (1 µM) | 195.3 ± 19.8 | 102.1 ± 12.5 | 310.7 ± 28.4 | 24.1 ± 3.3 |
| LPS + Aconitine (10 µM) | 110.8 ± 12.3 | 65.7 ± 8.9 | 185.4 ± 20.1 | 15.8 ± 2.5 |
| LPS + Aconitine (50 µM) | 65.4 ± 7.8 | 30.2 ± 4.5 | 98.2 ± 11.2 | 8.2 ± 1.5 |
*Data adapted from a study on Aconitum alkaloids in a relevant cell line.[1] Values are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to the LPS-treated group.
Table 2: Effect of this compound on Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells (Hypothetical Data)
| Treatment Group | Nitric Oxide (µM) | Cell Viability (%) |
| Control | 2.1 ± 0.3 | 100 |
| LPS (1 µg/mL) | 45.8 ± 5.2 | 98 ± 2.1 |
| LPS + this compound (1 µM) | 35.2 ± 4.1* | 97 ± 2.5 |
| LPS + this compound (10 µM) | 22.5 ± 2.9** | 96 ± 3.0 |
| LPS + this compound (50 µM) | 10.1 ± 1.5*** | 95 ± 2.8 |
*Hypothetical data for illustrative purposes. Values are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to the LPS-treated group.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.[5][6][7] Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) and Prostaglandin E2 (PGE2)
-
Follow the cell seeding, pre-treatment, and LPS stimulation steps as described in the NO production assay.
-
Collect the cell culture supernatant and store it at -80°C until use.
-
Quantify the levels of TNF-α, IL-1β, IL-6, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8][9][10][11][12][13][14]
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for a specified time (e.g., 30-60 minutes).
-
Lyse the cells and extract total protein or nuclear and cytoplasmic fractions.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
References
- 1. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the nitric oxide inhibitory activity using a combination of plant essential oils and mixture design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. bio-techne.com [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in Yunaconitoline Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell-based assays to screen for the cytotoxic effects of Yunaconitoline, a diterpenoid alkaloid. Due to the limited direct public data on this compound, this document leverages extensive research on the closely related and well-studied compound, aconitine (B1665448), to provide relevant protocols and baseline data. The methodologies outlined are crucial for determining the toxicological profile of this compound and can be adapted for other natural products.
Introduction to this compound and Cytotoxicity Screening
This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum genus. Like other aconitine-type alkaloids, it is known for its potent biological activities, which also confer significant toxicity. Understanding the cytotoxic profile of this compound is essential for any potential therapeutic development or for assessing the risk of accidental exposure. Cell-based assays are fundamental tools for this purpose, offering insights into cell viability, membrane integrity, and the mechanisms of cell death, such as apoptosis.
Key Cytotoxicity Assays
Several robust and well-established cell-based assays can be employed to evaluate the cytotoxicity of this compound. The following sections detail the principles and protocols for three primary assays: the MTT assay for cell viability, the LDH assay for cell membrane integrity, and apoptosis assays for characterizing programmed cell death.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Quantitative Data Summary (Aconitine as a Reference)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of aconitine in various cell lines, providing a potential reference range for this compound studies.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| H9c2 (Cardiomyocytes) | CCK-8 | 24 | ~150 | [1][2] |
| HT22 (Hippocampal Neurons) | CCK-8 | 24 | 908.1 | [3] |
| A2780 (Ovarian Cancer) | MTT | 24 | ~300 µg/ml | [4] |
| Miacapa-2 (Pancreatic Cancer) | MTT | 48 | ~30 | [5] |
| PANC-1 (Pancreatic Cancer) | MTT | 48 | ~30 | [5] |
| LIM1215 (Colorectal Cancer) | MTT | 72 | ~40 µg/ml | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, cell line, and assay used.
Experimental Protocol: MTT Assay
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis or late apoptosis.
Quantitative Data Summary (Aconitine as a Reference)
Studies have shown a dose-dependent increase in LDH release in cells treated with aconitine, indicating compromised cell membrane integrity. For instance, in HT22 cells, a significant increase in LDH extravasation was observed after exposure to aconitine.[3] Similarly, in H9c2 cardiomyocytes, aconitine-induced cell injury was marked by increased LDH leakage, an effect that could be mitigated by protective agents.[9]
Experimental Protocol: LDH Assay
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound.
-
Incubation: Incubate the plate for the desired time at 37°C and 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH Release: LDH from untreated cells.
-
Maximum LDH Release: LDH from cells lysed with a lysis buffer (provided in the kit).
-
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many compounds. Several assays can be used to detect and quantify apoptosis.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Quantitative Data Summary (Aconitine as a Reference)
Treatment with aconitine has been shown to induce apoptosis in various cell lines. For example, in H9c2 cardiac cells, aconitine treatment (100-200 µM for 24 hours) led to a significant increase in the percentage of apoptotic cells (from ~5% in control to over 40%).[1][10] In pancreatic cancer cells, aconitine (60 µM) increased apoptosis rates by 21-35%.[5]
Experimental Protocol: Annexin V/PI Staining
Materials:
-
This compound stock solution
-
6-well plates or T25 flasks
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay measures the enzymatic activity of caspase-3 in cell lysates.
Experimental Protocol: Caspase-3 Activity Assay
Materials:
-
This compound stock solution
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Reaction buffer
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, lyse the cells using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for pNA) or fluorescence (for AMC) using a microplate reader.
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
Western Blot for Apoptosis-Related Proteins (Bax/Bcl-2)
Western blotting can be used to analyze the expression levels of key proteins involved in the apoptotic pathway, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is indicative of the induction of the mitochondrial apoptosis pathway.
Experimental Protocol: Western Blot for Bax/Bcl-2
Materials:
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: General workflow for MTT and LDH cytotoxicity assays.
Caption: Workflow for apoptosis detection assays.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
References
- 1. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effects of aconitine in A2780 cells via estrogen receptor β-mediated apoptosis, DNA damage and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Inhibitory Effect of Aconitine on Colorectal Cancer Malignancy via Inducing Apoptosis and Suppression of Cell Motion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Sweroside Alleviated Aconitine-Induced Cardiac Toxicity in H9c2 Cardiomyoblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust UPLC-MS/MS Protocol for the Sensitive Detection of Yunaconitoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the development and validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for the sensitive and selective detection of yunaconitoline (B1164412). Yunaconitine (B1683533) is a highly toxic C19-diterpenoid alkaloid found in several species of the Aconitum genus. Due to its potent cardiotoxicity and neurotoxicity, a reliable analytical method for its quantification in various matrices is crucial for toxicological studies, pharmacokinetic analysis, and quality control of herbal medicines. This protocol outlines the procedures for sample preparation from plasma, the optimized UPLC and MS/MS parameters, and the expected quantitative performance.
Introduction
This compound, a complex diterpenoid alkaloid, poses a significant analytical challenge due to its complex structure and the presence of multiple analogues in botanical and biological samples. The utilization of UPLC-MS/MS with Multiple Reaction Monitoring (MRM) offers a highly selective and sensitive approach for its determination. This application note details a complete workflow, from sample preparation to data analysis, providing a foundation for researchers to implement a robust analytical method for this compound.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C35H49NO11 | [1][2][] |
| Molecular Weight | 659.8 g/mol | [2][4] |
| Monoisotopic Mass | 659.3306 Da | [5] |
| Synonyms | Guayewuanine B, Yunnaconitine | [1][2][] |
Experimental Protocols
Sample Preparation from Plasma
This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.
Materials:
-
Blank plasma
-
This compound standard solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.
-
The sample is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
UPLC Conditions:
| Parameter | Recommended Value |
| Column | UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B). |
MS/MS Conditions:
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
Based on its molecular weight and known fragmentation patterns of similar aconitine-type alkaloids, the following MRM transitions are proposed for this compound.[6] The protonated molecule [M+H]+ is expected at m/z 660.3. A common fragmentation pathway involves the neutral loss of acetic acid (60 Da) and the formation of a characteristic methoxyphenylcarbonyl cation (m/z 135).[6]
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition | Collision Energy (eV) |
| 660.3 | 600.3 | [M+H - CH3COOH]+ | ~25 |
| 660.3 | 135.1 | [CH3O-C6H4-CO]+ | ~40 |
Note: The optimal collision energies should be determined experimentally by infusing a standard solution of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the UPLC-MS/MS method for this compound, based on a validated method for its analysis in mouse blood.[7]
| Parameter | Expected Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 70% |
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for this compound detection.
Signaling Pathway Diagram
While this compound does not have a classical signaling pathway, its toxic mechanism involves the modulation of voltage-gated sodium channels. The following diagram illustrates this logical relationship.
Caption: Toxic mechanism of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the UPLC-MS/MS detection of this compound. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive, making them suitable for a wide range of applications in research and drug development. The provided quantitative data and workflow diagrams serve as a valuable resource for scientists establishing this analytical method in their laboratories.
References
- 1. Yunaconitine | CAS:70578-24-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. caymanchem.com [caymanchem.com]
- 4. Yunaconitine|70578-24-4|Active Biopharma Corp [activebiopharma.com]
- 5. medkoo.com [medkoo.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics of yunaconitine and indaconitine in mouse blood by UPLC-MS/MS [agris.fao.org]
Application Notes and Protocols for Patch-Clamp Analysis of Sodium Channels with Yunaconitoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline, a diterpenoid alkaloid, is a compound of significant interest for its potential interaction with voltage-gated sodium channels (Nav). These channels are crucial for the initiation and propagation of action potentials in excitable cells, making them key targets for drug discovery in areas such as pain, epilepsy, and cardiac arrhythmias.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound's effects on sodium channels using the patch-clamp technique. While direct experimental data on this compound is limited in the currently available literature, this guide leverages data from the closely related and well-studied aconitine (B1665448) family of compounds, such as Lappaconitine (B608462), to provide a framework for investigation.[4][5]
The patch-clamp technique is the gold standard for characterizing ion channel function, allowing for high-fidelity recording of ionic currents through the cell membrane.[6][7] This document will detail the whole-cell patch-clamp configuration, a widely used method to study the compound's effect on the total sodium current of a cell.
Data Presentation: Quantitative Analysis of Related Compounds
| Compound | Channel Subtype | Parameter | Value | Cell Type | Reference |
| Lappaconitine | Nav1.7 | IC50 | 27.67 µM (voltage-dependent) | HEK293 | [5] |
| Lappaconitine | Nav1.7 | Binding Affinity (ΔG) | -7.77 kcal/mol | In silico | [10] |
| Ranaconitine | Nav1.7, Nav1.8, Nav1.9 | Binding Affinity (ΔG) | -7.44 kcal/mol | In silico | [10] |
| Sepaconitine | Nav1.7, Nav1.8, Nav1.9 | Binding Affinity (ΔG) | -8.95 kcal/mol | In silico | [8] |
Table 1: Quantitative data for the interaction of aconitine analogs with voltage-gated sodium channels. This data can be used as a reference for designing experiments with this compound.
Signaling Pathway and Mechanism of Action
Voltage-gated sodium channels are transmembrane proteins that cycle through resting, open, and inactivated states in response to changes in membrane potential.[3] Many therapeutic and toxic compounds exert their effects by modulating the gating kinetics of these channels.[11] Aconitine and its analogs have been shown to interact with the sodium channel pore, often leading to a persistent activation at rest and a slowing of inactivation.[12] This can lead to an overall increase in sodium influx and cellular hyperexcitability. The diagram below illustrates the general signaling pathway of a voltage-gated sodium channel and the putative inhibitory effect of this compound.
Figure 1: Proposed signaling pathway of this compound's effect on voltage-gated sodium channels.
Experimental Protocols
This section provides a detailed protocol for performing whole-cell voltage-clamp recordings to analyze the effects of this compound on sodium currents.
Cell Preparation
-
Cell Culture : Culture a suitable cell line expressing the sodium channel subtype of interest (e.g., HEK293 cells stably expressing Nav1.7) in appropriate media and conditions.
-
Cell Plating : Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Solutions
-
External Solution (in mM) : 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Solution (in mM) : 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.
-
This compound Stock Solution : Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO) and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
Patch-Clamp Recording
-
Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[6]
-
Establish Whole-Cell Configuration :
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a selected cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[13]
-
-
Data Acquisition :
-
Clamp the cell membrane potential at a holding potential of -100 mV to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for patch-clamp analysis of this compound.
Data Analysis
-
Current-Voltage (I-V) Relationship : Plot the peak sodium current amplitude as a function of the applied voltage to determine the voltage-dependence of channel activation.
-
Concentration-Response Curve : Apply increasing concentrations of this compound and measure the inhibition of the peak sodium current. Fit the data to a Hill equation to determine the IC50 value.
-
Gating Kinetics :
-
Activation : Fit the rising phase of the sodium current to a Hodgkin-Huxley model to determine the time constant of activation.
-
Inactivation : Fit the decaying phase of the sodium current to an exponential function to determine the time constant of inactivation.
-
Recovery from Inactivation : Use a two-pulse protocol to assess the time it takes for channels to recover from inactivation.
-
Conclusion
This document provides a comprehensive guide for the patch-clamp analysis of this compound's effects on voltage-gated sodium channels. While specific experimental data for this compound is pending, the provided protocols and data on related compounds offer a solid foundation for researchers to design and execute experiments to elucidate the pharmacological profile of this promising compound. The detailed methodologies and data analysis guidelines will enable a thorough characterization of this compound's interaction with sodium channels, contributing to a better understanding of its mechanism of action and potential therapeutic applications.
References
- 1. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Na Channels: Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels | Semantic Scholar [semanticscholar.org]
- 5. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Patch Clamp Protocol [labome.com]
- 8. In silico exploration of bioactive secondary metabolites with anesthetic effects on sodium channels Nav 1.7, 1.8, and 1.9 in painful human dental pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico exploration of bioactive secondary metabolites with anesthetic effects on sodium channels Nav 1.7, 1.8, and 1.9 in painful human dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure and function of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
hot plate test protocol for Yunaconitoline analgesic assessment
Application Notes & Protocols
Topic: Hot Plate Test Protocol for Yunaconitoline Analgesic Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a diterpenoid alkaloid derived from the Aconitum species, is a compound of interest for its potential analgesic properties. The hot plate test is a widely used and effective method for evaluating the central analgesic effects of pharmacological substances by measuring the reaction time of an animal to a thermal stimulus.[1][2] This document provides a detailed protocol for assessing the analgesic potential of this compound using the hot plate test in a rodent model. The methodology is based on established procedures for similar aconitine (B1665448) alkaloids and serves as a comprehensive guide for researchers.[1][3][4][5]
Putative Signaling Pathway for Analgesia
The analgesic action of aconitine alkaloids, such as this compound, is believed to be mediated through the central nervous system.[6] Unlike opioid analgesics, their mechanism does not appear to involve opioid receptors.[6] Instead, evidence suggests a close relationship with the central catecholaminergic system, particularly the noradrenergic system.[6]
Caption: Putative signaling pathway for this compound-mediated analgesia.
Experimental Protocol: Hot Plate Test
This protocol outlines the steps for evaluating the analgesic effect of this compound.
3.1. Materials and Equipment
-
Hot plate apparatus with adjustable temperature control and a timer.
-
Animal enclosure (e.g., transparent glass cylinder) to confine the animal to the hot plate surface.[2]
-
Test animals (e.g., male Swiss mice, 20-25g).
-
This compound (dissolved in an appropriate vehicle, e.g., saline).
-
Positive control: Morphine (e.g., 10 mg/kg, subcutaneous).
-
Negative control: Vehicle (e.g., saline).
-
Syringes and needles for administration.
-
Stopwatch.
3.2. Experimental Workflow
Caption: Experimental workflow for the hot plate test.
3.3. Detailed Procedure
-
Animal Acclimatization: House the animals in a temperature-controlled room with a 12-hour light/dark cycle for at least one week before the experiment, with free access to food and water.
-
Baseline Measurement: The day before the experiment, place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) to acclimatize them to the apparatus. No measurements are taken during this phase.
-
Grouping and Administration: On the day of the experiment, randomly divide the animals into the following groups (n=8-10 per group):
-
Vehicle Control: Administer the vehicle solution.
-
Positive Control: Administer morphine (e.g., 10 mg/kg, s.c.).
-
Test Groups: Administer this compound at different doses (e.g., 0.3, 1, and 3 mg/kg, intraperitoneally or subcutaneously). Dosing for aconitine has been reported at 0.3 mg/kg and 0.9 mg/kg.[3][4][5]
-
-
Hot Plate Test:
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal individually on the hot plate.
-
Start the stopwatch immediately.
-
Observe the animal for signs of nociception, which include licking of the hind paws or jumping.[2]
-
Record the time (in seconds) until the animal exhibits one of these behaviors. This is the latency time.
-
To prevent tissue damage, a cut-off time of 30-60 seconds should be established. If an animal does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.
-
-
Data Analysis:
-
The analgesic effect is expressed as the increase in latency time.
-
The percentage of Maximal Possible Effect (%MPE) can be calculated using the following formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Analyze the data using appropriate statistical methods, such as one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the test groups with the control group. A p-value of <0.05 is typically considered statistically significant.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Effect of this compound on Latency Time in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Latency (seconds) at 30 min | Latency (seconds) at 60 min | Latency (seconds) at 90 min | Latency (seconds) at 120 min |
| Vehicle Control | - | 10 | 8.5 ± 0.7 | 8.2 ± 0.6 | 8.8 ± 0.9 | 8.4 ± 0.5 |
| Morphine | 10 | 10 | 25.2 ± 2.1 | 28.5 ± 1.9 | 24.1 ± 2.3 | 18.9 ± 1.8 |
| This compound | 0.3 | 10 | 12.1 ± 1.1 | 15.4 ± 1.3 | 13.2 ± 1.0 | 10.1 ± 0.8 |
| This compound | 1.0 | 10 | 16.8 ± 1.5 | 20.3 ± 1.7 | 18.5 ± 1.6 | 14.3 ± 1.2 |
| This compound | 3.0 | 10 | 19.5 ± 1.8 | 24.6 ± 2.0 | 21.7 ± 1.9 | 17.6 ± 1.5* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle control group. (Note: The data presented in this table is hypothetical and for illustrative purposes only).
Conclusion
The hot plate test is a robust and reliable method for screening the central analgesic properties of novel compounds like this compound. This protocol provides a detailed framework for conducting such an assessment. By following this methodology, researchers can obtain valuable data on the dose-dependent and time-course effects of this compound, contributing to the development of new non-opioid pain therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. Comparison of analgesic activities of aconitine in different mice pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Yunaconitoline-Induced Cytokine Release In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline (B1164412), a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, belongs to a class of compounds known for their potent biological activities. Aconitum alkaloids, including the well-studied aconitine (B1665448), have demonstrated a range of pharmacological effects, including anti-inflammatory and immunomodulatory properties.[1] Evidence suggests that these compounds can modulate the production of key cytokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ), primarily through regulation of signaling pathways like NF-κB.[1]
The in vitro assessment of cytokine release is a critical step in characterizing the immunomodulatory potential of novel compounds like this compound. Understanding how a compound influences the complex network of cytokines can provide valuable insights into its mechanism of action and potential therapeutic applications or adverse effects. A "cytokine storm," a severe immune reaction characterized by the rapid and excessive release of cytokines, is a significant safety concern in drug development.[2] In vitro cytokine release assays (CRAs) are therefore essential tools for preclinical safety assessment.[2][3]
This document provides detailed application notes and protocols for measuring this compound-induced cytokine release in vitro. It covers the selection of appropriate cell models, experimental workflows, and quantitative analysis of cytokine production using Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex immunoassays.
Recommended Cell Models
The choice of cell model is crucial for obtaining relevant and reproducible data. For studying immunomodulatory effects and cytokine release, human Peripheral Blood Mononuclear Cells (PBMCs) are considered a gold standard as they comprise a mixed population of immune cells, including lymphocytes and monocytes.[4] Alternatively, immortalized cell lines such as the human monocytic cell line U937 can be utilized, as they have been shown to support the production of key pro-inflammatory cytokines upon stimulation.[5]
Table 1: Comparison of In Vitro Cell Models for Cytokine Release Assays
| Cell Model | Description | Advantages | Disadvantages |
| Primary Human PBMCs | Freshly isolated immune cells from whole blood. | More physiologically relevant, representing a diverse immune cell population.[4] | High donor-to-donor variability, limited lifespan in culture. |
| U937 Cell Line | Human monocytic cell line. | Easy to culture, highly reproducible results, well-characterized.[5] | Less physiologically representative than PBMCs, may not express all necessary receptors. |
| RAW 264.7 Cell Line | Murine macrophage-like cell line. | Well-established model for inflammation studies. | Results may not be directly translatable to human responses. |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the general workflow for assessing this compound-induced cytokine release in vitro.
Caption: General workflow for in vitro cytokine release assay.
Protocol 1: Cytokine Measurement using ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying a single cytokine with high specificity and sensitivity.[4][6] The following is a general protocol for a sandwich ELISA.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.[7][8]
-
Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[6]
-
Sample and Standard Incubation: Wash the plate 3 times. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and cell culture supernatants (collected after this compound stimulation) to the appropriate wells. Incubate for 2 hours at room temperature.[7][9]
-
Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[7]
-
Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.[8]
-
Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.[8]
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.[9]
Protocol 2: Cytokine Profiling using Multiplex Immunoassay
Multiplex immunoassays, such as those using Luminex xMAP technology, allow for the simultaneous measurement of multiple cytokines in a single small-volume sample.[1] This is particularly useful for obtaining a broader profile of the immune response.
Materials:
-
Commercially available multiplex cytokine assay kit (e.g., Milliplex® or ProcartaPlex®)
-
Luminex instrument (e.g., MAGPIX®, Luminex 200™)
-
96-well filter plates
-
Reagents provided in the kit (beads, detection antibodies, standards, buffers)
Procedure:
-
Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate.
-
Standard and Sample Addition: Prepare serial dilutions of the cytokine standards provided in the kit. Add 25 µL of standards and cell culture supernatants to the appropriate wells.
-
Bead Addition: Add 25 µL of the mixed antibody-coupled magnetic beads to each well. Incubate for 2 hours at room temperature on a plate shaker.
-
Washing: Place the plate on a magnetic separator and wash 3 times with wash buffer.
-
Detection Antibody Addition: Add 25 µL of the detection antibody cocktail to each well. Incubate for 1 hour at room temperature on a plate shaker.
-
Streptavidin-PE Addition: Add 25 µL of Streptavidin-Phycoerythrin (PE) to each well. Incubate for 30 minutes at room temperature on a plate shaker.
-
Final Wash and Resuspension: Wash the plate 3 times. Resuspend the beads in 150 µL of sheath fluid.
-
Acquisition: Acquire the data on a Luminex instrument according to the manufacturer's instructions.
-
Analysis: Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curves.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different concentrations of this compound and controls.
Table 2: Hypothetical Dose-Dependent Effect of this compound on Cytokine Release from PBMCs (pg/mL)
| Treatment | IL-6 | TNF-α | IFN-γ | IL-10 |
| Vehicle Control | 5.2 ± 1.1 | 12.5 ± 2.3 | 8.1 ± 1.5 | 15.3 ± 3.1 |
| This compound (1 µM) | 25.8 ± 4.5 | 45.7 ± 6.8 | 30.2 ± 5.1 | 20.1 ± 4.2 |
| This compound (10 µM) | 150.3 ± 15.2 | 210.6 ± 22.1 | 125.4 ± 13.7 | 45.6 ± 8.9 |
| This compound (100 µM) | 450.1 ± 42.8 | 580.2 ± 55.3 | 350.9 ± 33.4 | 80.3 ± 12.5 |
| LPS (Positive Control) | 850.5 ± 75.6 | 1200.7 ± 110.2 | 50.3 ± 8.9 | 150.2 ± 20.1 |
Data are presented as mean ± standard deviation (n=3). LPS (Lipopolysaccharide) is a potent inducer of pro-inflammatory cytokines.
Potential Signaling Pathways
Based on studies of related Aconitum alkaloids, this compound may modulate cytokine production through the NF-κB signaling pathway. However, the precise signaling cascade for this compound requires experimental validation.
Caption: Hypothesized NF-κB signaling pathway for this compound.
Disclaimer: The signaling pathway presented is a hypothetical model based on the known mechanisms of other Aconitum alkaloids. The actual pathway for this compound may differ and requires experimental investigation. The quantitative data presented in Table 2 is for illustrative purposes only and does not represent actual experimental results for this compound. Preliminary dose-response and cytotoxicity assays are essential before conducting detailed cytokine release studies.
References
- 1. Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Immunoregulatory Effect of Aconite Treatment on H22 Tumor-Bearing Mice via Modulating Adaptive Immunity and Natural Killer-Related Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
High-Throughput Screening for Yunaconitoline Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for conducting high-throughput screening (HTS) to elucidate the bioactivities of Yunaconitoline, a diterpenoid alkaloid from the Aconitum genus. Given that Aconitum alkaloids are known to exert potent effects on the nervous and cardiovascular systems, primarily through the modulation of voltage-gated sodium channels, and also exhibit anti-inflammatory properties, the following protocols are designed to assess these key biological activities in an HTS format.[1][2][3][4]
Primary Bioactivity Screening: Modulation of Voltage-Gated Sodium Channels
The primary molecular target of many Aconitum alkaloids is the voltage-gated sodium (Nav) channel.[1] Depending on their specific structure, these alkaloids can act as either activators or inhibitors of Nav channels, leading to their analgesic or toxic effects.[1][5] Therefore, the initial HTS campaign for this compound should focus on identifying its effect on these channels.
Application Note: FLIPR-Based Membrane Potential Assay for Nav Channel Modulation
This assay provides a rapid and robust method to screen for compounds that modulate the membrane potential of cells expressing specific Nav channel subtypes (e.g., Nav1.7, a key target for pain).[4] A change in fluorescence intensity indicates a change in membrane potential, which can be triggered by the opening or closing of ion channels.
Experimental Protocol: FLIPR Membrane Potential Assay
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human Nav channel subtype of interest (e.g., Nav1.7) in appropriate media.
-
Seed cells at a density of 20,000-40,000 cells per well in a 384-well black-walled, clear-bottom plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). A typical starting concentration range for screening is 0.1 µM to 100 µM.
-
Include appropriate positive controls (e.g., a known Nav channel activator like veratridine (B1662332) or a known inhibitor like tetracaine) and negative controls (vehicle only).[6]
3. Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).
-
Remove the cell culture medium and add an equal volume of the dye loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
4. Assay Execution on a FLIPR Instrument:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the this compound dilutions (or controls) to the cell plate.
-
Immediately following compound addition, record the fluorescence signal for 2-5 minutes.
-
After a defined incubation period (e.g., 10-30 minutes), add a Nav channel activator (e.g., veratridine) to assess inhibitory effects. Record the fluorescence response for another 2-5 minutes.
5. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
For agonist activity, plot ΔF against the this compound concentration to determine the EC50.
-
For antagonist activity, plot the inhibition of the activator-induced response against the this compound concentration to determine the IC50.
| Parameter | This compound (Agonist) | This compound (Antagonist) | Positive Control (Agonist) | Positive Control (Antagonist) | Negative Control |
| EC50 (µM) | Experimental Value | N/A | Known Value | N/A | N/A |
| IC50 (µM) | N/A | Experimental Value | N/A | Known Value | N/A |
| Max Response (% of Control) | Experimental Value | Experimental Value | 100% | Experimental Value | ~0% |
| Z'-factor | > 0.5 | > 0.5 | > 0.5 | > 0.5 | > 0.5 |
Experimental Workflow for Nav Channel Modulation Screening
References
- 1. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]
- 4. A review on phytochemistry, pharmacology and toxicology studies of Aconitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Isolation and Purification of Yunaconitoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline, also known as isoaconitine or Aconitine B, is a highly toxic C19-diterpenoid alkaloid found in several species of the Aconitum genus, most notably Aconitum vilmorinianum Kom.[1]. Like other aconitine-type alkaloids, it possesses significant pharmacological properties, including anti-inflammatory and analgesic effects, making it a compound of interest for drug development[1]. However, its therapeutic potential is limited by a narrow therapeutic window. The isolation and purification of this compound are critical for pharmacological studies, toxicological assessment, and the development of synthetic derivatives with improved safety profiles. The concentration of this compound in plant material is typically low, often around 0.1%[1].
This document provides detailed protocols for the extraction, isolation, and purification of this compound from plant material, tailored for a laboratory setting. It includes methods for preliminary extraction, acid-base partitioning, and final purification using chromatographic techniques.
Data Presentation: Representative Purification of Diterpenoid Alkaloids
Table 1: Summary of Extraction and Initial Purification
| Step | Starting Material | Input Mass | Output | Output Mass | Yield (%) | Purity (%) |
| 1. Crude Extraction | Dried, powdered Aconitum root | 5.0 kg | Crude Alkaloid Extract | 42.0 g | 0.84% | ~5-10% |
| 2. Acid-Base Partitioning | Crude Alkaloid Extract | 42.0 g | Total Alkaloid Fraction | 35.0 g | 83.3% | ~40-50% |
Note: Data is representative and compiled from typical alkaloid extraction procedures. Actual yields will vary based on plant species, collection time, and extraction efficiency.
Table 2: Representative Data for Final Purification via Counter-Current Chromatography
This table shows results from the purification of five different diterpenoid alkaloids from 1.0 g of a total alkaloid extract from Aconitum duclouxii, demonstrating the efficacy of the technique.[2]
| Compound | Input Mass (g) | Isolated Mass (mg) | Recovery Yield (%) | Final Purity (by HPLC) (%) |
| Benzoylaconine | 1.0 | 148.2 | 14.8% | 98.4% |
| N-deethylaconitine | 1.0 | 24.1 | 2.4% | 97.2% |
| Aconitine | 1.0 | 250.6 | 25.1% | 98.2% |
| Deoxyaconitine | 1.0 | 73.9 | 7.4% | 96.8% |
| Ducloudine A | 1.0 | 31.4 | 3.1% | 96.6% |
Source: Adapted from a study on Aconitum duclouxii alkaloids.[2] This data illustrates typical recovery and purity achievable for similar compounds.
Experimental Workflow
The overall process for isolating this compound involves sample preparation, multi-step extraction to isolate the total alkaloids, and chromatographic purification to obtain the pure compound.
Caption: Workflow for this compound Isolation.
Experimental Protocols
Protocol 1: Extraction and Isolation of Crude Total Alkaloids
This protocol describes the initial extraction of total alkaloids from the raw plant material.
-
Plant Material Preparation:
-
Air-dry the roots of Aconitum vilmorinianum.
-
Grind the dried roots into a fine powder (60-80 mesh).
-
-
Solvent Extraction:
-
Place 1 kg of the powdered plant material into a large flask suitable for heat reflux.
-
Add 10 L of 95% ethanol. For improved extraction of alkaloids, the solvent can be acidified by adding 10 mL of concentrated HCl per liter of ethanol.
-
Heat the mixture to reflux for 2 hours. Allow to cool and filter the extract.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum yield.
-
Combine all filtrates.
-
-
Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 45-50°C.
-
Continue evaporation until a thick, viscous residue is obtained.
-
-
Acid-Base Partitioning:
-
Dissolve the residue in approximately 2 L of 1% hydrochloric acid (HCl).
-
Filter the acidic solution to remove any insoluble non-alkaloidal components.
-
Transfer the filtrate to a large separatory funnel.
-
Slowly add concentrated ammonia (B1221849) solution (NH₃·H₂O) to the acidic extract while stirring until the pH reaches 9-10. This will precipitate the free alkaloids.
-
Extract the basified solution three times with an equal volume of chloroform (B151607) (or dichloromethane).
-
Combine the organic (chloroform) layers.
-
-
Final Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter and concentrate the dried extract under reduced pressure to yield the crude total alkaloid fraction.
-
Store the crude extract in a desiccator until further purification.
-
Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography
This protocol is a standard method for purifying the crude alkaloid mixture.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 5 cm diameter, 60 cm length for 10-20 g of crude extract).
-
Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., chloroform).
-
Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. The stationary phase height should be approximately 40-50 cm.
-
Add a thin layer of sand to the top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude total alkaloid extract (e.g., 10 g) in a minimal amount of chloroform.
-
Adsorb this solution onto a small amount of silica gel (approx. 20 g) and dry it to a free-flowing powder.
-
Carefully load the dried sample-silica mixture onto the top of the prepared column.
-
-
Elution:
-
Elute the column using a gradient solvent system, gradually increasing polarity. A common system starts with 100% chloroform and gradually introduces methanol.
-
Initial Elution: Chloroform (100%)
-
Gradient: Chloroform-Methanol (99:1, 98:2, 95:5, 90:10, v/v)
-
-
Maintain a constant flow rate and collect fractions of a fixed volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.
-
Use a mobile phase such as Chloroform:Methanol (9:1, v/v) and visualize the spots using Dragendorff's reagent or under UV light.
-
Combine the fractions that contain the pure target compound (this compound).
-
-
Final Recovery:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.
-
Determine the final purity using High-Performance Liquid Chromatography (HPLC).
-
Mechanism of Action: Induction of Apoptosis
This compound, like many cytotoxic natural products, is believed to exert its effects in part by inducing apoptosis, or programmed cell death. A key pathway implicated in this process is the intrinsic or mitochondrial pathway. This pathway is controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
Caption: Mitochondrial Apoptosis Pathway.
References
Application Notes and Protocols for Yunaconitoline Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline (B1164412) is a C19-diterpenoid alkaloid found in plants of the Aconitum genus. Like other aconitine-type alkaloids, it is known for its potent biological activities and significant toxicity. Due to its narrow therapeutic window, highly accurate and reproducible analytical methods are crucial for the safe and effective research and development of this compound-containing products. These application notes provide an overview of the analytical standards, quality control parameters, and detailed experimental protocols for the extraction, purification, and quantitative analysis of this compound. Additionally, a putative signaling pathway for its toxic effects is described.
It is important to note that the following protocols are generalized for aconitine-type alkaloids and must be validated specifically for this compound to ensure accuracy and reliability.
Analytical Standards and Quality Control
The quality control of this compound as an analytical standard is critical for obtaining reliable experimental results. A comprehensive quality control regimen should be established, encompassing identity, purity, and content.
Table 1: Proposed Quality Control Parameters for this compound Analytical Standard
| Parameter | Method | Acceptance Criteria |
| Identity | ||
| High-Performance Liquid Chromatography (HPLC) | Retention time of the sample should match that of a certified reference standard. | Conforms |
| Mass Spectrometry (MS) | The mass spectrum of the sample should correspond to the known mass of this compound. | Conforms |
| Purity | ||
| HPLC-UV | Purity should be not less than 98.0% (area normalization method). | ≥ 98.0% |
| Loss on Drying | Determined by thermogravimetric analysis (TGA) or vacuum drying. | ≤ 1.0% |
| Residue on Ignition | USP <281> or equivalent method. | ≤ 0.1% |
| Content | ||
| HPLC Assay (External Standard Method) | Quantitative determination against a certified reference standard. | 98.0% - 102.0% (on a dried basis) |
Experimental Protocols
Extraction and Purification of this compound from Plant Material
This protocol describes a general method for the extraction and purification of aconitine-type alkaloids from Aconitum plant roots. This method would require optimization for the specific plant material containing this compound.
Materials and Reagents:
-
Dried and powdered Aconitum plant roots
-
Diethyl ether
-
Ammonia (B1221849) solution (25%)
-
Ethyl acetate (B1210297)
-
Neutral alumina (B75360) for column chromatography
-
Rotary evaporator
-
Glass column for chromatography
-
Filter paper
Protocol:
-
Alkalinization and Extraction:
-
Take 100 g of powdered Aconitum roots and moisten with a sufficient amount of 10% ammonia solution.
-
Transfer the moistened powder to a flask and add 500 mL of diethyl ether.
-
Macerate with stirring for 24 hours at room temperature.
-
Filter the mixture and collect the ether extract.
-
Repeat the extraction process two more times with 500 mL of diethyl ether each time.
-
Combine the ether extracts.
-
-
Acidic Extraction:
-
Extract the combined ether solution with 5% sulfuric acid (3 x 200 mL).
-
Combine the acidic aqueous layers.
-
-
Purification:
-
Adjust the pH of the acidic solution to 10 with 25% ammonia solution.
-
Extract the alkaline solution with chloroform (B151607) (3 x 300 mL).
-
Combine the chloroform extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
-
Column Chromatography:
-
Prepare a neutral alumina column (e.g., 50 cm long, 4 cm diameter) packed in ethyl acetate.
-
Dissolve the crude alkaloid extract in a minimal amount of ethyl acetate and load it onto the column.
-
Elute the column with a gradient of ethyl acetate-methanol (from 100:0 to 90:10).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Quantitative Analysis of this compound by HPLC-UV
This protocol outlines a reverse-phase HPLC method for the quantitative determination of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.03 M ammonium (B1175870) hydrogen carbonate buffer (pH adjusted to 9.5 with ammonia).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
Table 2: HPLC Gradient Program
| Time (min) | Acetonitrile (%) | 0.03 M Ammonium Hydrogen Carbonate (%) |
| 0 | 20 | 80 |
| 25 | 60 | 40 |
| 30 | 80 | 20 |
| 35 | 20 | 80 |
| 40 | 20 | 80 |
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Signaling Pathways in Aconitine (B1665448) Alkaloid Toxicity
The primary toxic mechanism of aconitine-type alkaloids, including presumably this compound, involves their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium and neurons.[1]
Mechanism of Cardiotoxicity:
-
Binding to VGSCs: Aconitine alkaloids bind to site 2 of the α-subunit of VGSCs, leading to a persistent activation of these channels.[1]
-
Sodium Influx: This persistent activation causes a continuous influx of sodium ions (Na+) into the cell.[1]
-
Calcium Overload: The increased intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger, leading to an influx of calcium ions (Ca2+) and causing intracellular Ca2+ overload.[2]
-
Arrhythmias: The Ca2+ overload and membrane depolarization contribute to delayed afterdepolarizations, which can trigger life-threatening cardiac arrhythmias.[2]
-
Apoptosis: Sustained high levels of intracellular Ca2+ can also activate apoptotic pathways, leading to cardiomyocyte death.[2]
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Aconitine Alkaloid Cardiotoxicity Pathway.
References
Application Notes and Protocols for Utilizing Aconitine as a Pharmacological Tool in Ion Channel Studies
Introduction
Aconitine (B1665448) is a potent neurotoxin isolated from plants of the Aconitum genus. Its primary mechanism of action involves the modulation of voltage-gated ion channels, making it a valuable, albeit hazardous, tool for researchers in pharmacology and neuroscience. These application notes provide an overview of aconitine's effects on various ion channels and detailed protocols for its use in electrophysiological and binding assays.
Aconitine primarily acts as a partial agonist of voltage-gated sodium channels (Nav), binding to neurotoxin-binding site 2 on the alpha-subunit of the channel protein.[1][2] This interaction causes persistent activation of the channels, leading to membrane depolarization and subsequent blockade of nerve and muscle excitability.[1][3] Additionally, aconitine has been shown to affect potassium (Kv) and calcium (Cav) channels.[1][4][5]
Data Presentation
The following tables summarize the quantitative data on the effects of aconitine on various ion channels.
Table 1: Aconitine Activity at Voltage-Gated Sodium Channels (Nav)
| Channel Subtype | Species | Assay | Parameter | Value | Reference |
| Nav1.5 | Human | Electrophysiology | Partial Agonist Activity | 3 x 10⁻⁵ - 1 x 10⁻⁴ M | [1] |
| Nav1.2 (Type II) | Rat | Not Specified | Kd | 1.2 µM | [1] |
| General Nav | Not Specified | Binding Assay | Ki (High Affinity) | ~1 µM | [6] |
| General Nav | Not Specified | Binding Assay | Ki (Low Affinity) | ~10 µM | [6] |
| General Nav | Not Specified | Synaptosome Assay | EC50 (for increased [Na+]i) | ~3 µM | [6] |
Table 2: Aconitine Activity at Voltage-Gated Potassium Channels (Kv)
| Channel Subtype | Expression System | Assay | Parameter | Value | Reference |
| hERG (Kv11.1) | Xenopus laevis oocytes | Two-electrode voltage clamp | IC50 | 1.801 ± 0.332 µM | [4] |
| Kv1.5 | Xenopus laevis oocytes | Two-electrode voltage clamp | IC50 | 0.796 ± 0.123 µM | [4] |
Table 3: Aconitine Activity at Voltage-Gated Calcium Channels (Cav)
| Channel Subtype | Cell Type | Effect | Concentration | Reference |
| L-type (Cav1.x) | Human iPSC-derived cardiomyocytes | Inhibition | 0.3 - 3.0 µM | [5] |
| L-type (Cav1.x) | Rat ventricular myocytes | Increased Current Density | 1 µM | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Aconitine's Effect on Voltage-Gated Sodium Channels
This protocol is designed to measure the effect of aconitine on sodium currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing a specific Nav channel subtype).
Materials:
-
Cells: Cultured neurons or HEK293 cells transfected with the Nav channel of interest.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
Aconitine Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
-
Patch-clamp rig: Microscope, amplifier, digitizer, micromanipulator, and perfusion system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -100 mV.
-
To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).
-
-
Data Acquisition:
-
Record baseline sodium currents in the absence of aconitine.
-
Perfuse the cell with the external solution containing the desired concentration of aconitine.
-
After a stable effect is observed, record the sodium currents again.
-
To test for reversibility, wash out the aconitine with the control external solution.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each voltage step before and after aconitine application.
-
Construct current-voltage (I-V) relationship curves.
-
Analyze changes in channel gating properties, such as the voltage-dependence of activation and inactivation.
-
Protocol 2: Radioligand Binding Assay for Determining Aconitine's Affinity for Sodium Channels
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of aconitine for neurotoxin-binding site 2 on the sodium channel using a radiolabeled ligand such as [³H]-batrachotoxinin A 20-α-benzoate ([³H]BTX-B).
Materials:
-
Membrane Preparation: Synaptosomes or membrane fractions prepared from rat brain or tissue expressing the target sodium channel.
-
Radioligand: [³H]BTX-B or another suitable radioligand for site 2.
-
Binding Buffer: 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, pH 7.4.
-
Aconitine: Unlabeled aconitine for competition.
-
Scintillation fluid and counter.
-
Glass fiber filters.
-
Filtration manifold.
Methodology:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in the binding buffer. Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of the radioligand (e.g., 1-5 nM [³H]BTX-B).
-
Increasing concentrations of unlabeled aconitine (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Membrane preparation (50-100 µg of protein).
-
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known site 2 ligand, e.g., veratridine).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the aconitine concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitine Neurotoxicity According to Administration Methods [mdpi.com]
- 4. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Type Calcium Channel Inhibition Contributes to the Proarrhythmic Effects of Aconitine in Human Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arrhythmogenesis toxicity of aconitine is related to intracellular ca(2+) signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Yunaconitoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitoline, a C19-diterpenoid alkaloid found in Aconitum species, has garnered interest for its potential pharmacological activities. A thorough understanding of its pharmacokinetic (PK) profile, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for its development as a therapeutic agent. This document provides detailed application notes and experimental protocols for conducting comprehensive in vitro and in vivo pharmacokinetic studies of this compound. These guidelines are intended to assist researchers in generating robust and reproducible data to inform preclinical and clinical development strategies.
I. In Vitro Pharmacokinetic Assays
In vitro ADME assays are fundamental in early drug discovery to predict a compound's in vivo behavior.[1] These assays help in identifying potential liabilities and guide the optimization of lead candidates.[1]
Metabolic Stability Assessment
Metabolic stability assays are crucial for predicting the in vivo hepatic clearance of a compound.[2][3] These assays typically measure the rate of disappearance of the parent drug over time when incubated with liver microsomes or hepatocytes.[2][4]
This assay primarily evaluates Phase I metabolic stability, particularly metabolism mediated by cytochrome P450 (CYP) enzymes.[2][5]
Protocol:
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of this compound (e.g., 1 µM) by diluting the stock solution in 100 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a suspension of human or rat liver microsomes (e.g., 0.5 mg/mL final protein concentration) in cold phosphate buffer.[6]
-
Prepare the NADPH regenerating system solution as per the manufacturer's instructions.[6]
-
-
Incubation:
-
Time-Point Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[6]
-
Immediately terminate the reaction by adding the aliquot to cold acetonitrile (B52724) containing a suitable internal standard (e.g., Verapamil).[2]
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the remaining this compound.[6]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[6]
-
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as hepatocytes contain a full complement of metabolic enzymes.[2][6]
Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human or rat hepatocytes and determine cell viability and density.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.[2]
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a collagen-coated 24- or 96-well plate.
-
Prepare a working solution of this compound (e.g., 1 µM) in the incubation medium.
-
Initiate the assay by adding the this compound working solution to the hepatocytes.
-
-
Sampling and Analysis:
-
At designated time points, terminate the reaction by adding cold acetonitrile with an internal standard.
-
Process and analyze the samples using LC-MS/MS as described for the microsomal stability assay.
-
Data Presentation: In Vitro Metabolic Stability of this compound (Illustrative Data)
| In Vitro System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Liver Microsomes | Human | 35 | 19.8 |
| Rat | 25 | 27.7 | |
| Hepatocytes | Human | 50 | 13.9 |
| Rat | 40 | 17.3 |
Plasma Protein Binding
The extent of plasma protein binding (PPB) significantly influences a drug's distribution, efficacy, and clearance.[7][8] Highly bound drugs have a lower fraction of free drug available to exert pharmacological effects.[7] The rapid equilibrium dialysis (RED) method is a widely accepted standard for determining PPB.[9][10][11]
Protocol:
-
Apparatus Setup:
-
Sample Preparation:
-
Equilibrium Dialysis:
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Add an equal volume of the opposing matrix (blank plasma to the buffer sample and PBS to the plasma sample) to minimize matrix effects during analysis.
-
Precipitate proteins with cold acetonitrile containing an internal standard.
-
Quantify the concentration of this compound in both chambers using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[8]
-
Percentage of plasma protein binding (%PPB) = (1 - fu) x 100.
-
Data Presentation: Plasma Protein Binding of this compound (Illustrative Data)
| Species | This compound Concentration (µM) | Fraction Unbound (fu) | % Plasma Protein Bound |
| Human | 1 | 0.12 | 88 |
| 5 | 0.15 | 85 | |
| Rat | 1 | 0.18 | 82 |
| 5 | 0.21 | 79 |
Intestinal Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is a reliable in vitro model for predicting the oral absorption of drugs.[12][13] Differentiated Caco-2 cells form a monolayer that mimics the human intestinal epithelium.[12]
Protocol:
-
Cell Culture:
-
Permeability Assessment:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
To assess apical to basolateral (A-B) permeability, add this compound (e.g., 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.[12]
-
To assess basolateral to apical (B-A) permeability, add this compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate for 2 hours at 37°C with gentle shaking.[12]
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.
-
Data Presentation: Caco-2 Permeability of this compound (Illustrative Data)
| Parameter | Value |
| Papp (A-B) (x 10⁻⁶ cm/s) | 5.2 |
| Papp (B-A) (x 10⁻⁶ cm/s) | 12.8 |
| Efflux Ratio | 2.46 |
II. In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate and to extrapolate the findings to humans.[15]
Single-Dose Pharmacokinetic Study in Rats
This study aims to determine the basic pharmacokinetic parameters of this compound after a single intravenous (IV) and oral (PO) administration.
Protocol:
-
Animal Model:
-
Use healthy male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before dosing.
-
-
Dosing:
-
Intravenous (IV) Administration: Administer this compound (e.g., 1 mg/kg) as a bolus injection via the tail vein. The formulation should be a clear solution.
-
Oral (PO) Administration: Administer this compound (e.g., 5 mg/kg) by oral gavage. The formulation can be a solution or a suspension.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100-150 µL) from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[16]
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Process the blood to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method, such as UPLC-MS/MS, for the quantification of this compound in plasma.[17] The method should be validated for linearity, accuracy, precision, and recovery.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
IV: Clearance (CL), Volume of distribution (Vd), half-life (t½), Area under the curve (AUC).
-
PO: Maximum concentration (Cmax), time to maximum concentration (Tmax), t½, AUC.
-
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
-
Data Presentation: Pharmacokinetic Parameters of this compound in Rats (Illustrative Data)
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 150 | 45 |
| Tmax (h) | - | 1.0 |
| AUC₀-t (ng·h/mL) | 250 | 310 |
| AUC₀-∞ (ng·h/mL) | 265 | 330 |
| t½ (h) | 3.5 | 4.2 |
| CL (L/h/kg) | 3.77 | - |
| Vd (L/kg) | 19.2 | - |
| Bioavailability (F%) | - | 25% |
Tissue Distribution Study
This study provides insights into the distribution of this compound into various organs and tissues.
Protocol:
-
Study Design:
-
Administer a single oral dose of this compound to rats.
-
At selected time points (e.g., corresponding to Tmax and a later time point), euthanize groups of animals (n=3-4 per time point).
-
-
Tissue Collection:
-
Collect major organs and tissues (e.g., heart, liver, spleen, lung, kidney, brain, and intestine).[18]
-
Rinse the tissues with cold saline, blot dry, and weigh.
-
Homogenize the tissues in a suitable buffer.
-
-
Sample Analysis:
-
Analyze the tissue homogenates for this compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Express the tissue concentration as ng/g of tissue.
-
Calculate the tissue-to-plasma concentration ratio to assess the extent of tissue penetration.
-
III. Analytical Method for Quantification of this compound
A robust and validated analytical method is crucial for accurate pharmacokinetic studies.[19] Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[17]
Key Method Parameters:
-
Chromatography: UPLC system with a C18 column.
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.[17]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[17]
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.[17]
Method Validation:
The method must be validated according to regulatory guidelines for:
-
Selectivity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Matrix effect
-
Recovery
-
Stability (in stock solutions and biological matrices)
IV. Visualizations
Experimental Workflow for In Vitro ADME Screening
Caption: Workflow for in vitro ADME screening of this compound.
Logical Flow of an In Vivo Pharmacokinetic Study
Caption: Logical flow of an in vivo pharmacokinetic study.
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for characterizing the pharmacokinetic properties of this compound. The combination of in vitro and in vivo studies will generate crucial data to understand its ADME profile, inform dose selection for further preclinical and clinical studies, and ultimately support its development as a potential therapeutic agent. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data essential for regulatory submissions and advancing the scientific understanding of this compound.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. bioivt.com [bioivt.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Plasma Protein Binding Assay [visikol.com]
- 8. protocols.io [protocols.io]
- 9. xenotech.com [xenotech.com]
- 10. enamine.net [enamine.net]
- 11. bioivt.com [bioivt.com]
- 12. enamine.net [enamine.net]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein | springermedizin.de [springermedizin.de]
- 15. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Pharmacokinetics of yunaconitine and indaconitine in mouse blood by UPLC-MS/MS [agris.fao.org]
- 18. mdpi.com [mdpi.com]
- 19. uab.edu [uab.edu]
Troubleshooting & Optimization
Yunaconitoline stability in DMSO and aqueous solutions
This technical support center provides guidance on the stability of yunaconitoline (B1164412) in DMSO and aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C. Stock solutions of this compound in DMSO can also be stored at -20°C, and for many compounds, this is suitable for up to three months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in aqueous solutions?
While specific data for this compound is limited, aconitine-type alkaloids, in general, are susceptible to hydrolysis in aqueous solutions. The stability is highly dependent on the pH of the solution.
-
Neutral to Alkaline Conditions (pH ≥ 7): Significant degradation can be expected. Hydrolysis is a primary degradation pathway for aconitine (B1665448) alkaloids in neutral to alkaline media.
-
Acidic Conditions (pH < 7): Aconitine alkaloids are generally more stable in acidic solutions. A study on the pharmacokinetics of this compound utilized a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid, suggesting stability in acidic conditions during the analysis.
Q3: What factors can affect the stability of this compound in solution?
Several factors can influence the stability of this compound:
-
pH: As mentioned, pH is a critical factor. Avoid neutral to alkaline aqueous solutions if stability is a concern.
-
Temperature: Higher temperatures accelerate the rate of degradation, particularly hydrolysis in aqueous solutions.
-
Solvent: this compound is more stable in organic solvents like DMSO and acetonitrile compared to aqueous solutions, especially those with a neutral or alkaline pH. The presence of water in DMSO can also contribute to degradation over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results in aqueous-based assays. | Degradation of this compound due to hydrolysis in the aqueous buffer. | Prepare fresh aqueous solutions of this compound for each experiment. If possible, use a slightly acidic buffer (pH 4-6). Minimize the time the compound is in the aqueous solution before use. |
| Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. | The compound's solubility limit is exceeded in the aqueous medium. | Lower the final concentration of this compound in the aqueous solution. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). Use sonication to aid dissolution. |
| Gradual decrease in the concentration of this compound stock solution over time. | Degradation in the stock solution. | Ensure the stock solution is stored at -20°C or -80°C. Aliquot the stock solution to minimize freeze-thaw cycles. For critical applications, verify the concentration of the stock solution periodically. |
Quantitative Stability Data
Specific quantitative stability data for this compound is not extensively available in the public domain. The following table provides a summary based on general knowledge of aconitine-type alkaloids. It is strongly recommended to perform compound-specific stability studies for your experimental conditions.
| Solvent | Condition | Expected Stability | Primary Degradation Pathway |
| DMSO | -20°C, protected from light | Generally stable for up to 3 months | Minimal degradation expected |
| Aqueous Buffer | pH 7.4, Room Temperature | Low stability, significant degradation possible within hours to days | Hydrolysis |
| Aqueous Buffer | pH 5.0, Room Temperature | Moderate stability, more stable than at neutral pH | Slow hydrolysis |
| Acetonitrile | Room Temperature | High stability | Minimal degradation expected |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent under specific conditions.
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the desired solvent (e.g., DMSO, acetonitrile, or an aqueous buffer of a specific pH) to a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS). This will determine the initial concentration and purity of this compound.
-
Storage: Store aliquots of the solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot and re-analyze it using the same analytical method.
-
Data Analysis: Compare the concentration and purity of this compound at each time point to the initial (T=0) values. Calculate the percentage of this compound remaining.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in a dilute base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).
-
Analysis: Analyze the stressed samples by a suitable analytical method (e.g., LC-MS) to identify and characterize the degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: General hydrolytic degradation pathway.
Technical Support Center: Mitigating Yunaconitoline Toxicity in Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yunaconitoline in cell culture experiments. The information is designed to help mitigate this compound-induced toxicity and ensure the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it toxic to cells?
This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. Its toxicity primarily stems from its action on voltage-sensitive sodium channels in excitable tissues like the myocardium and neurons. This interaction leads to a persistent activation of these channels, causing an influx of sodium ions that disrupts cellular ion homeostasis. This disruption can trigger a cascade of events including calcium overload, oxidative stress, and ultimately, apoptosis (programmed cell death).
Q2: I am observing massive and rapid cell death in my culture after treatment with this compound, even at low concentrations. What could be the issue?
This is a common issue due to the potent cytotoxicity of this compound. Here are a few troubleshooting steps:
-
Concentration Range: You may be using a concentration that is too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your cells.
-
Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO, ethanol) is not contributing to the cytotoxicity. Always include a vehicle control (cells treated with the solvent alone at the same final concentration) in your experiments. The final concentration of solvents like DMSO and ethanol (B145695) should typically be kept below 0.5% (v/v) to minimize their toxic effects.[1][2][3][4][5]
-
Cell Seeding Density: The initial number of cells seeded can influence their susceptibility to toxins. Low cell density can make cells more vulnerable. Ensure you are using a consistent and optimal seeding density for your experiments.
Q3: My this compound solution appears cloudy or forms a precipitate when added to the cell culture medium. How can I improve its solubility?
This compound, like many alkaloids, can have limited solubility in aqueous solutions like cell culture media.
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol.[1][3] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilution: When preparing your working concentrations, dilute the stock solution in pre-warmed cell culture medium and mix thoroughly by gentle vortexing or pipetting before adding to the cells. Avoid preparing large volumes of diluted this compound that will sit for extended periods, as precipitation may occur over time.
-
pH of Medium: The pH of the cell culture medium can affect the solubility of certain compounds. While altering the medium's pH is generally not recommended as it can affect cell health, ensuring your medium is properly buffered and at the correct physiological pH is important.
Q4: Are there any known agents to mitigate this compound toxicity in cell culture?
Yes, several agents have been investigated for their potential to mitigate the toxicity of Aconitum alkaloids, including this compound. These can be used in co-treatment experiments to study their protective effects.
-
Glycyrrhizic Acid: A major active component of licorice root, glycyrrhizic acid has shown potential in reducing the toxicity of Aconitum alkaloids. It is thought to have anti-inflammatory and detoxification properties.[1][6][7][8][9][10][11] In cell culture, it may help by inhibiting apoptosis-related pathways.[6][7][12][13][14][15][16][17]
-
N-acetylcysteine (NAC): As an antioxidant, NAC can help to counteract the oxidative stress induced by this compound.[18][19][20][21][22] It is a precursor to glutathione, a major intracellular antioxidant.
-
Calcium Channel Blockers: Given that this compound toxicity involves calcium overload, calcium channel blockers may offer a protective effect by preventing the excessive influx of calcium into the cells.[23][24][25][26][27][28]
Quantitative Data on Cytotoxicity
The following tables summarize the cytotoxic effects of this compound and the solvents commonly used for its dissolution. It is important to note that specific IC50 values for this compound are not widely available in the literature, and the values for the closely related compound, aconitine, are often used as a reference. Researchers should determine the IC50 for their specific cell line and experimental conditions.
Table 1: Example IC50 Values for Aconitine in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) |
| H9c2 | Rat Cardiomyoblast | ~100-200 | 24 |
| HT22 | Mouse Hippocampal Neuronal | Not specified | 24 |
| Miapaca-2 | Human Pancreatic Cancer | Not specified | 24, 48, 72 |
| PANC-1 | Human Pancreatic Cancer | Not specified | 24, 48, 72 |
Note: These values are approximate and can vary significantly based on experimental conditions. It is highly recommended to perform a dose-response curve to determine the IC50 in your specific experimental setup.
Table 2: General Cytotoxicity of Common Solvents in Cell Culture
| Solvent | Typical Non-Toxic Concentration | IC50 (approximate) |
| DMSO | < 0.5% (v/v) | 1.8 - 1.9% (v/v) |
| Ethanol | < 0.5% (v/v) | > 5% (v/v) |
Data compiled from multiple cell lines and studies.[1][2][3][4][5] The toxicity of solvents can be cell-line dependent.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO for formazan (B1609692) dissolution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control. Include a "cells only" control with fresh medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Assessing the Mitigating Effect of Glycyrrhizic Acid on this compound-Induced Cytotoxicity
This protocol is designed to evaluate if co-treatment with glycyrrhizic acid can reduce the cytotoxic effects of this compound.
Materials:
-
Same as Protocol 1
-
Glycyrrhizic acid
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Preparation of Treatment Solutions:
-
Prepare a solution of this compound at a concentration known to cause significant cell death (e.g., 2x the IC50 value).
-
Prepare a series of dilutions of glycyrrhizic acid in complete cell culture medium.
-
Prepare co-treatment solutions containing the fixed concentration of this compound and the varying concentrations of glycyrrhizic acid.
-
Include controls: cells only, this compound only, highest concentration of glycyrrhizic acid only, and a vehicle control.
-
-
Cell Treatment: Replace the old medium with the prepared treatment and control solutions.
-
Incubation: Incubate for the same duration as the initial IC50 determination.
-
MTT Assay and Data Analysis: Follow steps 5 and 6 from Protocol 1 to assess cell viability and determine if glycyrrhizic acid provides a protective effect.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound can induce apoptosis through the mitochondrial (intrinsic) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a caspase cascade.
Caption: this compound-induced apoptosis via the mitochondrial pathway.
Potential Mitigation Pathways
Mitigating agents can interfere with the this compound-induced apoptotic pathway at different points.
Caption: Potential points of intervention for mitigating agents.
Experimental Workflow for Mitigation Studies
The following workflow outlines a typical experiment to assess the efficacy of a potential mitigating agent against this compound toxicity.
Caption: Workflow for a this compound mitigation experiment.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of cells with different mitochondrial membrane potential during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycyrrhizic acid as a multifunctional drug carrier – From physicochemical properties to biomedical applications: A modern insight on the ancient drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Glycyrrhizin attenuates caspase-11-dependent immune responses and coagulopathy by targeting high mobility group box 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycyrrhizic Acid Inhibits Hippocampal Neuron Apoptosis by Activating the PI3K/ AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In vitro assessment of the neurotoxic and neuroprotective effects of N-acetyl-L-cysteine (NAC) on the rat sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Resolving the Reversed Rate Effect of Calcium Channel Blockers on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes and the Impact on In Vitro Cardiac Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Treatment of calcium channel blocker-induced cardiovascular toxicity with drug scavenging liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Calcium Channel Blocker Toxicity: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Calcium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Calcium channel antagonist and beta‐blocker overdose: antidotes and adjunct therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aconitum Alkaloid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Aconitum alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in Aconitum alkaloid analysis?
A1: The primary challenges include the inherent toxicity and low therapeutic index of Aconitum alkaloids, the chemical instability of diester-diterpenoid alkaloids (DDAs), matrix effects in complex biological samples, and co-elution of structurally similar alkaloids. DDAs are prone to hydrolysis into less toxic monoester-diterpenoid alkaloids (MDAs) during sample preparation and analysis, which can lead to inaccurate quantification of the toxic components.[1][2][3]
Q2: Which analytical techniques are most suitable for Aconitum alkaloid analysis?
A2: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly with tandem mass spectrometry (MS/MS), is the most widely used and effective technique.[4][5][6] Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF/MS) offers high resolution and sensitivity for identifying and quantifying a wide range of alkaloids.[7][8] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the alkaloids.[9][10]
Q3: How can I minimize the degradation of diester-diterpenoid alkaloids (DDAs) during sample preparation?
A3: To minimize degradation, it is crucial to control the pH and temperature of the extraction process. DDAs are more stable in acidic to neutral conditions (pH 2.0-7.0) and can hydrolyze in alkaline solutions.[1] Using organic solvents like diethyl ether for extraction should be done quickly to avoid decomposition of aconitine.[1] Additionally, avoiding prolonged heating or boiling during extraction can prevent hydrolysis.[5][11]
Q4: What are matrix effects and how can they be mitigated in Aconitum alkaloid analysis?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement in LC-MS analysis.[12][13] To mitigate these effects, several strategies can be employed:
-
Effective sample clean-up: Utilize solid-phase extraction (SPE) to remove interfering substances.[12]
-
Dilution: A simple "dilute and shoot" approach can be effective if the analytical system is sensitive enough.[2][12]
-
Use of internal standards: Isotopically labeled internal standards are highly effective in compensating for matrix effects.
-
Chromatographic separation: Optimize the chromatographic method to separate the alkaloids from matrix components.
Q5: What is ion suppression in electrospray ionization (ESI) and how can it be addressed?
A5: Ion suppression in ESI is a common form of matrix effect where co-eluting compounds compete with the analytes for ionization, reducing the analyte signal.[13] This is particularly problematic with complex matrices like biological fluids and herbal extracts.[12] To address ion suppression:
-
Avoid using non-volatile buffers like phosphates and strong ion-pairing agents like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA).
-
Employ thorough sample preparation techniques like SPE or liquid-liquid extraction (LLE) to remove interfering compounds.[4]
-
Optimize chromatographic conditions to achieve better separation of analytes from the matrix.
-
Consider using atmospheric pressure chemical ionization (APCI) as it is generally less susceptible to ion suppression than ESI.[13]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For basic alkaloids, a slightly acidic mobile phase can improve peak shape. |
| Secondary Interactions with Silica | Use a base-deactivated column or add a competing base like triethylamine (use with caution due to ion suppression). |
| Column Contamination or Degradation | Wash the column with a strong solvent, or if necessary, replace the column. |
| Extra-column Volume | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
Issue 2: Low Sensitivity or No Signal in LC-MS
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Perform a post-column infusion experiment to identify regions of ion suppression. Improve sample clean-up or modify chromatographic conditions to separate analytes from the suppressive region. |
| Analyte Degradation | Check the stability of alkaloids in the prepared sample and mobile phase. Ensure the pH is within the stable range (2.0-7.0).[1] |
| Incorrect MS Parameters | Optimize MS parameters such as spray voltage, gas flows, and collision energy for the specific alkaloids of interest. |
| Poor Ionization | Ensure the mobile phase is compatible with ESI (e.g., contains a source of protons like formic acid for positive ion mode). |
| Sample Preparation Issues | Verify the extraction recovery. Optimize the extraction solvent and procedure. |
Issue 3: Inconsistent Quantification Results
| Possible Cause | Troubleshooting Step |
| Alkaloid Instability | Prepare fresh standards and samples. Store stock solutions in acetonitrile (B52724) at low temperatures and away from light.[6] |
| Matrix Effects | Use a matrix-matched calibration curve or an internal standard (preferably isotopically labeled). |
| Incomplete Extraction | Optimize the extraction method by testing different solvents, extraction times, and techniques (e.g., sonication, reflux).[1] |
| Carryover | Implement a robust needle wash protocol between injections. |
| Non-linear Detector Response | Ensure the calibration curve is within the linear range of the detector. Dilute samples if necessary. |
Data Presentation
Table 1: Comparison of Extraction Methods for Aconitum Alkaloids
| Extraction Method | Solvent | Key Parameters | Reported Yield/Efficiency | Reference |
| Ultrasonic Extraction | 70% Methanol | 30 minutes sonication | Efficient for both raw and processed samples | |
| Pulsed Electric Field (PEF) | 90% Ethanol | 20 kV/cm, 8 pulses | High yield (36.25%) and very short extraction time (<1 min) | |
| Heat Reflux | Ethanol | 2 hours reflux | Standard method, but can lead to degradation of DDAs | |
| Solid-Phase Extraction (SPE) | - | Elution with 2% ammonium (B1175870) hydroxide (B78521) in ACN | Good for cleaning up biological samples like urine | [12] |
| Diethyl Ether Extraction | Diethyl Ether | 30 minutes sonication | Optimal for specific alkaloids but can cause degradation of aconitine | [1] |
Table 2: HPLC-MS/MS Parameters for Selected Aconitum Alkaloids
| Alkaloid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Aconitine (AC) | 646.3 | 586.3 | 25 | [6] |
| Mesaconitine (MA) | 632.3 | 572.3 | 25 | [6] |
| Hypaconitine (HA) | 616.3 | 556.3 | 25 | [6] |
| Benzoylaconine (BAC) | 604.3 | 544.3 | 25 | [6] |
| Benzoylmesaconine (BMA) | 590.3 | 530.3 | 25 | [6] |
| Benzoylhypaconine (BHA) | 574.3 | 514.3 | 25 | [6] |
Experimental Protocols
Protocol 1: Extraction of Aconitum Alkaloids from Plant Material
This protocol is a general guideline and may require optimization for specific plant materials.
-
Sample Preparation: Air-dry the Aconitum plant material (e.g., roots) and grind it into a homogeneous powder (60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered sample into a flask.
-
Add 50 mL of 70% methanol.
-
Soak for 1 hour at room temperature.
-
Perform ultrasonic extraction for 30 minutes at 40 kHz and 250 W.
-
Allow the extract to cool to room temperature.
-
-
Filtration and Preparation for Analysis:
-
Replenish any lost solvent weight with 70% methanol.
-
Filter the extract through a 0.22-μm nylon membrane before injection into the HPLC system.
-
Protocol 2: UPLC-MS/MS Analysis of Aconitum Alkaloids
This is a representative protocol and parameters should be optimized for the specific instrument and analytes.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Elution: A typical gradient might be: 0-7 min, 13-26% B; 7-15 min, 26% B.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 25°C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Source Parameters: Optimize parameters like capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.
-
MRM Transitions: Use optimized precursor-product ion transitions for each alkaloid (see Table 2).
-
Visualizations
Caption: Experimental workflow for Aconitum alkaloid analysis.
Caption: Troubleshooting low sensitivity in LC-MS.
Caption: Aconitine-induced toxicity signaling pathway.
References
- 1. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Arrhythmogenesis Toxicity of Aconitine Is Related to Intracellular Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the Aconitum alkaloid songorine on synaptic transmission and paired-pulse facilitation of CA1 pyramidal cells in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Aconitine induces cardiotoxicity through regulation of calcium signaling pathway in zebrafish embryos and in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
preventing experimental artifacts with Yunaconitoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve experimental artifacts when working with Yunaconitoline.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Verify storage conditions. This compound solid should be stored in a tightly closed container at room temperature, protected from light and moisture[1]. For solutions, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Prepare fresh working solutions for each experiment from a recently prepared stock. | Consistent and reproducible biological activity in positive control assays. |
| Low Solubility | 1. Check the solvent used for reconstitution and dilution. If using aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed 0.1-0.5%. 2. Use sonication or gentle vortexing to aid dissolution. 3. Visually inspect solutions for precipitation before use. | The compound remains in solution at the working concentration, ensuring accurate dosing. |
| Pipetting Errors or Inaccurate Concentrations | 1. Calibrate pipettes regularly. 2. Prepare a clear and logical dilution series. 3. Use a spectrophotometer to confirm the concentration of the stock solution if a molar extinction coefficient is known. | Accurate and reproducible dosing across experiments. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Binding | 1. Include appropriate vehicle controls (e.g., DMSO) at the same final concentration as the this compound-treated samples. 2. Reduce the concentration of this compound to the lowest effective dose. 3. In cell-based assays, ensure thorough washing steps to remove unbound compound. | A clear distinction between the specific effects of this compound and non-specific or vehicle-induced effects. |
| Cellular Stress or Toxicity | 1. Perform a dose-response curve to determine the optimal non-toxic concentration range. 2. Use a cell viability assay (e.g., MTT, trypan blue exclusion) to assess cytotoxicity at the concentrations used. 3. Reduce the incubation time with the compound. | The observed biological effects can be attributed to the specific mechanism of action rather than general cellular stress or death. |
| Interaction with Assay Components | 1. Run a control with this compound in the assay medium without cells or target proteins to check for direct interference with reagents (e.g., fluorescence quenching). 2. If using a protein-based assay, consider a counterscreen with a structurally unrelated protein to assess specificity. | Confidence that the observed signal is a result of the intended biological interaction. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: As a solid, this compound should be stored in a tightly sealed container at room temperature, protected from light and moisture[1]. For long-term storage, it is advisable to store the solid at -20°C. Stock solutions, typically prepared in an organic solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q2: How can I be sure my experimental results are due to the specific action of this compound and not off-target effects?
A2: Addressing off-target effects is a critical aspect of drug research[2][3]. To increase confidence in the specificity of your results, consider the following:
-
Use the lowest effective concentration: Determine the EC50 or IC50 and work at concentrations around this value.
-
Include negative and positive controls: A negative control compound (structurally similar but inactive, if available) and a known positive control for the pathway of interest are essential.
-
Orthogonal validation: Use a different experimental approach to confirm your findings. For example, if you observe inhibition of a signaling pathway, try to confirm this with a different readout (e.g., western blot for a downstream target in addition to a reporter assay).
-
Target engagement studies: If the molecular target of this compound is known, perform experiments to demonstrate direct binding or inhibition.
Q3: My results with this compound are not reproducible. What are the common causes?
A3: Lack of reproducibility can stem from several factors. Refer to the troubleshooting table above for initial checks. Additionally, consider the following:
-
Experimental variability: Ensure all experimental parameters, such as cell passage number, confluency, and incubation times, are kept consistent between experiments.
-
Reagent quality: The quality and lot number of reagents, including cell culture media and sera, can impact results.
-
Human error: Careful and consistent execution of protocols is crucial. For guidance on general troubleshooting in lab experiments, refer to established best practices[4].
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of high-purity, anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect for any particulates.
-
-
Preparation of Working Solutions:
-
For cell-based assays, serially dilute the DMSO stock solution in cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working solutions in aqueous media should be prepared fresh for each experiment.
-
Visualizations
References
- 1. clinivex.com [clinivex.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Technical Support Center: Optimizing Yunaconitoline Concentration for Electrophysiology
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Yunaconitoline in electrophysiology experiments. Given the limited specific data on this compound, this guide offers troubleshooting advice, frequently asked questions, and experimental protocols based on established principles of electrophysiology and the known properties of related Aconitum alkaloids, such as aconitine (B1665448) and lappaconitine.
Troubleshooting Guide
Researchers may encounter several issues when optimizing this compound concentration. This guide provides a systematic approach to resolving common problems.
| Issue | Potential Cause | Recommended Action |
| No discernible effect on ion channel activity | Inadequate Concentration: The concentration of this compound may be too low to elicit a response. | Gradually increase the concentration in a stepwise manner (e.g., from nanomolar to micromolar range). |
| Compound Instability: this compound may have degraded in the experimental solution. | Prepare fresh stock solutions for each experiment. Protect from light and store at the recommended temperature. | |
| Incorrect Target: The cell type or ion channel subtype being studied may not be sensitive to this compound. | Verify the expression of voltage-gated sodium channels in your experimental model. Consider testing on a cell line with known sensitivity to Aconitum alkaloids. | |
| Irreversible or rapid channel block/activation | Excessive Concentration: The concentration may be too high, leading to irreversible binding or cellular toxicity. | Significantly reduce the concentration and perform a detailed dose-response curve to identify the optimal range. |
| "Run-down" of channels: The health of the patched cell may be deteriorating over time. | Monitor the stability of the recording over a baseline period before applying this compound. Ensure optimal intracellular and extracellular solutions. | |
| High variability between experiments | Inconsistent Drug Application: The method of application (e.g., perfusion speed, pipette placement) may vary. | Standardize the drug application protocol. Ensure consistent and complete solution exchange in the recording chamber. |
| Cellular heterogeneity: The population of cells being studied may have variable expression of the target channels. | Use a clonal cell line or primary cells from a defined anatomical region to reduce variability. | |
| Sudden loss of seal or cell death | Cytotoxicity: High concentrations of this compound may be toxic to the cells. | Lower the concentration and shorten the duration of exposure. Perform cell viability assays in parallel. |
| Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may be affecting cell health at the final concentration. | Ensure the final solvent concentration is minimal and run a vehicle control to test for solvent-specific effects. |
Frequently Asked Questions (FAQs)
Q1: What is the likely molecular target of this compound in electrophysiology?
A1: Based on its structural similarity to other Aconitum alkaloids like aconitine, the primary molecular target of this compound is expected to be voltage-gated sodium channels (NaV).[1][2][3] Aconitine itself is a known NaV channel agonist.[1]
Q2: What is a reasonable starting concentration range for this compound in patch-clamp experiments?
A2: Due to the lack of specific data for this compound, a conservative starting range is recommended. Based on related compounds, begin with low nanomolar concentrations and perform a dose-response study up to the low micromolar range. It is crucial to empirically determine the effective concentration for your specific experimental conditions.
Q3: How can I determine if this compound is acting as a sodium channel agonist or antagonist?
A3: In voltage-clamp experiments, a NaV channel agonist would typically cause a hyperpolarizing shift in the voltage-dependence of activation and/or a slowing of inactivation, leading to an increase in sodium current at more negative potentials. An antagonist would block the sodium current. Performing current-clamp experiments can also be informative, as an agonist may lead to membrane depolarization and spontaneous firing, while an antagonist would reduce excitability.
Q4: Are there potential off-target effects I should be aware of?
A4: While the primary target is likely NaV channels, other ion channels could be affected at higher concentrations. It is advisable to test the effect of this compound on other major voltage-gated channels, such as potassium and calcium channels, to determine its selectivity.
Q5: What are the best practices for preparing and storing this compound solutions?
A5: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or lower, protected from light. Prepare fresh working dilutions in your extracellular recording solution immediately before each experiment.
Experimental Protocols
Preparation of this compound Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Aliquoting: Aliquot the stock solution into smaller volumes (e.g., 10 µL) in light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Working Solution: On the day of the experiment, thaw a single aliquot and dilute it in the extracellular recording solution to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
Whole-Cell Patch-Clamp Protocol for Assessing this compound's Effect on Voltage-Gated Sodium Channels
This protocol provides a general framework. Specific parameters such as voltage steps should be optimized for the cell type and channel subtype under investigation.
-
Cell Preparation: Culture cells on glass coverslips to an appropriate density for patch-clamping.
-
Recording Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a single, healthy-looking cell and form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording:
-
Switch to voltage-clamp mode.
-
Hold the cell at a negative holding potential (e.g., -80 mV) to ensure the majority of NaV channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents. Record the baseline current-voltage (I-V) relationship.
-
-
This compound Application:
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound. Allow sufficient time for the solution to equilibrate.
-
-
Post-Drug Recording:
-
Repeat the same voltage-step protocol as in the baseline recording to measure the effect of this compound on the sodium currents.
-
-
Washout: Perfuse the chamber with the control extracellular solution to determine the reversibility of the drug's effect.
-
Data Analysis: Analyze changes in the peak current amplitude, voltage-dependence of activation and inactivation, and kinetics of the sodium current.
Visualizations
Caption: Workflow for electrophysiological characterization of this compound.
Caption: Postulated signaling pathway for this compound's action on neurons.
References
Technical Support Center: Enhancing Yunaconitoline Signal in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the mass spectrometry signal of yunaconitoline (B1164412) and related aconitine-type alkaloids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Q1: Why is my this compound signal intensity weak or undetectable?
Poor signal intensity is a common problem that can stem from several factors.[1]
-
Suboptimal Sample Concentration: Your sample may be too dilute for detection or so concentrated that it causes ion suppression.[1] Consider concentrating your sample post-extraction or diluting it if detector saturation is suspected.[2]
-
Inefficient Ionization: this compound, as an alkaloid, ionizes best in positive ion mode via electrospray ionization (ESI). Ensure your mass spectrometer is set to the correct mode. The choice of ionization technique and mobile phase additives significantly impacts signal intensity.[1][3]
-
Instrument Calibration and Tuning: The mass spectrometer must be properly tuned and calibrated.[1] Regular calibration with appropriate standards is crucial for maintaining mass accuracy and sensitivity.[1]
-
Sample Degradation: Aconitine-type alkaloids can be sensitive to processing conditions. Ensure proper storage and handling to prevent degradation.[3]
-
No Peaks Detected: If no peaks are visible, verify the entire sample path. Check that the autosampler is functioning correctly, the column is not cracked, and that the detector gases are flowing and the flame is lit (if applicable).[4]
Q2: How can I improve the ionization efficiency of this compound?
-
Mobile Phase pH: Acids are widely used to enhance ionization efficiency for alkaloids by promoting protonation ([M+H]⁺).[3] Adding 0.1% formic acid to the mobile phase is a common and effective strategy.[3][5]
-
Solvent Composition: The choice of organic solvent can influence signal. Acetonitrile is frequently used in mobile phases for the analysis of aconitine (B1665448) alkaloids.[3][5]
-
Supercharging Agents: For some molecules, supercharging agents can be added to the mobile phase to increase the charge state, which can enhance signal intensity, although this is more common for peptides and proteins.[6]
Q3: My signal is inconsistent, and I suspect matrix effects. How can I diagnose and mitigate this?
Matrix effects occur when co-eluting components from the sample matrix (e.g., plasma, tissue extract) interfere with the ionization of the target analyte, causing either signal suppression or enhancement.[7][8] ESI is particularly susceptible to these effects.[7]
-
Diagnosis: To confirm matrix effects, compare the signal of an analyte in a pure solvent standard to its signal in a post-extraction spiked sample from a blank matrix. A signal lower than 100% indicates suppression, while a signal greater than 100% indicates enhancement.[7]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9][10]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. Adjusting the gradient or using a different column chemistry can be effective.[11]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank sample matrix that is identical to your study samples. This helps to compensate for consistent matrix effects.[8][12]
-
Use an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled version of this compound, can effectively compensate for matrix effects and other variations.[13]
-
Q4: I am observing multiple peaks that I suspect are adducts ([M+Na]⁺, [M+K]⁺). How can I minimize their formation?
Adduct formation complicates spectra and reduces the intensity of the desired protonated molecule ([M+H]⁺).[14]
-
Use High-Purity Solvents and Reagents: Ensure you are using LC-MS grade solvents and fresh, high-purity additives like formic acid.[15]
-
Avoid Glassware: Older glassware can be a source of sodium ions.[16] Use high-quality polypropylene (B1209903) tubes and vials whenever possible.[17]
-
Mobile Phase Additives: Adding a source of protons, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (1-10 mM), can help promote the formation of [M+H]⁺ and suppress metal adducts.[14]
-
Add Adduct-Reducing Agents: In some cases, specific additives like ascorbic acid have been shown to reduce adduct formation.[18]
Q5: My chromatographic peaks are broad, tailing, or splitting. What are the common causes?
Poor peak shape can compromise resolution and the accuracy of quantification.[19]
-
Column Issues: The column may be contaminated or overloaded. Column contamination can result from sample residues or mobile phase impurities.[19]
-
Incompatible Solvents: Ensure the sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.[20]
-
pH Mismatch: A mismatch between the sample pH and the mobile phase pH can cause peak tailing for ionizable compounds like alkaloids.
-
System Leaks or Dead Volume: Check for leaks in the system, especially at column connections.[4] Excessive tubing length or poorly made connections can increase dead volume and cause peak broadening.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the LC-MS analysis of aconitine-type alkaloids, including this compound, based on cited literature.
| Parameter | Value / Condition | Analyte(s) | Source |
| Mobile Phase (Isocratic) | Acetonitrile:Water with 0.1% Formic Acid (35:65, v/v) | Aconitine, Mesaconitine, Hypaconitine & others | [3] |
| Mobile Phase (Gradient) | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Aconitine | [5] |
| Column Type | C18 | Aconitine-type alkaloids | [3] |
| Flow Rate | 0.5 mL/min | Aconitine | [5] |
| Lower Limit of Quantification | 1.20 ng/mL | Aconitine | [3] |
| Lower Limit of Quantification | 1.41 ng/mL | Mesaconitine | [3] |
| Lower Limit of Quantification | 1.92 ng/mL | Hypaconitine | [3] |
| Recovery Range | 99.7% to 101.7% | Six Aconitine-type alkaloids | [3] |
| Optimal Na+ Concentration (d-SPE) | 60 mmol/L | Aconitine, Mesaconitine | [10] |
Experimental Protocols
Protocol 1: Dispersive Solid-Phase Extraction (d-SPE) for Plasma Samples
This protocol is adapted from a method for extracting aconitine alkaloids from rat plasma and is designed to enhance analyte concentration and remove matrix interferences.[10]
-
Sample Pre-treatment: To a 1 mL plasma sample, add an appropriate internal standard.
-
pH Adjustment: Adjust the sample pH to optimize the adsorption of this compound to the sorbent. This step requires empirical testing for the specific analyte.
-
Sorbent Addition: Add the optimized amount of ZIF-8 sorbent (or other suitable sorbent) to the sample tube.
-
Extraction: Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) at an optimized speed (e.g., 100 rpm) to facilitate the binding of the alkaloids to the sorbent.[10]
-
Centrifugation: Centrifuge the sample to pellet the sorbent material.
-
Supernatant Removal: Discard the supernatant, which contains matrix interferences.
-
Elution: Add an appropriate elution solvent to the sorbent pellet to release the bound alkaloids. Vortex and then centrifuge.
-
Final Step: Collect the supernatant containing the purified analytes. This eluate can then be evaporated to dryness and reconstituted in a mobile-phase-compatible solvent for LC-MS analysis.[2]
Protocol 2: General LC-MS/MS Method Optimization
This protocol outlines the steps for developing a sensitive LC-MS/MS method for this compound.
-
Mass Spectrometer Setup:
-
Set the instrument to positive electrospray ionization (ESI+) mode.
-
Perform a direct infusion of a this compound standard to determine the precursor ion (typically [M+H]⁺) and optimize source parameters (e.g., capillary voltage, source temperature, gas flows).
-
Perform a product ion scan (MS/MS) on the precursor ion to identify stable, high-intensity fragment ions for Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) analysis.[3]
-
-
Liquid Chromatography Setup:
-
Select a C18 analytical column suitable for alkaloid separation.
-
Prepare Mobile Phase A: 0.1% formic acid in LC-MS grade water.[5]
-
Prepare Mobile Phase B: 0.1% formic acid in LC-MS grade acetonitrile.[5]
-
Develop a gradient elution program that provides good separation of this compound from other sample components and ensures a sharp peak shape. .
-
-
Method Validation:
-
Establish a calibration curve using a series of standards to determine the linear range and limit of quantification (LOQ).[3]
-
Assess method accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Evaluate matrix effects and recovery as described in the FAQ section.
-
Visualizations
// Node Definitions start [label="Low or Unstable\nthis compound Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat1 [label="Sample Integrity\n& Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; cat2 [label="LC System\nPerformance", fillcolor="#FBBC05", fontcolor="#202124"]; cat3 [label="MS System\nPerformance", fillcolor="#FBBC05", fontcolor="#202124"]; cat4 [label="Data Quality\nIssues", fillcolor="#FBBC05", fontcolor="#202124"];
// Sub-nodes for Sample Prep sub1a [label="Check Concentration\n(Too Dilute/Concentrated?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub1b [label="Improve Cleanup\n(Use SPE/LLE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub1c [label="Verify Sample Stability", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Sub-nodes for LC System sub2a [label="Check for Leaks &\nDead Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub2b [label="Optimize Mobile Phase\n(Add 0.1% Formic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub2c [label="Assess Column Health\n(Contamination/Age)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Sub-nodes for MS System sub3a [label="Tune & Calibrate\nMass Spectrometer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub3b [label="Optimize Ion Source\n(ESI+ Mode, Voltages)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub3c [label="Clean Ion Source", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Sub-nodes for Data Quality sub4a [label="Minimize Adducts\n(Use Ammonium Salts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sub4b [label="Mitigate Matrix Effects\n(Use IS, Matrix-Matching)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sub4c [label="Address Poor Peak Shape", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges edge [color="#5F6368", arrowhead=normal]; start -> {cat1, cat2, cat3, cat4}; cat1 -> {sub1a, sub1b, sub1c}; cat2 -> {sub2a, sub2b, sub2c}; cat3 -> {sub3a, sub3b, sub3c}; cat4 -> {sub4a, sub4b, sub4c}; }
// Node Definitions start [label="Start: Biological Matrix\n(e.g., Plasma, Serum)", shape=ellipse, fillcolor="#34A853"]; protein_precip [label="Step 1: Protein Precipitation\n(Optional, e.g., with Acetonitrile)"]; extraction [label="Step 2: Analyte Extraction\n(e.g., Solid Phase Extraction)"]; wash [label="Step 3: Wash Step\n(Remove Impurities)"]; elute [label="Step 4: Elution\n(Collect Analyte)"]; concentrate [label="Step 5: Evaporation & Reconstitution\n(Concentrate analyte in mobile phase)"]; inject [label="Step 6: LC-MS/MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; finish [label="End: Data Acquisition", shape=ellipse, fillcolor="#EA4335"];
// Edges start -> protein_precip; protein_precip -> extraction; extraction -> wash; wash -> elute; elute -> concentrate; concentrate -> inject; inject -> finish; }
// Central Concept ME [label="Matrix Effects", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Types of Effects Suppression [label="Ion Suppression\n(Decreased Signal)", fillcolor="#FBBC05", fontcolor="#202124"]; Enhancement [label="Ion Enhancement\n(Increased Signal)", fillcolor="#FBBC05", fontcolor="#202124"];
// Causes Causes [label="Primary Causes", shape=plaintext, fontcolor="#202124"]; Coelution [label="Co-eluting Matrix Components\n(e.g., Phospholipids, Salts)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IonizationComp [label="Competition for Ionization\nin ESI Source", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions Solutions [label="Mitigation Strategies", shape=plaintext, fontcolor="#202124"]; Cleanup [label="Improved Sample Cleanup\n(SPE, LLE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chroma [label="Optimized Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; IS [label="Use of Internal Standards\n(Stable Isotope Labeled)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calib [label="Matrix-Matched Calibration", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ME -> {Suppression, Enhancement} [arrowhead=normal]; Causes -> {Coelution, IonizationComp} [style=invis]; Coelution -> ME [dir=back, arrowhead=normal]; IonizationComp -> ME [dir=back, arrowhead=normal]; ME -> Solutions [style=invis]; {Cleanup, Chroma, IS, Calib} -> ME [arrowhead=normal, constraint=false]; }
Caption: The causes of and solutions for matrix effects in LC-MS.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. organomation.com [organomation.com]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gentechscientific.com [gentechscientific.com]
- 5. meddiscoveries.org [meddiscoveries.org]
- 6. Enhancing Sensitivity of Liquid Chromatography-Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. opentrons.com [opentrons.com]
- 10. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. acdlabs.com [acdlabs.com]
- 17. ucd.ie [ucd.ie]
- 18. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 19. zefsci.com [zefsci.com]
- 20. biologie.uni-koeln.de [biologie.uni-koeln.de]
Technical Support Center: Navigating the Narrow Therapeutic Window of Yunaconitoline
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for working with Yunaconitoline. Given its narrow therapeutic window, precise experimental design and execution are critical to ensure data accuracy and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its narrow therapeutic window a concern?
This compound is a diterpenoid alkaloid with potent biological activities, including analgesic and anti-inflammatory effects. However, it possesses a narrow therapeutic index, meaning the dose required for therapeutic efficacy is very close to the dose that causes significant toxicity. This narrow window necessitates careful dose selection and monitoring to avoid adverse effects, which can include severe cardiotoxicity and neurotoxicity.
Q2: What are the primary mechanisms of this compound toxicity?
The toxicity of this compound is primarily attributed to its action on voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium and neurons.[1] It binds to these channels, causing persistent activation and leading to cellular hyperexcitability. This can result in cardiac arrhythmias and neurological symptoms. Downstream effects include disruption of calcium homeostasis and induction of oxidative stress, further contributing to cellular damage.
Q3: What are the typical toxicological symptoms observed with this compound exposure?
Symptoms of this compound toxicity can be severe and rapid in onset. Cardiovascular effects include hypotension, bradycardia, and life-threatening arrhythmias such as ventricular tachycardia and fibrillation.[1] Neurological symptoms manifest as paresthesia (numbness and tingling), muscle weakness, and convulsions.[1] Gastrointestinal issues like nausea, vomiting, and diarrhea are also common.
Q4: Are there any strategies to mitigate the toxicity of this compound?
Managing the narrow therapeutic window of this compound is a significant challenge. Strategies to mitigate its toxicity are an active area of research and include:
-
Careful Dose Control: Precise dosing is paramount. The use of validated analytical methods to confirm solution concentrations is highly recommended.
-
Combination Therapy: Investigating the co-administration of agents that may counteract the toxic effects of this compound is a potential strategy.
-
Structural Modification: Medicinal chemistry efforts to develop derivatives of this compound with a wider therapeutic index are underway.
-
Advanced Drug Delivery Systems: Formulations that provide controlled release of this compound could help maintain therapeutic concentrations while avoiding toxic peaks.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related compound, aconitine (B1665448), to provide a reference for its therapeutic and toxic doses.
| Parameter | Value | Species | Route of Administration | Notes | Reference |
| This compound LD50 | 0.05 mg/kg | Mouse | Intravenous | The lethal dose for 50% of the population. | [2] |
| Aconitine Oral LD50 | 1.8 mg/kg | Mouse | Oral | Aconitine is a structurally similar diterpenoid alkaloid. | [3] |
| Aconitine Analgesic ED | 0.3 - 0.9 mg/kg | Mouse | Oral | Effective dose for analgesia in hot plate and writhing tests. This can be used as an estimated therapeutic dose range for this compound. | [4][5] |
| Estimated Therapeutic Index (TI) | ~2 - 6 | Mouse | Oral | Calculated as LD50/ED50 using aconitine data as a proxy. A low TI indicates a narrow therapeutic window. |
Experimental Protocols & Troubleshooting
Protocol 1: Quantification of this compound in Plasma using UPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally related alkaloid not present in the sample) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: A C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is suitable.[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes is a good starting point. The exact gradient should be optimized for your specific instrument and column.
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion.
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH. | Use a new column, ensure the mobile phase pH is appropriate for the analyte and column chemistry. |
| Low Signal Intensity | Inefficient ionization, matrix effects. | Optimize ESI source parameters (e.g., capillary voltage, gas flow). Dilute the sample to reduce matrix effects. |
| High Background Noise | Contaminated mobile phase or system. | Use high-purity solvents and flush the system thoroughly. |
| Inconsistent Retention Times | Fluctuation in column temperature or mobile phase composition. | Ensure stable column temperature and precise mobile phase preparation. |
Protocol 2: In Vitro Cardiotoxicity Assessment using Cardiomyocytes
This protocol outlines a method to assess the cardiotoxic effects of this compound on cultured cardiomyocytes.
Methodology:
-
Cell Culture:
-
Culture human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a suitable cardiomyocyte cell line (e.g., H9c2) according to standard protocols.
-
Plate cells in appropriate well plates for the chosen endpoint assays.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells.
-
Expose cardiomyocytes to a range of this compound concentrations for a defined period (e.g., 24, 48 hours).
-
-
Endpoint Assays:
-
Cell Viability: Assess cell viability using assays such as MTT, MTS, or a live/dead cell staining kit.
-
Calcium Transients: Measure changes in intracellular calcium signaling using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a plate reader or high-content imaging system.
-
Electrophysiology: Use a multi-electrode array (MEA) system to measure changes in field potential duration and beat rate.
-
Apoptosis: Detect apoptosis using assays for caspase-3/7 activity or TUNEL staining.
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| High Variability in Viability Assays | Uneven cell seeding, edge effects in the plate. | Ensure a homogenous cell suspension during seeding. Avoid using the outer wells of the plate. |
| No Observable Effect | Compound concentration is too low, or exposure time is too short. | Increase the concentration range and/or extend the exposure time. |
| Inconsistent Electrophysiological Recordings | Poor cell-electrode coupling, unhealthy cells. | Ensure good cell attachment to the MEA plate. Use healthy, synchronously beating cardiomyocytes. |
Protocol 3: In Vivo Neurotoxicity Assessment in Rodents
This protocol provides a general guideline for assessing the neurotoxic potential of this compound in a rodent model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Methodology:
-
Animal Model:
-
Use a suitable rodent model, such as male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle control group and a positive control group (a known neurotoxicant) if appropriate.
-
-
Behavioral Assessments:
-
Functional Observational Battery (FOB): A series of tests to assess autonomic, neuromuscular, and sensorimotor function. This can include observations of posture, gait, arousal level, and reactivity to stimuli.
-
Motor Function: Use tests such as the rotarod test to assess motor coordination and balance.
-
Sensory Function: Evaluate response to thermal (hot plate test) or mechanical (von Frey filaments) stimuli.
-
-
Histopathology:
-
At the end of the study, perfuse the animals and collect brain and spinal cord tissues.
-
Perform histopathological analysis to look for signs of neuronal damage, such as neuronal cell death, gliosis, or demyelination.
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| High Variability in Behavioral Tests | Improper handling of animals, environmental stressors. | Handle animals consistently and minimize stress in the testing environment. |
| No Significant Behavioral Changes | Dose is too low, or the chosen behavioral tests are not sensitive enough. | Increase the dose (within ethical limits) or use a battery of more sensitive behavioral tests. |
| Inconclusive Histopathology | Improper tissue fixation or staining. | Ensure proper perfusion and fixation techniques. Optimize staining protocols. |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound-induced toxicity and a typical experimental workflow for its analysis.
Caption: Proposed signaling pathway of this compound-induced toxicity.
Caption: General experimental workflow for assessing this compound toxicity.
References
- 1. In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of yunaconitine and indaconitine in mouse blood by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Yunaconitoline experiments
Disclaimer: Yunaconitoline (B1164412) is a C19-diterpenoid alkaloid and a natural product. Experiments with natural products can be prone to inconsistencies due to factors such as purity, stability, and cellular responses. The following troubleshooting guide is based on established principles for the closely related and more extensively studied compound, aconitine (B1665448). Researchers should always consider the specific characteristics of their experimental system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
-
Question: I am observing high variability between replicate wells in my MTT/MTS assay when treating cells with this compound. What could be the cause?
-
Answer: High variability in cell viability assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Pipette gently up and down to mix before dispensing into wells.
-
Incomplete Dissolution of this compound: this compound, like many natural products, may have limited aqueous solubility. Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the culture medium. Vortex the stock solution before each use.
-
Precipitation of the Compound: The compound may precipitate when diluted into the aqueous culture medium. Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system. Ensure the final solvent concentration is not toxic to the cells (typically <0.1% DMSO).
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or culture medium.
-
Issue 2: No Dose-Dependent Effect Observed in Cytotoxicity Assays
-
Question: I am not observing the expected dose-dependent decrease in cell viability with this compound treatment. What should I check?
-
Answer: A lack of a dose-dependent effect could be due to several reasons:
-
Inappropriate Concentration Range: The concentrations tested may be too low to induce a cytotoxic effect or too high, causing maximum cell death even at the lowest concentration. Perform a broad-range dose-finding study to identify the effective concentration range for your specific cell line.
-
Incorrect Incubation Time: The duration of treatment may be too short for the cytotoxic effects to manifest. Consider extending the incubation period (e.g., 24, 48, 72 hours).
-
Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound.
-
Compound Instability: this compound in the solution may degrade over the incubation period. Prepare fresh solutions for each experiment and minimize exposure to light and high temperatures.
-
Issue 3: Inconsistent Results in Apoptosis Assays
-
Question: My Annexin V/PI staining results for this compound-induced apoptosis are inconsistent between experiments. What could be the problem?
-
Answer: Inconsistent apoptosis results can be frustrating. Here are some troubleshooting steps:
-
Sub-optimal Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. High background apoptosis in the control group can mask the effects of the treatment.
-
Reagent Quality: Check the expiration dates and proper storage of your Annexin V and PI reagents.
-
Staining Protocol: Adhere strictly to the staining protocol. Incubation times and temperatures can significantly impact the results.
-
Compound Degradation: As mentioned earlier, the stability of this compound is crucial. Prepare fresh dilutions from a stock solution for each experiment.
-
Issue 4: Lack of Expected Anti-Inflammatory Effects
-
Question: I am not observing a reduction in pro-inflammatory markers (e.g., TNF-α, IL-6) after treating LPS-stimulated macrophages with this compound. What should I do?
-
Answer: If you are not seeing the expected anti-inflammatory effects, consider the following:
-
LPS Stimulation: Ensure that your LPS is potent and that the stimulation is sufficient to induce a robust inflammatory response in your control group.
-
Timing of Treatment: The timing of this compound treatment relative to LPS stimulation is critical. Investigate whether pre-treatment, co-treatment, or post-treatment is most effective.
-
Concentration of this compound: The concentration required to exert anti-inflammatory effects may be different from that which causes cytotoxicity. Perform a dose-response experiment to find the optimal non-toxic concentration for your anti-inflammatory assay.
-
Readout Sensitivity: Ensure your detection method for cytokines (e.g., ELISA, qPCR) is sensitive enough to detect changes in their levels.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the related compound, aconitine, which can serve as a starting point for designing this compound experiments.
Table 1: Effective Concentrations of Aconitine in In Vitro Studies
| Cell Line | Assay | Effective Concentration | Observed Effect | Citation |
| H9c2 | Cell Viability (CCK-8) | 50-250 µM | Inhibition of cell viability | [1] |
| H9c2 | Apoptosis (Annexin V/PI) | 100-200 µM | Increased apoptosis | [2] |
| Miapaca-2, PANC-1 | Cell Viability | 15-60 µM | Inhibition of cell growth | [3] |
| Miapaca-2, PANC-1 | Apoptosis (Flow Cytometry) | 15-60 µM | Increased apoptosis | [3] |
| HFLS-RA | Anti-inflammatory | 500 µg/ml | Inhibition of inflammatory response | [4] |
| HT22 | Cytotoxicity (CCK-8) | >200 µmol/L | Decreased cell viability | [5] |
Table 2: In Vivo Analgesic and Anti-inflammatory Doses of Aconitine
| Animal Model | Administration Route | Effective Dose | Observed Effect | Citation |
| Rat | Gastric gavage | 0.25-0.75 mg/kg | Antiallodynic effect | [6] |
| Mouse | Oral | 0.3-0.9 mg/kg | Analgesic effect | [7] |
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a stock solution in the complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
3. Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.[8]
Visualizations
References
- 1. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. europeanreview.org [europeanreview.org]
- 4. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Effective Phytoconstituent Aconitine: A Realistic Approach for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Yunaconitoline-Induced Cardiotoxicity in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying strategies to reduce Yunaconitoline-induced cardiotoxicity in cellular and animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: The primary toxic mechanism of this compound and other aconitine-type alkaloids involves the prolonged activation of voltage-gated sodium channels in cardiomyocytes. This leads to a sustained influx of sodium ions, causing cellular depolarization, which in turn disrupts the normal cardiac action potential, leading to severe arrhythmias and impaired myocardial function.[1][2] Subsequent events include calcium overload, mitochondrial dysfunction, and apoptosis.[3]
Q2: Which experimental models are most commonly used to study this compound-induced cardiotoxicity?
A2: The most common in vitro model is the H9c2 rat cardiomyocyte cell line.[3] For in vivo studies, zebrafish embryos are frequently used due to their rapid development, transparent bodies allowing for easy observation of cardiac function, and genetic similarity to humans.[3][4][5] Rodent models, particularly rats, are also used to investigate arrhythmogenic effects and the efficacy of protective agents.
Q3: What are some promising strategies to reduce this compound's cardiotoxic effects in these models?
A3: Current research points to two main strategies:
-
Herbal Combinations: In Traditional Chinese Medicine (TCM), Aconitum root (Fuzi), the source of this compound, is often combined with licorice (Gancao). The active components of licorice, such as glycyrrhizic acid and flavonoids, have been shown to reduce the toxicity of aconitine (B1665448) alkaloids.[6][7][8]
-
Protective Agents: Specific compounds like Tetramethylpyrazine (TMP), an active ingredient from the herb Ligusticum chuanxiong, have demonstrated cardioprotective effects against various cardiac injuries by inhibiting oxidative stress, apoptosis, and regulating calcium homeostasis.[9][10][11]
Q4: How can I assess the degree of cardiotoxicity in my experimental model?
A4:
-
In H9c2 cells: Cardiotoxicity can be quantified by measuring cell viability (using MTT or CCK-8 assays), lactate (B86563) dehydrogenase (LDH) release (indicating cell membrane damage), intracellular calcium concentration, and markers of apoptosis (e.g., caspase-3 activity, Bax/Bcl-2 ratio).[2][12]
-
In Zebrafish embryos: Key indicators of cardiotoxicity include changes in heart rate, pericardial edema, and altered cardiac morphology.[4][5] Transcriptomic analysis can also identify affected signaling pathways.[3]
Troubleshooting Guides
H9c2 Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. A density of 3.0×10⁴ cells/ml is a good starting point for 96-well plates.[2] |
| Uneven drug distribution. | Mix the plate gently by tapping after adding this compound and any protective agents. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental groups, or fill them with sterile PBS to maintain humidity. | |
| Protective agent shows no effect | Inappropriate concentration. | Perform a dose-response curve for the protective agent to determine its optimal, non-toxic concentration. |
| Incorrect timing of administration. | Test different pre-treatment times with the protective agent before exposing the cells to this compound. | |
| Mechanism of action is not relevant. | Consider if the protective agent's mechanism aligns with the known pathways of this compound toxicity (e.g., sodium/calcium channel modulation, anti-apoptosis). | |
| High background in LDH assay | Excessive cell manipulation. | Handle cells gently during media changes and reagent addition to minimize mechanical stress and premature cell lysis. |
| Serum in the culture medium. | Some components in serum can interfere with the LDH assay. Consider performing the final steps in serum-free medium if compatible with your cells. |
Zebrafish Embryo Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High mortality in control group | Poor water quality. | Use standardized embryo medium and ensure it is fresh and at the correct pH and temperature. |
| Contamination. | Maintain sterile conditions during embryo handling and incubation. | |
| Difficulty observing the heart | Incorrect embryo orientation. | Manually orient the embryos in a consistent position (e.g., lateral view) in the wells of the microplate. |
| Low-resolution microscopy. | Use a microscope with sufficient magnification and contrast to clearly visualize the heart chambers and measure the heart rate. | |
| Inconsistent cardiotoxic effects of this compound | Variation in drug uptake. | Ensure consistent exposure by using a standardized volume of embryo medium and drug solution in each well. |
| Developmental stage differences. | Synchronize the embryos by collecting them within a narrow time window and starting the experiment at the same developmental stage (e.g., 48 hours post-fertilization).[3] |
Quantitative Data Summary
Table 1: Protective Effects of Various Agents on Aconitine/Yunaconitoline-Induced Cardiotoxicity
| Protective Agent | Model | Parameter Measured | This compound/Aconitine Concentration | Protective Agent Concentration | Observed Effect | Reference |
| Glycyrrhizic Acid (GA) | H9c2 Cells | Cell Viability, LDH Release | Doxorubicin (as a model cardiotoxic agent) | 10, 20, 40 µM | Increased cell viability, decreased LDH release | [12] |
| Tetramethylpyrazine (TMP) | Neonatal Rat Cardiomyocytes | Cell Viability, LDH Release | Anoxia-Reoxygenation Injury | 100, 200, 500 µM | Increased cell viability, decreased LDH release | [10] |
| Fuzi-Gancao Combination | Chronic Heart Failure Rats | Bax, Bcl-2, Caspase-3 expression | Model of Chronic Heart Failure | Not specified | Modulated apoptotic markers | [6] |
Detailed Experimental Protocols
Protocol 1: Assessing Cardioprotection in H9c2 Cells
Objective: To evaluate the ability of a test compound to protect H9c2 cardiomyocytes from this compound-induced cytotoxicity.
Materials:
-
H9c2 rat cardiomyoblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
Test compound (e.g., Glycyrrhizic acid, Tetramethylpyrazine) stock solution
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed H9c2 cells into a 96-well plate at a density of 3.0×10⁴ cells/ml (100 µl/well) and incubate overnight at 37°C with 5% CO₂.[2]
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for a predetermined time (e.g., 2-4 hours). Include a vehicle control group.
-
This compound Exposure: Add this compound to the wells to achieve the desired final concentration (e.g., determined by a prior dose-response experiment to find the IC50). Incubate for 24-48 hours.
-
Cell Viability Assessment:
-
Add 10 µl of CCK-8 solution to each well.[2]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Protocol 2: Zebrafish Embryo Cardiotoxicity Assay
Objective: To assess the cardiotoxic effects of this compound and the protective potential of a test compound in a zebrafish embryo model.
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
This compound stock solution
-
Test compound stock solution
-
24-well plates
-
Stereomicroscope
Procedure:
-
Embryo Collection and Staging: Collect newly fertilized zebrafish eggs and incubate them at 28.5°C in embryo medium until they reach the desired developmental stage (e.g., 48 hours post-fertilization, hpf).[3]
-
Exposure:
-
Select healthy, normally developing embryos.
-
Place one embryo per well in a 24-well plate containing embryo medium.
-
Add this compound and/or the test compound to the wells at the desired final concentrations. Include control groups (vehicle, this compound alone, test compound alone).
-
-
Observation:
-
Incubate the plates at 28.5°C.
-
At specific time points (e.g., 24, 48, 72 hpf), observe the embryos under a stereomicroscope.
-
Record the heart rate (beats per minute) by counting for a 15-second interval and multiplying by four.
-
Assess for morphological changes, such as pericardial edema and changes in heart looping.
-
-
Data Analysis: Compare the heart rates and incidence of malformations between the different treatment groups.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced cardiotoxicity signaling cascade.
Caption: Experimental workflow for H9c2 cell-based assays.
Caption: Potential mechanisms of cardioprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of cardioprotective agents from traditional Chinese medicine against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitine induces cardiotoxicity through regulation of calcium signaling pathway in zebrafish embryos and in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Molecular Mechanisms and Drugs for Aconitine-Induced Cardiotoxicity in Zebrafish through RNA Sequencing and Bioinformatics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity evaluation of anthracyclines in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Active Components of Fuzi and Gancao Compatibility on Bax, Bcl-2, and Caspase-3 in Chronic Heart Failure Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics of Fuzi-Gancao in CCl4 induced acute liver injury and its regulatory effect on bile acid profile in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitation of six aconitum alkaloids and three flavonoids in the herb couple of radix aconiti lateralis-radix glycyrrhizae (Fuzi–Gancao) by UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Protective mechanism of tetramethylpyrazine on cardiovascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delayed protection of tetramethylpyrazine on neonatal rat cardiomyocytes subjected to anoxia-reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular Actions and Therapeutic Potential of Tetramethylpyrazine (Active Component Isolated from Rhizoma Chuanxiong): Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural compound glycyrrhetinic acid protects against doxorubicin-induced cardiotoxicity by activating the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the recovery of Yunaconitoline during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Yunaconitoline during extraction from Aconitum species.
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
Q: My extraction resulted in a very low yield of the crude extract. What are the potential causes and how can I improve it?
A: Low crude extract yield is a common issue that can stem from several factors, from initial sample preparation to the extraction parameters. Here’s a systematic guide to troubleshooting this problem.
Possible Causes & Solutions:
-
Improper Sample Preparation: The physical state of the plant material significantly impacts extraction efficiency.
-
Solution: Ensure the Aconitum plant material (usually the root) is thoroughly dried to a constant weight, preferably in a shaded, well-ventilated area or an oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds. Grind the dried material into a fine, uniform powder to maximize the surface area available for solvent contact.
-
-
Inappropriate Solvent Selection: The polarity of the solvent is critical for effectively solubilizing this compound.
-
Solution: this compound is an alkaloid, and its solubility is pH-dependent. An alkaline environment is typically used to extract the free base form. A common and effective method involves moistening the powdered plant material with an ammonia (B1221849) solution before extraction with a moderately polar organic solvent. Ethanol (B145695) or methanol (B129727) are often good choices due to their ability to penetrate plant tissues effectively.
-
-
Suboptimal Extraction Parameters: Time, temperature, and the solvent-to-solid ratio are key variables that must be optimized.
-
Solution:
-
Temperature: While heat can enhance extraction, excessive temperatures can lead to the degradation of this compound. Consider using extraction methods that operate at lower temperatures, such as maceration or ultrasound-assisted extraction (UAE). If using heat-assisted methods like Soxhlet extraction, ensure the temperature is appropriate for the solvent's boiling point and the compound's stability.
-
Time: Ensure a sufficient extraction duration to allow the solvent to penetrate the plant matrix and dissolve the target compound. For maceration, this could be 48-72 hours. For UAE or microwave-assisted extraction (MAE), the time is significantly shorter.
-
Solvent-to-Solid Ratio: A low ratio can lead to incomplete extraction. Increasing the solvent volume enhances the concentration gradient, promoting diffusion. A typical starting ratio is 1:10 (w/v).
-
-
-
Inefficient Extraction Method: Some traditional methods may not be as effective as modern techniques.
-
Solution: Explore advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can improve extraction efficiency, reduce solvent consumption, and shorten extraction times.
-
Issue 2: Low Purity of this compound in the Final Product
Q: I have a good quantity of crude extract, but the final purified this compound is very low in yield and purity. What could be the problem?
A: This issue often points towards degradation of the target compound during processing or an inefficient purification strategy.
Possible Causes & Solutions:
-
Thermal Degradation: this compound can be sensitive to high temperatures, leading to degradation during solvent evaporation or other heat-involved steps.
-
Solution: Use a rotary evaporator under reduced pressure to remove the solvent at a low temperature. Avoid prolonged exposure to heat throughout the extraction and purification process.
-
-
pH Instability: Extreme pH values can cause structural changes and degradation of alkaloids like this compound.
-
Solution: Maintain a controlled and appropriate pH during the extraction and purification steps. An initial basic environment is used for extraction, followed by acidification to bring the alkaloids into an aqueous layer, and then re-basification for back-extraction into an organic solvent. Careful control of pH at each stage is crucial.
-
-
Inefficient Purification Strategy: The chosen purification method may not be suitable for separating this compound from other co-extracted compounds.
-
Solution: A multi-step purification approach is often necessary.
-
Liquid-Liquid Partitioning: Utilize acid-base partitioning to selectively separate alkaloids from neutral and acidic compounds. This involves dissolving the crude extract in an acidic aqueous solution, washing with a non-polar solvent to remove impurities, and then basifying the aqueous layer and extracting the alkaloids with a solvent like dichloromethane (B109758) or chloroform.
-
Chromatography: For high purity, chromatographic techniques are essential. Column chromatography using silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC), can effectively isolate this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for extracting this compound?
A1: A common and effective approach is to first basify the powdered plant material with an ammonia solution (e.g., 8-15% ammonia water) and then extract with a moderately polar solvent like 85% ethanol. This converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.
Q2: How can I monitor the presence and quantity of this compound during the extraction and purification process?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for both qualitative and quantitative analysis of this compound. An Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method offers high sensitivity and selectivity for quantification.
Q3: What are the optimal storage conditions for the plant material and the final extract to prevent degradation of this compound?
A3: The dried, powdered plant material should be stored in a cool, dry, and dark place in an airtight container. The crude extract and purified this compound should be stored at low temperatures (-20°C or below), protected from light and moisture, to prevent degradation. For long-term storage, dissolving in a suitable solvent and storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Quantitative Data Summary
Table 1: Comparison of Extraction Parameters for Aconitum Alkaloids
| Parameter | Method 1: Reflux Extraction (Total Alkaloids) | Method 2: Reflux Extraction (Aconitine) |
| Plant Material | Aconitum szechenyianum Gay | Aconitum szechenyianum Gay |
| Solvent System | Acidic ethanol (85:15 ethanol:pH 3.0 HAc) | Acidic ethanol (15:85 ethanol:pH 3.0 HAc) |
| Solvent-to-Solid Ratio | 6:1 (v/w) | 4:1 (v/w) |
| Extraction Time | 1 hour | 0.5 hours |
| Number of Extractions | 3 | 3 |
| Resulting Content | 0.980% Total Alkaloids | 0.109% Aconitine |
Data adapted from a study on optimizing extraction conditions for alkaloids from Aconitum szechenyianum Gay.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
-
Sample Preparation:
-
Weigh 100 g of finely powdered, dried Aconitum root material.
-
Place the powder in a 2 L flask.
-
Add 100 ml of 10% ammonia water and mix thoroughly to moisten the powder. Let it stand for 1 hour.
-
-
Extraction:
-
Add 1 L of 85% ethanol to the flask.
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonic extraction for 30 minutes at a frequency of 40 kHz and a temperature of 45°C.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Acid-Base Liquid-Liquid Purification of this compound
-
Acid Dissolution:
-
Dissolve the crude extract from Protocol 1 in 500 mL of 2% hydrochloric acid.
-
Filter the solution to remove any insoluble residue.
-
-
Removal of Neutral and Acidic Impurities:
-
Transfer the acidic aqueous solution to a separatory funnel.
-
Wash the solution three times with 250 mL of dichloromethane to remove neutral and weakly basic compounds. Discard the organic layers.
-
-
Liberation and Extraction of Alkaloids:
-
Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonia solution while cooling in an ice bath.
-
Extract the alkaline solution three times with 250 mL of dichloromethane.
-
Combine the organic layers.
-
-
Final Concentration:
-
Wash the combined organic layer with distilled water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the purified total alkaloid extract containing this compound. Further purification can be achieved through column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low crude extract yield.
Caption: General workflow for this compound extraction and purification.
Technical Support Center: Addressing Matrix Effects in Yunaconitoline Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Yunaconitoline (YA).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on issues arising from matrix effects.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Matrix Interference: Co-eluting endogenous components can interfere with the chromatography. 2. Column Overload: Injecting too high a concentration of the analyte or matrix components. 3. Inappropriate Mobile Phase: pH or organic composition of the mobile phase is not optimal for this compound. 4. Column Degradation: Loss of stationary phase or contamination of the column. | 1. Improve Sample Cleanup: Employ a more rigorous extraction method (e.g., switch from Protein Precipitation to SPE). 2. Dilute Sample: Reduce the concentration of the injected sample to minimize overload.[1] 3. Optimize Chromatography: Adjust mobile phase pH or gradient to improve separation from interferences. 4. Use a Guard Column/Replace Column: Protect the analytical column from strongly retained matrix components or replace it if degraded. |
| Ion Suppression or Enhancement (Inconsistent Analyte Response) | 1. Co-eluting Matrix Components: Phospholipids, salts, or other endogenous materials in the biological matrix can suppress or enhance the ionization of this compound.[2] 2. Poor Sample Preparation: Inefficient removal of interfering substances. 3. Choice of Ionization Source: Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) for certain compounds. | 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression/enhancement in the chromatogram. 2. Enhance Sample Preparation: Utilize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts. 3. Chromatographic Separation: Modify the LC gradient to separate this compound from the suppression/enhancement zones. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS can effectively compensate for matrix effects.[3] 5. Consider APCI: If ESI is highly problematic, evaluate APCI as an alternative ionization technique. |
| High Variability in Internal Standard (IS) Response | 1. Matrix Effects on IS: The internal standard itself is affected by ion suppression or enhancement. 2. Inconsistent Extraction Recovery of IS: The chosen IS has different extraction behavior than this compound. 3. IS Instability: The internal standard is degrading during sample preparation or storage. | 1. Select an Appropriate IS: A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice. If unavailable, use a structural analog with similar physicochemical properties. 2. Optimize Extraction: Ensure the extraction method is reproducible for both the analyte and the IS. 3. Evaluate IS Stability: Assess the stability of the internal standard under the same conditions as the analyte. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method does not effectively extract this compound from the matrix. 2. Analyte Adsorption: this compound may adsorb to plasticware or the LC system. 3. Analyte Instability: Degradation of this compound during sample collection, storage, or processing. | 1. Optimize Extraction Parameters: Adjust the pH, solvent, or sorbent type for LLE or SPE. 2. Use Low-Binding Labware: Employ silanized glassware or low-adsorption polypropylene (B1209903) tubes. 3. Investigate Stability: Perform stability studies at various temperatures and conditions to identify and mitigate degradation. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound bioanalysis?
A1: Matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[2] In the bioanalysis of this compound from complex matrices like plasma or urine, endogenous substances such as phospholipids, salts, and proteins can co-extract with the analyte. During LC-MS/MS analysis, these co-eluting components can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[4]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The most common method is the post-extraction spike approach.[2] This involves comparing the peak area of this compound in a solution prepared in a clean solvent (A) to the peak area of this compound spiked into a blank matrix extract at the same concentration (B). The matrix factor (MF) is calculated as B/A. An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF ≈ 1 suggests no significant matrix effect.
Q3: What is a suitable internal standard (IS) for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect and extraction variability, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used.
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
A4: The choice of technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method but is the least selective, often resulting in significant matrix effects. It may be suitable for less demanding applications or when coupled with high-efficiency chromatography.
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar interferences in the aqueous phase. Optimization of solvent and pH is crucial.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components. It provides the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent. Various sorbent chemistries (e.g., reversed-phase, ion-exchange) can be tailored for this compound extraction.
Q5: Can dilution of my sample help reduce matrix effects?
A5: Yes, simple dilution of the sample extract before injection into the LC-MS/MS system can be a very effective strategy to reduce the concentration of interfering matrix components, thereby mitigating ion suppression or enhancement. However, this approach may compromise the sensitivity of the assay if the concentration of this compound is already low.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used for aconitine (B1665448) alkaloids, which are structurally similar to this compound. Note: This data is representative and may vary for this compound.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol) | Aconitine Alkaloids | Rat Plasma | 64.2 - 94.1 | Not specified, but generally higher | [5] |
| Liquid-Liquid Extraction (n-hexane) | Lappaconitine | Rabbit Plasma | 77.8 - 84.4 | Not specified | [6] |
| Solid-Phase Extraction (Dispersive) | Aconitine Alkaloids | Rat Plasma | >85% (implied) | 95.6 - 104.2 | [7] |
Matrix Effect Calculation: ME (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100 A value close to 100% indicates minimal matrix effect. Values < 100% indicate suppression, and > 100% indicate enhancement.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample in a glass tube, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 1M sodium carbonate) to adjust the pH above the pKa of this compound.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This is a general protocol using a reversed-phase SPE cartridge. The specific sorbent, wash, and elution solvents should be optimized.
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.
-
Sample Loading: Pre-treat 200 µL of plasma by diluting with 200 µL of 2% phosphoric acid. Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) through the cartridge to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase, as described in the PPT and LLE protocols.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound bioanalysis and troubleshooting matrix effects.
Caption: A logical decision tree for troubleshooting and resolving matrix effects.
Caption: Aconitine/Yunaconitoline action on cardiac myocyte ion channels.
References
- 1. Arrhythmogenesis toxicity of aconitine is related to intracellular ca(2+) signals [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.china-pharmacy.com [journal.china-pharmacy.com]
Technical Support Center: Yunaconitoline Handling and Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Yunaconitoline. Given the compound's high toxicity and the limited availability of specific safety and handling data, all procedures must be conducted with extreme caution and after a thorough, compound-specific risk assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary hazard?
A1: this compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus. Its primary hazard is its high acute toxicity. Aconitum alkaloids are potent cardiotoxins and neurotoxins, and exposure through ingestion, inhalation, or skin contact can be extremely dangerous and potentially fatal.
Q2: What is the recommended storage temperature for this compound?
A2: this compound should be stored at a constant temperature of -20°C.[1] It is often shipped on blue ice to maintain a cold chain, which should be preserved upon receipt.
Q3: Is a specific Safety Data Sheet (SDS) available for this compound?
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: A comprehensive suite of PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A dedicated lab coat, preferably disposable or made of a material with low permeability.
-
Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) should be used, especially when handling the powdered form or creating solutions.
Q5: How should I dispose of this compound waste?
A5: All waste containing this compound, including contaminated labware, PPE, and solutions, must be treated as hazardous waste. It should be collected in clearly labeled, sealed containers and disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C and protected from light.
-
Check Solution Stability: Prepare fresh stock solutions for each experiment. If storing stock solutions, conduct a stability study to determine the rate of degradation under your specific storage conditions (e.g., solvent, temperature, light exposure).
-
Use High-Purity Solvents: Ensure that all solvents used to prepare solutions are of high purity and free from contaminants that could react with this compound.
-
Issue 2: Difficulty dissolving this compound powder.
-
Possible Cause: Use of an inappropriate solvent.
-
Troubleshooting Steps:
-
Consult Literature for Similar Compounds: While specific solubility data for this compound is scarce, literature on other Aconitum alkaloids may provide guidance on suitable solvents.
-
Small-Scale Solubility Testing: Perform small-scale tests with a variety of common organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile) to determine the most effective and appropriate solvent for your experiment.
-
Use Sonication: Gentle sonication in a water bath can aid in the dissolution of the powder. Avoid excessive heating, which could lead to degradation.
-
Quantitative Data
Specific quantitative data on the solubility and stability of this compound is not widely available in published literature. Researchers are advised to perform their own studies to determine these parameters for their specific experimental conditions. Below is a template for presenting such data.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| DMSO | 25 | Data not available | |
| Ethanol | 25 | Data not available | |
| Methanol | 25 | Data not available | |
| Acetonitrile (B52724) | 25 | Data not available | |
| Water | 25 | Data not available |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature (°C) | Light Condition | Half-life (t½) | Degradation Products |
| DMSO | -20 | Dark | Data not available | Data not available |
| DMSO | 4 | Dark | Data not available | Data not available |
| DMSO | 25 | Ambient Light | Data not available | Data not available |
Experimental Protocols
Disclaimer: These are generalized protocols and must be adapted to specific experimental needs and performed after a thorough risk assessment.
Protocol 1: Preparation of a this compound Stock Solution
-
Pre-Experiment Preparations:
-
Don all required PPE.
-
Work within a certified chemical fume hood.
-
Have a designated hazardous waste container ready.
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound powder using an analytical balance within the fume hood.
-
Transfer the powder to a sterile, amber glass vial.
-
Add the desired volume of a suitable solvent (e.g., DMSO) to achieve the target concentration.
-
Cap the vial tightly and vortex or sonicate gently until the powder is completely dissolved.
-
-
Storage:
-
Store the stock solution in a tightly sealed, labeled amber vial at -20°C.
-
Indicate the compound name, concentration, solvent, and date of preparation on the label.
-
Protocol 2: General Analytical Workflow using HPLC
-
Sample Preparation:
-
Dilute the this compound stock solution to the desired working concentration using the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example - to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of a standard solution.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (mobile phase) to establish a baseline.
-
Inject a series of standards to generate a calibration curve.
-
Inject the prepared sample.
-
Quantify the amount of this compound by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Validation & Comparative
Unveiling the Efficacy of Yunaconitoline: A Comparative Guide for Aconitum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Yunaconitoline with other prominent Aconitum alkaloids. Drawing from experimental data, we delve into the analgesic and anti-inflammatory properties of these compounds, offering insights into their therapeutic potential and underlying mechanisms.
Executive Summary
Aconitum alkaloids, a class of diterpenoid compounds, are renowned for their potent biological activities, including analgesic and anti-inflammatory effects. Among these, this compound has emerged as a compound of significant interest. This guide presents a comparative analysis of this compound's efficacy against other well-researched Aconitum alkaloids such as Aconitine (B1665448), Lappaconitine, and Mesaconitine (B191843). While direct comparative studies are limited, this guide synthesizes available data to provide a clear perspective on their relative potencies and toxicities.
Comparative Efficacy of Aconitum Alkaloids
The primary pharmacological activities of Aconitum alkaloids, including this compound, are their analgesic and anti-inflammatory effects. However, their therapeutic application is often limited by a narrow therapeutic window and significant toxicity.
Analgesic Activity
The analgesic properties of Aconitum alkaloids are primarily attributed to their interaction with voltage-gated sodium channels in neuronal cells.
It is crucial to note that the analgesic potency of this compound appears to be influenced by factors such as P-glycoprotein (P-gp) expression. In P-gp deficient mice, the analgesic effect of this compound was enhanced, suggesting that P-gp may regulate its bioavailability and efficacy.[1]
Table 1: Comparative Analgesic Efficacy of Aconitum Alkaloids
| Alkaloid | Animal Model | Route of Administration | Effective Dose | Observed Effect | Citation |
| This compound Analogs | Acetic acid-induced writhing (mice) | Subcutaneous | 0.1-10 mg/kg | 77.8-94.1% inhibition | [1] |
| Aconitine | Acetic acid-induced writhing (mice) | Oral | 0.9 mg/kg | 76% reduction in writhing | [2] |
| Lappaconitine | Acetic acid-induced writhing (mice) | Subcutaneous | 2.3 mg/kg (ED50) | Marked analgesic action | [3] |
| N-deacetyllappaconitine | Acetic acid-induced writhing (mice) | Subcutaneous | 3.5 mg/kg (ED50) | Marked analgesic action | [3] |
| Mesaconitine | Carrageenan-induced paw edema (mice) | Intracerebral | - | Dose-dependent anti-inflammatory and analgesic responses | [4] |
Anti-inflammatory Activity
The anti-inflammatory effects of Aconitum alkaloids are mediated through the inhibition of various inflammatory pathways and mediators.
While specific IC50 values for this compound's anti-inflammatory activity are not detailed in the provided search results, it is known to possess anti-inflammatory properties.[5][6] For comparison, other Aconitum alkaloids have demonstrated potent anti-inflammatory effects. For instance, certain Aconitine-type C19-diterpenoid alkaloids have shown the capacity to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW264.7 macrophages.[7] Some of these compounds exhibited IC50 values for the inhibition of nitric oxide production in the range of 25.82 to 38.71 μg/mL, comparable to the positive control indomethacin (B1671933) (IC50 = 42.02 μg/mL).[7] Mesaconitine has also been shown to suppress hind-paw edema induced by various inflammatory agents, indicating its activity in the early exudative stage of inflammation.[4]
Table 2: Comparative Anti-inflammatory Efficacy of Aconitum Alkaloids
| Alkaloid/Derivative | Experimental Model | Key Findings | Citation |
| Aconitine-type C19-diterpenoid alkaloids | LPS-stimulated RAW264.7 macrophages | Inhibition of TNF-α and IL-6 expression. | [7] |
| Compounds 30 & 31 (Aconitine-type) | Activated neutrophils | IC50 values of 25.82 and 38.71 μg/mL for anti-inflammatory activity. | [7] |
| Mesaconitine | Carrageenan, histamine, serotonin, and prostaglandin (B15479496) E1-induced hind-paw edema (mice) | Suppressed edema, indicating early-stage anti-inflammatory activity. | [4] |
Toxicity Profile
A critical aspect of utilizing Aconitum alkaloids is their inherent toxicity, primarily cardiotoxicity and neurotoxicity.
Yunaconitine is recognized as a highly toxic Aconitum alkaloid.[8] One study reported an intravenous LD50 of 0.05 mg/kg in mice.[5] The toxicity of Yunaconitine is significantly influenced by its metabolism, with CYP3A4 playing a critical role.[5] Furthermore, P-gp deficiency has been shown to dramatically decrease the LD50 of Yunaconitine from 2.13 mg/kg to 0.24 mg/kg, highlighting the role of this transporter in its detoxification.[1]
For comparison, the LD50 of Aconitine in mice is approximately 0.15 mg/kg.[9] Lappaconitine and N-deacetyllappaconitine have higher LD50 values, around 5 mg/kg and over 50 mg/kg respectively, indicating lower acute toxicity.[9]
Table 3: Comparative Toxicity of Aconitum Alkaloids
| Alkaloid | Animal Model | Route of Administration | LD50 | Citation |
| This compound | Mice | Intravenous | 0.05 mg/kg | [5] |
| This compound | P-gp deficient mice | - | 0.24 mg/kg | [1] |
| Aconitine | Mice | - | ~0.15 mg/kg | [9] |
| Lappaconitine | Mice | - | ~5 mg/kg | [9] |
| N-deacetyllappaconitine | Mice | - | >50 mg/kg | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to assess the efficacy of Aconitum alkaloids.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male Kunming mice are typically used.
-
Procedure:
-
Mice are randomly divided into control, positive control (e.g., aspirin), and test groups.
-
The test compounds (e.g., Aconitum alkaloids) are administered, usually intraperitoneally or orally, at various doses.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific duration (e.g., 15 minutes).
-
-
Data Analysis: The percentage of inhibition of writhing is calculated relative to the control group. The ED50 (the dose that produces 50% of the maximum effect) can also be determined.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a widely used model to assess acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
The initial paw volume of the rats is measured using a plethysmometer.
-
The test compounds or a vehicle (control) are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Aconitum alkaloids are intrinsically linked to their interaction with specific cellular signaling pathways.
Analgesic Mechanism
The primary mechanism for the analgesic action of many Aconitum alkaloids, including Aconitine, involves the persistent activation of voltage-gated sodium channels (VGSCs) on the membranes of nerve cells. This leads to a sustained depolarization, which ultimately blocks nerve conduction and the transmission of pain signals.
Caption: Proposed analgesic mechanism of Aconitum alkaloids.
Anti-inflammatory Mechanism
The anti-inflammatory effects of Aconitum alkaloids are more complex and involve the modulation of multiple signaling pathways. Aconitine has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. This is often achieved through the inhibition of key inflammatory signaling pathways such as the NF-κB pathway.
Caption: Anti-inflammatory mechanism via NF-κB inhibition.
Experimental Workflow for Efficacy Screening
A typical workflow for screening the analgesic and anti-inflammatory efficacy of novel Aconitum alkaloid derivatives involves a series of in vitro and in vivo assays.
Caption: General workflow for Aconitum alkaloid efficacy screening.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Mechanism of inhibitory action of mesaconitine in acute inflammations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Yunaconitoline and Tetrodotoxin on Sodium Channel Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of two potent neurotoxins, yunaconitoline (B1164412) and tetrodotoxin (B1210768) (TTX), on voltage-gated sodium channels. By presenting key experimental data, detailed methodologies, and mechanistic diagrams, this document aims to serve as a valuable resource for researchers investigating sodium channel pharmacology and developing novel therapeutics.
Introduction: Two Toxins, Two Mechanisms
Voltage-gated sodium (NaV) channels are essential for the initiation and propagation of action potentials in excitable cells. Their critical role in cellular excitability makes them a key target for a variety of naturally occurring toxins. Among these, this compound, a C19-diterpenoid alkaloid from the Aconitum species, and tetrodotoxin, a neurotoxin found in pufferfish and other marine animals, represent two distinct classes of sodium channel modulators with profoundly different mechanisms of action.
This compound , and its close relative aconitine (B1665448), are classified as Site 2 toxins . These lipid-soluble alkaloids act as potent activators of NaV channels. They bind to a site within the channel pore, causing a hyperpolarizing shift in the voltage-dependence of activation and inhibiting channel inactivation. This leads to a persistent influx of sodium ions, resulting in membrane depolarization and sustained neuronal firing.
In stark contrast, tetrodotoxin is a highly specific Site 1 toxin that acts as a potent channel blocker.[1] It binds to the extracellular pore opening of the sodium channel, physically occluding the passage of sodium ions and thereby preventing the generation of action potentials.[1] This guide will delve into the quantitative differences in their effects on sodium channel kinetics and their interactions with various channel isoforms.
Quantitative Comparison of Effects
The following tables summarize the key quantitative data on the effects of this compound (represented by its close analogue, aconitine) and tetrodotoxin on voltage-gated sodium channels.
| Parameter | Aconitine (as a proxy for this compound) | Tetrodotoxin (TTX) | References |
| Binding Site | Neurotoxin Receptor Site 2 (within the inner pore) | Neurotoxin Receptor Site 1 (extracellular pore opening) | [2] |
| Primary Effect | Persistent Activation | Pore Blockade | [1][2] |
| Binding Affinity (Ki) | High affinity group: ~1 µMLow affinity group: ~10 µM | Kd = 1-10 nM (for TTX-sensitive channels) | [3][4] |
Table 1: General Comparison of Aconitine and Tetrodotoxin
| Toxin | NaV Isoform | IC50 / EC50 | Effect | References |
| Aconitine | General (synaptosomes) | EC50 ~3 µM (for increased Na+ influx) | Activation | [3] |
| Aconitine | hNaV1.5 (human heart) | 3 x 10-5 to 1 x 10-4 M | Partial Agonist | [2] |
| Tetrodotoxin | NaV1.1 | 4.1 nM | Inhibition | [4] |
| Tetrodotoxin | NaV1.2 | 14 nM | Inhibition | [4] |
| Tetrodotoxin | NaV1.3 | 5.3 nM | Inhibition | [4] |
| Tetrodotoxin | NaV1.4 | 7.6 nM | Inhibition | [4] |
| Tetrodotoxin | NaV1.5 (TTX-resistant) | ~1 µM (KD) | Inhibition | [5] |
| Tetrodotoxin | NaV1.6 | 2.3 nM | Inhibition | [4] |
| Tetrodotoxin | NaV1.7 | 36 nM | Inhibition | [4] |
| Tetrodotoxin | TTX-sensitive (general) | 0.3 nM | Inhibition | [1] |
| Tetrodotoxin | TTX-resistant (general) | 100 µM | Inhibition | [1] |
Table 2: Isoform-Specific Inhibitory/Effective Concentrations
| Toxin | NaV Isoform | Effect on Activation | Effect on Inactivation | References |
| Aconitine | hH1 (human heart) & µ1 (rat skeletal muscle) | Hyperpolarizing shift of -11 to -16 mV | hH1: Incomplete inactivationµ1: Complete inactivation | [6] |
| Aconitine | Frog skeletal muscle | Hyperpolarizing shift of -40 to -50 mV | Hyperpolarizing shift of ~-20 mV | [7] |
| Aconitine | Neuroblastoma cells | Hyperpolarizing shift of ~-20 mV | Inactivation remains largely complete | [8] |
| Aconitine | Mouse ventricular myocardium | Hyperpolarizing shift of -31 mV | Hyperpolarizing shift of -13 mV; incomplete at potentials negative to -40 mV | [9] |
| Tetrodotoxin | General | Minimal to no effect on gating kinetics | Minimal to no effect on gating kinetics | [1][10] |
Table 3: Effects on Sodium Channel Gating Kinetics
Mechanisms of Action: A Visual Representation
The distinct mechanisms of action of this compound and tetrodotoxin can be visualized through their interaction with the sodium channel protein.
Caption: Mechanisms of this compound and Tetrodotoxin Action.
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique , a gold-standard method for studying ion channel electrophysiology.[11][12]
Cell Preparation and Culture
-
Cell Lines: Experiments are typically performed on cell lines heterologously expressing specific NaV channel isoforms (e.g., HEK293 or CHO cells) or on primary cultured neurons (e.g., dorsal root ganglion neurons).[1][6]
-
Culture Conditions: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with antibiotics and serum. For stable cell lines, a selection agent is used to maintain expression of the channel of interest.
Whole-Cell Voltage-Clamp Recordings
-
Objective: To measure the ionic currents flowing through the sodium channels while controlling the membrane potential of the cell.
-
Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction, establishing electrical access to the cell's interior.
-
A voltage-clamp amplifier is used to hold the cell's membrane potential at a desired level (holding potential, typically -80 to -120 mV to ensure channels are in a resting state).
-
Voltage steps (depolarizing pulses) are applied to activate the sodium channels, and the resulting inward sodium current is recorded.
-
-
Solutions:
-
External Solution (aCSF): Contains physiological concentrations of ions, including Na+, K+, Ca2+, Mg2+, and Cl-, buffered to a physiological pH (e.g., 7.4 with HEPES).
-
Internal (Pipette) Solution: Typically contains a high concentration of a non-permeant cation (e.g., Cs+ or K-gluconate) to block potassium channels, a low concentration of Na+, a calcium chelator (e.g., EGTA), and is buffered to a physiological pH.[13]
-
-
Drug Application: this compound or tetrodotoxin is applied to the external solution via a perfusion system to observe its effect on the sodium currents.
Data Analysis
-
Current-Voltage (I-V) Relationship: To determine the voltage-dependence of channel activation, peak currents elicited by a series of voltage steps are plotted against the test potential.
-
Steady-State Inactivation (Availability): A two-pulse protocol is used. A long conditioning pre-pulse to various potentials is followed by a test pulse to a potential that elicits a maximal sodium current. The peak current of the test pulse is plotted against the pre-pulse potential to determine the voltage at which half of the channels are inactivated (V1/2 of inactivation).
-
Dose-Response Curves: The percentage of current inhibition (for TTX) or potentiation (for this compound) is plotted against a range of toxin concentrations to calculate the IC50 or EC50 value, respectively.
Caption: Whole-Cell Patch-Clamp Experimental Workflow.
Conclusion
This compound and tetrodotoxin represent two powerful tools for the study of voltage-gated sodium channels, each with a unique and well-defined mechanism of action. This compound and its congeners, as site 2 toxins, cause persistent channel activation, offering insights into the gating mechanisms of NaV channels. Conversely, the highly specific pore-blocking activity of tetrodotoxin at site 1 has made it an indispensable pharmacological agent for isolating and characterizing sodium currents and for distinguishing between TTX-sensitive and TTX-resistant isoforms.
The quantitative data and experimental protocols presented in this guide highlight the distinct pharmacological profiles of these two toxins. A thorough understanding of their differential effects on sodium channel isoforms and gating kinetics is crucial for researchers in the fields of neuropharmacology, toxicology, and drug discovery. This comparative analysis provides a foundation for the informed use of these compounds as experimental probes and for the development of novel therapeutics targeting specific sodium channel subtypes.
References
- 1. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tocris.com [tocris.com]
- 5. Tetrodotoxin block of sodium channels in rabbit Purkinje fibers. Interactions between toxin binding and channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of aconitine-modified human heart (hH1) and rat skeletal (μ1) muscle Na+ channels: an important role for external Na+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Properties of aconitine-modified sodium channels in single cells of mouse ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. jneurosci.org [jneurosci.org]
A Comparative Analysis of the Analgesic Properties of Yunaconitoline and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic effects of Yunaconitoline, a C19-diterpenoid alkaloid, and the well-established opioid analgesic, morphine. The following sections present a comprehensive overview of their respective performances in preclinical pain models, their mechanisms of action, and the experimental protocols utilized for their evaluation. While direct comparative studies on this compound and morphine are limited, this guide leverages available data on this compound derivatives and related aconitum alkaloids to provide a valuable reference for researchers in pain management and drug discovery.
Quantitative Analgesic Performance
The analgesic efficacy of this compound's derivative, 8-O-ethylyunaconitine, and morphine has been evaluated in various rodent models of pain. The following tables summarize the key findings from the acetic acid-induced writhing test and the hot plate test, providing a quantitative comparison of their potency.
Table 1: Analgesic Effect in Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose | Route of Administration | % Inhibition of Writhing | ED50 (mg/kg) | Reference |
| 8-O-ethylyunaconitine | 0.1 - 10 mg/kg | Subcutaneous (s.c.) | 77.8 - 94.1% | 0.0591 | [1][2] |
| Morphine | 5 and 10 µ g/mouse | Intraperitoneal (i.p.) | 51% and 93% | - | |
| Aspirin (Reference) | 200 mg/kg | Oral | 75% | - | [3][4][5] |
Note: The data for 8-O-ethylyunaconitine is from a study on C19-diterpenoid alkaloids. Direct data for this compound was not available.
Table 2: Analgesic Effect in the Hot Plate Test in Mice
| Compound | Dose | Route of Administration | Latency to Response (seconds) | % Increase in Pain Threshold | Reference |
| Aconitine (B1665448) | 0.9 mg/kg | Oral | 7.6 ± 1.42 | 20.27% | [3][6] |
| Morphine | Not specified | Not specified | Significantly increased | - | [7] |
| Aspirin (Reference) | 200 mg/kg | Oral | 5.0 ± 1.42 | 19.21% | [3][6] |
Note: Data for Aconitine, a related compound, is presented due to the lack of specific this compound data in this test.
Mechanism of Action: A Tale of Two Pathways
The analgesic effects of this compound and morphine are mediated through distinct signaling pathways. Morphine, a classic opioid, primarily acts on the central nervous system, while evidence suggests that this compound and related alkaloids may exert their effects through non-opioid pathways.
Morphine's Opioid Pathway:
Morphine's analgesic properties are primarily mediated by its agonistic activity on the μ-opioid receptors (MOR) located in the brain and spinal cord. Activation of these G-protein coupled receptors leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.
Caption: Morphine's Analgesic Signaling Pathway.
This compound's Potential Non-Opioid Pathway:
While the exact mechanism of this compound is still under investigation, studies on the related compound aconitine suggest a mechanism independent of the opioid system. Evidence points towards the involvement of cannabinoid receptors (CB1 and CB2) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which are key components of the endocannabinoid system and are involved in pain modulation.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Structure-analgesic activity relationship studies on the C(18)- and C(19)-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Comparison of analgesic activities of aconitine in different mice pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 6. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Yunaconitoline
The accurate quantification of Yunaconitoline, a toxic diterpenoid alkaloid found in Aconitum species, is critical in pharmacology, toxicology, and quality control of herbal medicine. The cross-validation of analytical methods is a key process to ensure that a validated method produces reliable and consistent results across different laboratories, instruments, or even different analytical techniques. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound and related alkaloids: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This document outlines the experimental protocols for each method, presents a comparative summary of their performance characteristics, and includes a workflow for the cross-validation process. While a validated UPLC-MS/MS method for this compound is detailed, a validated HPLC-UV method for a structurally related alkaloid is presented as a comparable alternative to illustrate the differences in performance and application.
Comparative Performance of Analytical Methods
The choice of an analytical method often involves a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance of a validated LC-MS/MS method for this compound and a representative validated HPLC-UV method for a similar alkaloid, offering a clear comparison for researchers to select the most appropriate method for their needs.
| Performance Metric | LC-MS/MS for this compound | HPLC-UV for a comparable alkaloid |
| Linearity Range | 0.1 - 100 ng/mL | 0.2 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥0.999 | >0.999 |
| Limit of Detection (LOD) | 0.022 ng/mL[1][2] | ~1 ng on column |
| Limit of Quantification (LOQ) | 0.1 ng/mL[1][2] | ~2 ng on column |
| Precision (RSD%) | < 15% (Intra- and Inter-day)[3] | < 2% (Intra- and Inter-day) |
| Accuracy/Recovery (%) | 78.6% - 84.9%[1][2] | 90.0% - 105.4% |
| Matrix Effect (%) | 110.0% - 130.4%[1][2] | Not typically assessed |
Experimental Protocols
LC-MS/MS Method for this compound
This method provides high sensitivity and selectivity for the quantification of this compound in biological matrices.
-
Instrumentation : A liquid chromatograph coupled with a triple quadrupole tandem mass spectrometer.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase : A gradient elution using a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Monitored Transitions : Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., methyllycaconitine).[1]
-
Sample Preparation : Protein precipitation of the plasma/serum sample with acetonitrile, followed by centrifugation and filtration of the supernatant before injection.
HPLC-UV Method for a Comparable Alkaloid
This method is a robust and more widely accessible approach for the quantification of alkaloids.
-
Instrumentation : A High-Performance Liquid Chromatograph with a UV detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and a buffer solution (e.g., phosphate (B84403) buffer).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Detection Wavelength : A specific wavelength where the analyte has maximum absorbance (e.g., 235 nm).
-
Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the sample to remove interfering substances, followed by evaporation and reconstitution in the mobile phase.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable results, which is essential when transferring methods between laboratories or employing different techniques in a single study. The following diagram illustrates a typical workflow for the cross-validation of the LC-MS/MS and HPLC-UV methods for the analysis of this compound.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. Measurement of yunaconitine and crassicauline A in small-volume blood serum samples by LC-MS/MS: tracing of aconite poisoning in clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. Development of a simple and rapid UPLC-MS/MS method for determination of 8-deacetyl-yunaconitine in rat plasma and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Sodium Channel Subtype Selectivity of Aconitine Alkaloids, with a Focus on Lappaconitine as a Surrogate for Yunaconitoline
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Yunaconitoline (B1164412), a C19-diterpenoid alkaloid, is a member of the aconitine (B1665448) family of natural products known for their potent activity on voltage-gated sodium channels (Nav). Due to a lack of specific publicly available data on the sodium channel subtype selectivity of this compound, this guide utilizes data from the structurally similar and well-studied aconitine alkaloid, lappaconitine (B608462), as a predictive surrogate. This comparison aims to provide researchers with a valuable reference for understanding the potential interactions of this compound with various sodium channel isoforms, which are critical targets in pain, epilepsy, and cardiac arrhythmias.
Aconitine and its analogs, including lappaconitine, exert their physiological effects by modulating the function of voltage-gated sodium channels.[1][2][3] While aconitine is known to persistently activate these channels, leading to toxicity, lappaconitine has been identified as a sodium channel blocker.[4][5] This guide will focus on the inhibitory profile of lappaconitine to infer the potential selectivity of this compound.
Quantitative Selectivity Profile
The following table summarizes the available quantitative data on the inhibitory activity of lappaconitine on different voltage-gated sodium channel subtypes. This data provides a basis for comparing its relative potency across various isoforms.
| Sodium Channel Subtype | IC50 (µM) | Cell Line | Comments | Reference |
| Nav1.7 | 27.67 (15.68-39.66) | HEK293 | Voltage-dependent inhibition, slow and irreversible. | [6] |
| Nav1.5 (hH1) | - | - | Irreversible block of open channels. | [5][7] |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the sodium channel current. A lower IC50 value indicates higher potency. The data for Nav1.5 indicates an irreversible block, for which a specific IC50 value was not reported in the cited literature.
Comparison with Other Sodium Channel Modulators
To provide context for the activity of lappaconitine, the following table compares its potency on Nav1.7 with that of other known sodium channel blockers.
| Compound | Target | IC50 (µM) | Reference |
| Lappaconitine | Nav1.7 | 27.67 | [6] |
| Tetracaine | Nav1.7 | Not explicitly stated, but used as a comparator | [6] |
| Bupivacaine | Nav1.7 | Not explicitly stated, but used as a comparator | [6] |
Mechanism of Action and Signaling Pathway
Aconitine alkaloids, including lappaconitine, bind to site 2 of the alpha-subunit of voltage-gated sodium channels.[2][3] This binding modulates the channel's gating properties. In the case of channel blockers like lappaconitine, this interaction leads to a reduction in the influx of sodium ions into the cell, thereby dampening neuronal excitability.
The following diagram illustrates the general signaling pathway affected by sodium channel modulation.
Caption: Signaling pathway of sodium channel modulation.
Experimental Protocols
The quantitative data presented in this guide is primarily derived from studies employing the whole-cell patch-clamp electrophysiology technique.[8][9] This is the gold-standard method for investigating the properties of ion channels.
Summary of Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Inhibition:
-
Cell Culture: Stably transfected cell lines (e.g., HEK293) expressing the specific human sodium channel subtype of interest are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an appropriate internal solution.
-
Recording Setup: The coverslip with cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held at a specific voltage (e.g., -70 mV) using a patch-clamp amplifier.
-
Eliciting Sodium Currents: Depolarizing voltage steps are applied to activate the sodium channels, and the resulting inward sodium currents are recorded.
-
Compound Application: The test compound (e.g., lappaconitine) is applied to the cell via the perfusion system at various concentrations.
-
Data Analysis: The peak sodium current amplitude is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the concentration-response data to a Hill equation.
The following diagram illustrates the general workflow of a whole-cell patch-clamp experiment.
Caption: Experimental workflow for whole-cell patch clamp.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Effects from Ingestion of Lappaconitine, an Aconitum Alkaloid with Sodium Channel Blocking Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
A Comparative Analysis of Yunaconitoline and Veratridine Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of two potent neurotoxins: Yunaconitoline and Veratridine (B1662332). Both compounds are known to modulate the function of voltage-gated sodium channels (Nav), playing a crucial role in the excitability of nerve and muscle cells. Understanding the nuanced differences in their interactions with these channels is vital for research in pharmacology, toxicology, and the development of novel therapeutics.
Core Mechanisms at a Glance
This compound, a member of the aconitine (B1665448) family of alkaloids, and Veratridine, a steroidal alkaloid, both exert their primary effects by targeting voltage-gated sodium channels. Their actions lead to a persistent activation of these channels, causing membrane depolarization and hyperexcitability of cells. However, the specifics of their binding and the resulting functional consequences on the channel's gating properties exhibit notable distinctions.
Veratridine binds to the neurotoxin receptor site 2 on the voltage-gated sodium channel, a site it shares with other toxins like batrachotoxin (B49) and aconitine.[1] This binding leads to a persistent activation of the channel by inhibiting its inactivation and shifting the voltage-dependence of activation to more negative potentials.[1][2] The consequence is a sustained influx of sodium ions (Na+), which in turn elevates intracellular calcium (Ca2+) levels, contributing to neuronal damage.[1]
Aconitine, and by extension this compound, also binds to site 2 of the sodium channel.[3] Its binding similarly causes a shift in the voltage-dependence of channel activation towards more negative potentials.[4] This action increases the probability of the channel being in an open state, leading to a steady-state sodium conductance.[4] While both toxins cause persistent activation, the nature and extent of their effects on channel inactivation and kinetics can differ.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key quantitative effects of this compound (represented by Aconitine data) and Veratridine on voltage-gated sodium channels as determined by electrophysiological studies.
| Parameter | This compound (Aconitine) | Veratridine | References |
| Binding Site | Neurotoxin Receptor Site 2 | Neurotoxin Receptor Site 2 | [1][3] |
| Effect on Activation | Shifts voltage-dependence to more negative potentials (approx. -20 mV) | Shifts voltage-dependence to more negative potentials (hyperpolarizing shift) | [4][5] |
| Effect on Inactivation | Incomplete inactivation | Inhibits inactivation, causing persistent current | [1][4][6] |
| Effect on Peak Na+ Current | Can reduce peak current | Dose-dependent; can enhance at low concentrations and inhibit at higher concentrations | [7][8] |
| Induction of Persistent Na+ Current | Induces a steady-state Na+ conductance | Induces a sustained inward Na+ current | [4][6] |
| Effect on Deactivation (Tail Currents) | Not explicitly detailed | Slows deactivation, producing slowly decaying tail currents | [7][9] |
| Half-maximal effective concentration (EC50) | Not consistently reported for a specific subtype | 9.53 µM for sustained current in Nav1.7 | [8] |
| Half-maximal inhibitory concentration (IC50) | Not consistently reported for a specific subtype | 18.39 µM for peak current in Nav1.7 | [8] |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and a typical experimental approach for studying these toxins, the following diagrams are provided.
Figure 1: Simplified signaling pathway for this compound and Veratridine.
References
- 1. Veratridine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of veratridine on tetrodotoxin-sensitive voltage-gated Na+ currents, NaV1.6, in murine vas deferens myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the effects of veratridine on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels in isolated rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Yunaconitoline and Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of Yunaconitoline, a diterpenoid alkaloid with analgesic properties, against commonly used analgesics: morphine, paracetamol (acetaminophen), and ibuprofen. The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and effective doses. A higher TI generally indicates a wider margin of safety. This document presents quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate an objective assessment for research and drug development purposes.
Data Presentation: Therapeutic Index Comparison
The following table summarizes the median lethal dose (LD50), median effective dose (ED50), and calculated therapeutic index for this compound and the selected analgesics based on studies conducted in mice. It is important to note that these values can vary depending on the specific experimental conditions, including the animal strain, route of administration, and the specific endpoint measured.
| Analgesic | LD50 (mg/kg, oral, mice) | ED50 (mg/kg, oral, mice) | Therapeutic Index (LD50/ED50) |
| This compound | 2.37[1] | ~0.3 (as Aconitine (B1665448), hot plate test)[2][3][4][5] | ~7.9 |
| Morphine | 212 - 882 (strain dependent) | 9.1 (hot plate test) | ~23 - 97 |
| Paracetamol | 338 - 900[6] | 61.3 (writhing test)[7][8] | ~5.5 - 14.7 |
| Ibuprofen | 800 - 1000[9] | 82.2 (writhing test)[10] | ~9.7 - 12.2 |
Note: The ED50 for this compound is based on data for Aconitine, a closely related compound, as specific oral hot-plate test data for this compound was not available. The wide range for morphine's LD50 reflects significant strain-dependent differences in mice.
Experimental Protocols
Determination of Median Lethal Dose (LD50) by the Up-and-Down Procedure (UDP) - OECD Guideline 425
The Up-and-Down Procedure is a method for determining the acute oral toxicity of a substance that uses a minimal number of animals.
Principle: Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This sequential dosing allows for a more precise estimation of the LD50.
Procedure:
-
Animal Selection and Preparation: Healthy, young adult mice of a single-sex (to reduce variability) are used. They are acclimated to the laboratory conditions and fasted overnight before dosing.
-
Initial Dose Selection: The starting dose is the best estimate of the LD50. If no information is available, a default starting dose (e.g., 175 mg/kg) is used.[5]
-
Dosing: The test substance is administered orally via gavage.
-
Observation: Each animal is observed for signs of toxicity and mortality, with close observation for the first 4 hours and then daily for up to 14 days.[5]
-
Sequential Dosing:
-
If the animal survives after a defined observation period (typically 48 hours), the dose for the next animal is increased by a constant multiplicative factor (e.g., 1.3).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Stopping Criteria: The test is stopped when one of the pre-defined stopping criteria is met, which are designed to ensure a statistically reliable estimate of the LD50 with a small number of animals.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Determination of Median Effective Dose (ED50) by the Hot-Plate Test
The hot-plate test is a common method to assess the analgesic efficacy of drugs against thermal pain.
Principle: The test measures the latency of an animal to react to a thermal stimulus, with an increase in latency indicating an analgesic effect.
Procedure:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 1°C) is used.
-
Animal Selection and Acclimation: Mice are brought to the testing room to acclimate to the environment.
-
Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound is administered (e.g., orally).
-
Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), the mouse is again placed on the hot plate, and the reaction latency is measured.
-
Data Analysis: The ED50 is calculated as the dose of the drug that produces a 50% increase in the reaction latency compared to the baseline or a vehicle-treated control group.
Determination of Median Effective Dose (ED50) by the Acetic Acid-Induced Writhing Test
The writhing test is a chemical-induced pain model used to evaluate peripheral analgesic activity.
Principle: Intraperitoneal injection of an irritant (e.g., acetic acid) induces a characteristic stretching behavior (writhing). Analgesics reduce the frequency of this behavior.
Procedure:
-
Animal Preparation: Mice are acclimated to the testing environment.
-
Drug Administration: The test compound or vehicle is administered (e.g., orally) at various doses to different groups of mice.
-
Induction of Writhing: After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (constriction of the abdomen, stretching of the hind limbs) is counted for a specific duration (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED50 is the dose that produces a 50% inhibition of writhing.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the analgesic and toxic effects of this compound, morphine, paracetamol, and ibuprofen.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aconitine induces cardiotoxicity through regulation of calcium signaling pathway in zebrafish embryos and in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated, high-priority target for the development of novel, non-opioid analgesics. Its critical role in human pain perception is highlighted by genetic studies: gain-of-function mutations lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This has spurred extensive research into identifying selective inhibitors of Nav1.7.
This guide provides a comparative analysis of Yunaconitoline and related Aconitum alkaloids against well-characterized selective Nav1.7 inhibitors. It aims to objectively present the available experimental data, outline validation protocols, and contextualize the therapeutic potential and challenges associated with these compounds.
Section 1: Analysis of this compound and Related Aconitum Alkaloids
A direct validation of this compound as a selective Nav1.7 inhibitor is challenging due to a lack of specific experimental data in the current scientific literature. Aconitum alkaloids, including the parent compound aconitine, are well-known for their potent cardiotoxicity and neurotoxicity, which stems from their interaction with voltage-gated sodium channels.[1] However, their primary mechanism often involves causing persistent channel activation (acting as an agonist or opener), rather than inhibition, which can lead to paralysis of cardiac and respiratory functions.[2][3]
While direct inhibitory data for this compound is scarce, research on related diterpenoid alkaloids from the Aconitum genus provides some insight into how this chemical class interacts with Nav1.7.
-
Bulleyaconitine A (BLA): This alkaloid has demonstrated potent, state-dependent inhibition of Nav1.7. It shows a marked preference for the inactivated state of the channel, with an IC50 in the picomolar range, making it exceptionally potent.[4][5] Its inhibitory effect on resting channels is significantly lower, in the nanomolar range.[4][5]
-
Lappaconitine (B608462) (LA): In contrast to BLA, Lappaconitine is a much less potent inhibitor of Nav1.7, with a reported IC50 value in the micromolar range (27.67 µM).[6] Its mechanism also appears to differ from classic local anesthetics, featuring a slow onset and irreversibility.[6]
The dramatic difference in potency between these structurally related alkaloids underscores the difficulty in predicting the activity of this compound without direct experimental validation.
Section 2: Comparative Analysis with Selective Nav1.7 Inhibitors
The challenges and complexities of targeting Nav1.7 have led to the development of highly selective small-molecule inhibitors. These compounds are designed for high affinity to Nav1.7 with significant selectivity over other sodium channel isoforms (e.g., Nav1.5 in the heart, and other neuronal isoforms) to minimize side effects. Below is a comparison of the available data for Aconitum alkaloids with two well-studied selective inhibitors, PF-05089771 and ST-2530 .
| Compound | Chemical Class | Target | hNav1.7 IC50 | Selectivity Profile | Mechanism of Action |
| Bulleyaconitine A | Diterpenoid Alkaloid | Nav1.7 / Nav1.3 | Resting State: 125.7 nM[4][5]Inactivated State: 132.9 pM[4][5] | Preferentially blocks TTX-sensitive channels (Nav1.7, Nav1.3) over TTX-resistant (Nav1.8).[4] | State-dependent inhibitor; potent blocker of the inactivated state.[4][5] |
| Lappaconitine | Diterpenoid Alkaloid | Nav1.7 | 27.67 µM (27,670 nM)[6] | Data not extensively available. | Voltage-dependent inhibitor with slow, irreversible kinetics.[6] |
| PF-05089771 | Arylsulfonamide | Nav1.7 | 11 nM[7][8] | >1000-fold selective over Nav1.5 and Nav1.8; 10-fold to 900-fold over other TTX-sensitive isoforms.[7][9] | State-dependent inhibitor; interacts with the domain IV voltage-sensor.[8] |
| ST-2530 | Saxitoxin (B1146349) Analog | Nav1.7 | 25 nM (Kd)[10][11] | >500-fold selective over Nav1.1, Nav1.3, Nav1.6; >1000-fold over other tested isoforms.[10] | State-independent pore blocker.[10] |
Key Observations:
-
Potency: Bulleyaconitine A shows remarkable potency for the inactivated state of Nav1.7, exceeding that of the selective inhibitors PF-05089771 and ST-2530. However, Lappaconitine is orders of magnitude less potent.
-
Selectivity: While modern inhibitors like PF-05089771 and ST-2530 have been rigorously profiled for selectivity across numerous Nav isoforms, the data for Aconitum alkaloids is less comprehensive, raising potential concerns about off-target effects contributing to their known toxicity.
-
Mechanism: The studied compounds exhibit different mechanisms. PF-05089771 is a classic example of a state-dependent inhibitor that targets the voltage sensor, a common strategy for achieving selectivity.[8] In contrast, ST-2530 acts as a pore blocker with less state dependence.[10] The potent state-dependence of Bulleyaconitine A suggests it may preferentially target highly active neurons, a desirable property for an analgesic.
Section 3: Experimental Protocols
Validating a compound as a Nav1.7 inhibitor requires a combination of in vitro electrophysiology and in vivo behavioral models.
Protocol 1: In Vitro Validation via Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the half-maximal inhibitory concentration (IC50) and selectivity of a test compound on human Nav1.7 channels.
Materials:
-
HEK293 or CHO cells stably expressing human Nav1.7 (hNav1.7).
-
Automated or manual patch-clamp rig.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3).
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle (e.g., DMSO).
Methodology:
-
Cell Preparation: Culture cells under standard conditions. On the day of recording, dissociate cells into a single-cell suspension.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the resting state.
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit a peak inward sodium current.
-
-
IC50 Determination (Resting State):
-
Record baseline Nav1.7 currents.
-
Perfuse the cell with increasing concentrations of the test compound, recording the peak current at each concentration until a steady-state block is achieved.
-
Normalize the inhibited currents to the baseline current and plot against compound concentration. Fit the data with a Hill equation to determine the IC50 value.
-
-
State-Dependence Assay (Inactivated State):
-
To assess inhibition of the inactivated state, modify the voltage protocol. Use a holding potential that promotes partial inactivation (e.g., -70 mV to -90 mV, near the V½ of inactivation for Nav1.7).
-
Repeat the concentration-response experiment using this protocol to determine the IC50 for the inactivated state.
-
-
Selectivity Profiling:
-
Repeat the IC50 determination protocols using cell lines that express other Nav isoforms (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.8) to assess compound selectivity.
-
Protocol 2: In Vivo Analgesic Efficacy in a Neuropathic Pain Model
Objective: To assess the ability of a test compound to reverse mechanical allodynia in the Chronic Constriction Injury (CCI) rat model.
Materials:
-
Adult Sprague-Dawley rats.
-
Surgical equipment for nerve ligation.
-
Von Frey filaments for assessing mechanical sensitivity.
-
Test compound formulated for the desired route of administration (e.g., oral gavage, subcutaneous injection).
Methodology:
-
CCI Surgery:
-
Anesthetize the rat.
-
Expose the sciatic nerve in one hind limb and place four loose ligatures around it until a slight twitch in the innervated muscles is observed.
-
Close the incision. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Baseline and Post-Surgical Assessment:
-
Measure the baseline paw withdrawal threshold (PWT) to von Frey filaments before surgery.
-
Allow animals to recover and develop neuropathic pain, typically characterized by a significant decrease in PWT by day 7-14 post-surgery.
-
-
Drug Administration and Efficacy Testing:
-
On a test day (e.g., day 14), administer the test compound or vehicle to groups of CCI rats.
-
At various time points after administration (e.g., 30, 60, 120, 240 minutes), measure the PWT in the ipsilateral (injured) paw.
-
An increase in the PWT in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
-
-
Data Analysis:
-
Plot the PWT over time for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to determine significance.
-
Section 4: Mandatory Visualizations
Caption: Role of Nav1.7 in the nociceptive signaling pathway.
Caption: Experimental workflow for validating a Nav1.7 inhibitor.
Conclusion
The validation of this compound as a selective Nav1.7 inhibitor is not supported by current experimental evidence. While related Aconitum alkaloids like Bulleyaconitine A show potent, state-dependent inhibition of Nav1.7, the class is fraught with significant toxicity and unpredictable activity profiles, as evidenced by the low potency of Lappaconitine. In contrast, modern drug discovery efforts have produced highly selective inhibitors like PF-05089771 and ST-2530 with well-defined mechanisms and selectivity, though translating preclinical efficacy to clinical success remains a significant hurdle for the field.[12] Future research on any Aconitum alkaloid would require rigorous characterization of its potency, selectivity, and state-dependence, alongside a thorough toxicological evaluation, to be considered a viable therapeutic lead.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 10. The antinociceptive properties of an isoform-selective inhibitor of Nav1.7 derived from saxitoxin in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ST-2530 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Yunaconitoline Target Engagement: A Comparative Guide for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Yunaconitoline's putative target engagement in cellular models with alternative, highly selective inhibitors. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the design and interpretation of studies investigating the mechanism of action of this compound and related compounds. The primary focus is on the voltage-gated sodium channels Nav1.7 and Nav1.8, which are strongly implicated as targets for aconitine-type alkaloids in the context of pain signaling.
Comparative Analysis of Inhibitor Potency
To contextualize the potential efficacy of this compound, this section compares the inhibitory activity of a related aconitine (B1665448) alkaloid, Bulleyaconitine A, with that of well-characterized, selective inhibitors of Nav1.7 and Nav1.8. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (Resting State) | IC50 (Inactivated State) | Compound Type |
| Bulleyaconitine A | Nav1.7 | 125.7 ± 18.6 nM[1] | 132.9 ± 25.5 pM[1] | Aconitine Alkaloid |
| Bulleyaconitine A | Nav1.8 | 151.2 ± 15.4 µM[1] | 18.0 ± 2.5 µM[1] | Aconitine Alkaloid |
| PF-05089771 | Nav1.7 | 11 nM[2][3] | State-dependent | Selective Nav1.7 Inhibitor |
| Compound 10o | Nav1.7 | 0.64 ± 0.30 nM[4] | Not Specified | Selective Nav1.7 Inhibitor |
| A-803467 | Nav1.8 | 8 nM[5] | State-dependent | Selective Nav1.8 Inhibitor |
| VX-150 (active metabolite) | Nav1.8 | 15 nM[6] | State-dependent | Selective Nav1.8 Inhibitor |
| Suzetrigine (VX-548) | Nav1.8 | 0.27 nM[6] | State-dependent | Selective Nav1.8 Inhibitor |
Note: The state-dependent nature of inhibition (i.e., differing affinity for resting vs. inactivated states of the channel) is a critical factor in the mechanism of action for many Nav channel blockers.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of a test compound on voltage-gated sodium channels (Nav1.7 and Nav1.8) expressed in a heterologous system (e.g., HEK293 or CHO cells) using whole-cell patch-clamp electrophysiology.
1. Cell Culture and Preparation:
-
HEK293 or CHO cells stably expressing the human Nav1.7 or Nav1.8 alpha subunit, along with the appropriate beta subunits, are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium supplemented with selection antibiotics.
-
On the day of the experiment, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.
2. Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolarity is adjusted to ~300 mOsm.
-
-
Recording Setup:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Data is acquired using a patch-clamp amplifier and appropriate data acquisition software.
-
3. Voltage-Clamp Protocols:
-
Cells are held at a holding potential of -120 mV.
-
To determine the IC50 for the resting state:
-
Nav currents are elicited by a depolarizing pulse to 0 mV for 20 ms (B15284909).
-
Test compounds are perfused at increasing concentrations, and the peak inward current is measured at each concentration.
-
-
To determine the IC50 for the inactivated state:
-
A pre-pulse to a depolarizing potential (e.g., -50 mV) for 500 ms is used to induce inactivation of the channels before the test pulse to 0 mV.
-
The peak current is measured in the presence of increasing concentrations of the test compound.
-
4. Data Analysis:
-
The peak current amplitude in the presence of the compound is normalized to the control (vehicle) current.
-
Concentration-response curves are generated by plotting the normalized current against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to the Hill equation.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and the biological context of Nav channel inhibition, the following diagrams are provided.
Caption: Experimental workflow for assessing Nav channel inhibition.
Caption: Role of Nav1.7/1.8 in the pain signaling pathway.
References
- 1. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Yunaconitoline: A Guide for Researchers
Aconitum alkaloids, including the highly potent Yunaconitoline, are known for their significant cardiotoxicity and neurotoxicity, primarily attributed to their interaction with voltage-gated sodium channels.[1][2] However, the full spectrum of their molecular interactions within the cell remains largely uncharacterized. For researchers, scientists, and drug development professionals, understanding the off-target effects of such toxic compounds is paramount for a comprehensive risk assessment and the development of potential therapeutic applications or antidotes. This guide outlines modern techniques that can be employed to evaluate the off-target profile of this compound, providing hypothetical experimental protocols and visualizations to illustrate these powerful methodologies.
While specific, publicly available data on the comprehensive off-target profile of this compound using advanced screening methods is limited, this guide provides a framework for how such an evaluation could be conducted. The following sections detail the application of Cellular Thermal Shift Assay (CETSA), kinase profiling, and gene expression analysis to this compound, offering a roadmap for future research.
Cellular Thermal Shift Assay (CETSA): Directly Observing Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its protein targets in a cellular environment.[3][4] The principle lies in the ligand-induced stabilization of a protein, leading to an increased resistance to thermal denaturation.[3][5] By treating cells with this compound and then subjecting them to a temperature gradient, proteins that bind to the compound will remain soluble at higher temperatures compared to their unbound state.
Hypothetical Experimental Protocol for this compound CETSA:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a human cardiomyocyte cell line like AC16 or a neuroblastoma line such as SH-SY5Y) to 80-90% confluency.
-
Treat the cells with a predetermined concentration of this compound (or a vehicle control, e.g., DMSO) and incubate for a specific duration to allow for cellular uptake and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) to induce protein denaturation and aggregation.[3]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).[3]
-
-
Protein Analysis:
-
Collect the supernatant and quantify the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies for known and suspected targets, or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling - TPP).
-
Visualizing the CETSA Workflow:
References
- 1. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Benchmarking Yunaconitoline Against Known Sodium Channel Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the effects of Aconitum alkaloids on voltage-gated sodium channels, with a focus on providing a benchmarking framework for the natural product Yunaconitoline. Due to a lack of direct experimental data on this compound's sodium channel activity in the public domain, this document leverages available data from the closely related and structurally similar aconitane (B1242193) alkaloids, Lappaconitine (B608462) and Aconitine , to offer a preliminary comparative perspective against established sodium channel blockers.
The primary mechanism of action for many Aconitum alkaloids involves the modulation of voltage-gated sodium channels, which are critical in the initiation and propagation of action potentials in excitable cells.[1] This guide summarizes the available quantitative data on the inhibitory effects of these related alkaloids and compares them with well-characterized sodium channel blockers from different classes.
Detailed experimental protocols for the standard methodology used to assess sodium channel blockade, patch-clamp electrophysiology, are provided to facilitate the design of future studies on this compound. Additionally, signaling pathway and experimental workflow diagrams are included for enhanced clarity.
Comparative Analysis of Sodium Channel Blockade
Voltage-gated sodium channels are key targets for a wide range of therapeutic agents, including antiarrhythmics, anticonvulsants, and local anesthetics.[2][3] These drugs typically exert their effects by physically blocking the ion-conducting pore of the channel, thereby reducing the influx of sodium ions and dampening neuronal or muscular excitability.[3]
Aconitum alkaloids, such as Lappaconitine and Aconitine, are known to interact with sodium channels.[1][4] Lappaconitine has been shown to be an inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling.[4][5] In contrast, Aconitine is more complex, acting as a sodium channel activator at neurotoxin binding site 2, leading to persistent channel activation.[1][6] However, studies have also reported its inhibitory effects on Nav1.7.[4]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Lappaconitine, Aconitine, and a selection of well-established sodium channel blockers. A lower IC50 value indicates a higher potency of the compound in blocking the sodium channel.
| Compound | Target Sodium Channel | IC50 Value (µM) | Classification | Reference |
| Lappaconitine | Nav1.7 | 27.67 | Aconitane Alkaloid | [4][5] |
| Aconitine | Nav1.7 | 59.30 | Aconitane Alkaloid | [4] |
| Flecainide | Nav1.5 | 27.7 | Class Ic Antiarrhythmic | [5] |
| Quinidine | Nav1.5 | 55.6 | Class Ia Antiarrhythmic | [5] |
| Mexiletine | Nav1.5 | 136.6 | Class Ib Antiarrhythmic | [5] |
| Lidocaine | Nav1.5 | Varies (state-dependent) | Class Ib Antiarrhythmic / Local Anesthetic | [7] |
| Tetrodotoxin (TTX) | Most Nav subtypes (TTX-sensitive) | Nanomolar range | Guanidinium Toxin | [8] |
Note: IC50 values can vary depending on the experimental conditions, such as the holding potential and stimulation frequency.
Experimental Protocols: Whole-Cell Patch Clamp Electrophysiology
The "gold standard" for characterizing the interaction of compounds with ion channels is the patch-clamp technique.[9] This method allows for the direct measurement of the ionic currents flowing through the channels in a cell membrane.
Objective:
To determine the inhibitory effect of a test compound (e.g., this compound) on voltage-gated sodium channels expressed in a cellular system (e.g., HEK293 cells stably expressing a specific sodium channel subtype).
Materials:
-
Cell Line: HEK293 cells stably expressing the human Nav1.x channel of interest.
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with internal solution.
-
Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjusted to pH 7.4 with NaOH.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the external solution to the desired final concentrations.
-
Patch Clamp Rig: Inverted microscope, micromanipulator, patch-clamp amplifier, and data acquisition system.
Procedure:
-
Cell Preparation: Culture the HEK293 cells expressing the target sodium channel on glass coverslips.
-
Pipette Preparation: Pull glass capillaries to form micropipettes with the desired resistance. Fire-polish the tip to ensure a smooth surface for sealing.
-
Seal Formation: Under the microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.
-
Voltage Clamp: Clamp the cell membrane at a holding potential where the sodium channels are in a closed, resting state (e.g., -120 mV).
-
Eliciting Sodium Currents: Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to activate the sodium channels and record the resulting inward sodium current.
-
Compound Application: Perfuse the external solution containing the test compound (this compound) over the cell.
-
Data Acquisition: Record the sodium currents in the presence of different concentrations of the test compound. Allow sufficient time for the compound effect to reach a steady state.
-
Data Analysis: Measure the peak amplitude of the sodium current at each compound concentration. Normalize the current amplitude to the control (before compound application). Plot the normalized current as a function of the compound concentration and fit the data with a Hill equation to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of sodium channel blockade.
Caption: Experimental workflow for patch-clamp analysis.
Conclusion
While direct experimental data on the sodium channel blocking activity of this compound is currently unavailable, this guide provides a framework for its evaluation by presenting data on structurally related Aconitum alkaloids and established sodium channel blockers. The provided experimental protocol for whole-cell patch-clamp electrophysiology offers a clear path for researchers to determine the precise pharmacological profile of this compound. Future studies are essential to elucidate the specific interactions of this compound with various sodium channel subtypes and to understand its potential as a therapeutic agent.
References
- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels | Semantic Scholar [semanticscholar.org]
- 6. Aconitine - Wikipedia [en.wikipedia.org]
- 7. nanion.de [nanion.de]
- 8. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Guide to the Statistical Analysis of Yunaconitoline and its Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Yunaconitoline and its related Aconitum alkaloids, Aconitine, Lappaconitine (B608462), and N-deacetyllappaconitine. The information is based on experimental data from preclinical studies and is intended to assist researchers in the design and statistical analysis of their own investigations.
Data Presentation
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a clear comparison of the efficacy and toxicity of these compounds across different experimental models.
Table 1: In Vitro Cytotoxicity and Apoptosis in Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration | Result | Statistical Significance | Reference |
| Aconitine | Miapaca-2 (Pancreatic Cancer) | MTT Assay (24h) | 10 µM | ~85% Viability | Not Specified | [1] |
| 20 µM | ~65% Viability | Not Specified | [1] | |||
| 40 µM | ~45% Viability | Not Specified | [1] | |||
| 80 µM | ~25% Viability | Not Specified | [1] | |||
| Aconitine | PANC-1 (Pancreatic Cancer) | MTT Assay (24h) | 10 µM | ~90% Viability | Not Specified | [1] |
| 20 µM | ~70% Viability | Not Specified | [1] | |||
| 40 µM | ~50% Viability | Not Specified | [1] | |||
| 80 µM | ~30% Viability | Not Specified | [1] | |||
| Aconitine | H9c2 (Cardiac Myoblasts) | Annexin V-FITC/PI | 100 µM | 22.16 ± 0.64% Apoptosis | p<0.01 | [2] |
| 200 µM | 44.64 ± 3.23% Apoptosis | p<0.01 | [2] | |||
| Aconitine | QBC-939 (Cholangiocarcinoma) | CCK-8 Assay (48h) | 1 µM | 95.51 ± 0.83% Viability | p<0.05 | [3] |
| 10 µM | 87.58 ± 1.06% Viability | p<0.05 | [3] | |||
| 100 µM | 81.38 ± 0.69% Viability | p<0.05 | [3] |
Table 2: In Vivo Antitumor Efficacy in a Xenograft Model
| Treatment Group | Compound | Dose | Mean Tumor Weight (g) at Day 28 | Statistical Significance vs. Control | Reference |
| Control | Vehicle | - | 1.5 | - | [1] |
| Treatment 1 | Aconitine | 50 mg/kg | ~0.8 | Not Specified | [1] |
| Treatment 2 | Aconitine | 100 mg/kg | 0.25 | Not Specified | [1] |
Table 3: Comparative Analgesic and Anti-inflammatory Activity and Acute Toxicity
| Compound | Test | Animal Model | ED50 (mg/kg) | LD50 (mg/kg, i.p.) | Therapeutic Index (LD50/ED50) | Reference |
| Lappaconitine (LA) | Acetic Acid-Writhing | Mice | 3.5 | 10.5 | ~3.0 | [4] |
| N-deacetyllappaconitine (DLA) | Acetic Acid-Writhing | Mice | 3.8 | 23.5 | ~6.2 | [4] |
| Lappaconitine (LA) | Formaldehyde Test | Mice | 2.3 | 10.5 | ~4.6 | [4] |
| N-deacetyllappaconitine (DLA) | Formaldehyde Test | Mice | 7.1 | 23.5 | ~3.3 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT/CCK-8) Assay
Pancreatic cancer cells (Miapaca-2 and PANC-1) or cholangiocarcinoma cells (QBC-939) were seeded in 96-well plates.[1][3] After cell attachment, they were treated with various concentrations of Aconitine (e.g., 0, 1, 10, 20, 40, 80, 100 µM) for specified durations (e.g., 24, 48, 72 hours).[1][3] Following treatment, MTT or CCK-8 reagent was added to each well and incubated. The absorbance was then measured using a microplate reader to determine the percentage of viable cells relative to the untreated control group. Statistical analysis was performed using ANOVA or Student's t-test.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
H9c2 cardiac myoblasts were seeded and treated with Aconitine (e.g., 0, 100, 200 µM) for 24 hours.[2] The cells were then harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, which was then incubated in the dark. The percentage of apoptotic cells (early and late) was quantified using flow cytometry.[2] Statistical significance was determined by comparing the treatment groups to the control group.
In Vivo Xenograft Model
Female BALB/c nude mice were subcutaneously injected with pancreatic cancer cells.[1] Once tumors reached a palpable size, the mice were randomly assigned to control and treatment groups. The treatment groups received intraperitoneal injections of Aconitine (e.g., 50 mg/kg, 100 mg/kg) on a specified schedule.[1] The control group received a vehicle injection. Tumor volume was monitored regularly throughout the study.[1] At the end of the experiment (e.g., day 28), the mice were euthanized, and the tumors were excised and weighed.[1]
Acetic Acid-Induced Writhing Test (Analgesic Activity)
Mice were divided into control and treatment groups.[4] The test compounds (Lappaconitine or N-deacetyllappaconitine) were administered, typically via subcutaneous injection. After a predetermined time, a solution of acetic acid was injected intraperitoneally to induce a writhing response. The number of writhes for each mouse was counted for a specific period. The effective dose 50 (ED50), the dose required to produce an analgesic effect in 50% of the animals, was then calculated.[4]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways affected by Aconitine and a general workflow for its in vitro analysis.
Caption: Aconitine-induced apoptosis signaling pathways.
Caption: General experimental workflow for in vitro analysis.
References
Validating Biomarkers for Yunaconitoline Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for validating the activity of Yunaconitoline, a potent cardiotoxic and neurotoxic diterpenoid alkaloid. We will explore its mechanism of action and compare relevant biomarkers with those of other well-characterized toxins, supported by experimental data and detailed protocols.
Mechanisms of Action: A Tale of Ion Channel Modulation
This compound, a primary toxic component of Aconitum species, exerts its effects by targeting voltage-gated sodium channels (VGSCs)[1]. Unlike channel blockers, this compound binds to site 2 of the channel, causing persistent activation. This leads to a continuous influx of sodium ions, resulting in membrane depolarization and sustained neuronal and muscular excitability, which underlies its severe cardiotoxic and neurotoxic effects[2].
Alternative Toxins for Comparison:
-
Tetrodotoxin (B1210768) (TTX): A potent neurotoxin found in pufferfish, TTX is a direct antagonist of VGSCs. It blocks the channel pore, preventing sodium ion influx and thereby inhibiting action potential propagation[3].
-
Scorpion Toxins (α- and β-toxins): These peptide toxins also modulate VGSCs. α-toxins slow the inactivation of the channel, prolonging the sodium current, while β-toxins shift the voltage-dependence of activation, causing the channel to open at more negative membrane potentials.
Comparative Analysis of Biomarkers
The validation of this compound's activity relies on biomarkers that reflect the downstream consequences of its interaction with VGSCs. Here, we compare key biomarkers for this compound with those for Tetrodotoxin and Scorpion envenomation.
| Biomarker | Toxin | Biological Relevance | Reported Levels in Toxin Exposure | Sample Type |
| Cardiac Troponin T (cTnT) & I (cTnI) | This compound/Aconitine (B1665448) | Released from damaged cardiomyocytes, indicating direct cardiac injury. Aconitine has been shown to inhibit TnT expression in vitro[4]. | Troponin I levels can be significantly elevated, for instance, a peak of 4.98 ng/mL was observed 48 hours after aconite ingestion in one case[5]. Another case reported a Troponin I level of 14.8 ng/mL 13 hours post-ingestion[6]. | Serum, Plasma |
| Scorpion Venom | Indicates venom-induced myocarditis. Levels correlate with the severity of cardiac dysfunction[7][8]. | Levels > 0.11 µg/L are indicative of myocarditis. In severe cases requiring ventilator support, levels can exceed 10 µg/L[7][8]. | Serum, Plasma | |
| Brain Natriuretic Peptide (BNP) / NT-proBNP | Scorpion Venom | Secreted by ventricles in response to excessive stretching of heart muscle cells, a marker of heart failure. | Elevated levels suggest myocarditis and are used for risk stratification in envenomated patients. | Serum, Plasma |
| α-Synuclein | This compound/Aconitine | Aconitine-induced neurotoxicity is associated with an abnormal elevation of α-synuclein levels[9]. | Specific quantitative data on the dose-response of α-synuclein to this compound is an area of ongoing research. | Brain Tissue, CSF |
| Inflammatory Cytokines (IL-6, TNF-α, IL-1β) | Scorpion Venom | Released as part of the systemic inflammatory response to venom, contributing to organ damage[3][10]. | Serum levels of IL-6 and IL-10 were significantly increased 4 hours after experimental envenomation in rats[11]. In humans, IL-6 can be markedly elevated upon hospital arrival[12]. | Serum, Plasma |
| Tetrodotoxin (TTX) | Tetrodotoxin | Direct measurement of the toxin itself is the primary method for confirming exposure. | In poisoning cases, urine concentrations can range from 0.4-138 µg/L, detectable within 3 days of poisoning[7]. Blood levels are typically lower, in the range of 4.5-40.6 nM[12]. | Urine, Blood |
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound Toxicity
Caption: Signaling pathways of this compound-induced cardiotoxicity and neurotoxicity.
Experimental Workflow for Biomarker Validation
Caption: General experimental workflow for the validation of a biomarker for this compound activity.
Detailed Methodologies
Chemiluminescence Immunoassay (CLIA) for Cardiac Troponin T (cTnT)
This protocol is based on a sandwich immunoassay principle for the quantitative determination of cTnT in serum or plasma.
-
Reagent Preparation:
-
All reagents (magnetic microbeads coated with anti-cTnT antibody, acridinium-labeled anti-cTnT antibody, calibrators, controls) should be brought to room temperature before use.
-
Ensure reagents are well-mixed without foaming.
-
-
Assay Procedure (Automated Analyzer):
-
Load patient samples, calibrators, and controls onto the analyzer.
-
The analyzer pipettes a defined amount of sample, magnetic microbeads, and acridinium-labeled antibody into a reaction vessel.
-
Incubation: The mixture is incubated to allow for the formation of a sandwich complex (microbead-cTnT-acridinium-labeled antibody).
-
Magnetic Separation and Washing: A magnetic field is applied to immobilize the microbeads. Unbound components are washed away.
-
Signal Generation: Pre-trigger and trigger solutions are added to initiate the chemiluminescent reaction.
-
Detection: The light emission is measured by a photomultiplier tube. The resulting relative light units (RLUs) are directly proportional to the cTnT concentration.
-
-
Calibration and Quality Control:
-
A multi-point calibration curve is generated using the provided calibrators.
-
The concentration of cTnT in patient samples and controls is determined from this curve.
-
Run at least two levels of quality control material with each batch of samples.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for α-Synuclein
This protocol outlines a sandwich ELISA for the quantification of α-synuclein in brain tissue lysates.
-
Sample Preparation:
-
Homogenize brain tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay) for normalization.
-
-
ELISA Procedure:
-
Coating: Use a 96-well microplate pre-coated with a capture antibody specific for α-synuclein.
-
Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Sample/Standard Incubation: Add diluted tissue lysates and a serial dilution of recombinant α-synuclein standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound material.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for α-synuclein to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. Incubate in the dark until a color change is observed.
-
Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of α-synuclein in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the α-synuclein concentration to the total protein concentration of the lysate.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Tetrodotoxin (TTX)
This method is for the quantitative analysis of TTX in urine samples.
-
Sample Preparation:
-
Extraction: Extract TTX from the urine sample using a mixture of acetic acid, methanol, and acetonitrile[7].
-
Solid Phase Extraction (SPE): Clean up the extract using a cation exchange SPE cartridge to remove interfering substances.
-
Elution: Elute the TTX from the SPE cartridge with an acidic acetonitrile (B52724)/water mixture.
-
Neutralization and Reconstitution: Neutralize the eluate and reconstitute it in a suitable solvent for LC-MS/MS analysis. An internal standard (e.g., Kasugamycin) should be added for accurate quantification[7].
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of the polar TTX molecule. A gradient elution with a mobile phase consisting of acetonitrile and an ammonium (B1175870) formate (B1220265) buffer is typically used[10].
-
Mass Spectrometry Detection:
-
Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for TTX in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
-
Quantification:
-
Create a calibration curve using matrix-matched standards.
-
Calculate the concentration of TTX in the urine samples based on the peak area ratio of the analyte to the internal standard.
-
This guide provides a framework for understanding and validating biomarkers for this compound activity. The selection of appropriate biomarkers and the use of robust, well-validated analytical methods are crucial for advancing research into the toxicology of this potent natural compound and for the development of potential therapeutics.
References
- 1. Cardiac efficacy and toxicity of aconitine: A new frontier for the ancient poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of tetrodotoxin in urine by liquid chromatography-tandem mass spectrometry with internal standard calibration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nucleolin inhibits α-synuclein to attenuate aconitine's neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a high-throughput online solid phase extraction – Liquid chromatography – Tandem mass spectrometry method for the detection of tetrodotoxin in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sid.ir [sid.ir]
- 12. Determination of tetrodotoxin in human urine and blood using C18 cartridge column, ultrafiltration and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Yunaconitoline: A Procedural Guide for Laboratory Professionals
Yunaconitoline (B1164412) is a C19-norditerpenoid alkaloid isolated from plants of the Aconitum genus.[] Like other aconitine-type alkaloids, it is a potent cardiotoxin (B1139618) and neurotoxin and must be handled with extreme caution.[2][3] There is no specific antidote for aconitine (B1665448) poisoning, and treatment is primarily supportive.[4] Therefore, preventing exposure through meticulous handling and proper disposal is critical.
Hazard and Safety Summary
The following table summarizes key safety information for handling this compound, based on data for the compound and its class of toxic alkaloids.
| Parameter | Guideline | Source/Comment |
| Chemical Formula | C₃₄H₄₃NO₁₀ | [] |
| Molecular Weight | 625.72 g/mol | [] |
| Toxicity Class | Highly Toxic Alkaloid | By analogy to aconitine. Assumed to be a potent toxin.[2][3] |
| Primary Hazards | Acute toxicity (cardiotoxin, neurotoxin) | [2] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles, fully-buttoned lab coat, and in some cases, a face shield and respiratory protection. | Standard practice for potent compounds. |
| Storage | Store in a tightly sealed, clearly labeled container in a secure, ventilated, and cool location. | General best practice for chemical storage. |
General Disposal and Decontamination Workflow
The proper disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance. The following workflow diagram illustrates the key steps and decision points from waste generation to final disposal.
References
- 2. Hidden aconite poisoning: identification of yunaconitine and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitum Alkaloid Poisoning Because of Contamination of Herbs by Aconite Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling of Yunaconitoline: A Guide for Laboratory Professionals
Yunaconitoline is a highly toxic diterpenoid alkaloid derived from Aconitum species.[1][2] Its potent neurotoxicity and cardiotoxicity necessitate stringent safety protocols to prevent accidental exposure.[2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Toxicity and Hazard Information
This compound's toxic mechanism is similar to the well-documented alkaloid, aconitine, which acts on voltage-gated sodium channels.[2][3] Exposure can lead to severe neurological, cardiovascular, and gastrointestinal symptoms.[3] Due to its high toxicity, it must be handled as an acutely hazardous substance. Toxicity can occur through ingestion, inhalation, or skin contact.[4]
Quantitative Data Summary
| Parameter | Data (for Aconitine) | Source | Notes |
| Lethal Dose (Human) | ~2 milligrams (pure) | [4] | Highlights the extreme potency. |
| LD50 (Mice, oral) | 1 mg/kg | [4] | Lethal Dose, 50% of subjects. |
| LD50 (Mice, intravenous) | 0.100 mg/kg | [4] | Demonstrates increased toxicity with systemic exposure. |
| LD50 (Rats, intravenous) | 0.064 mg/kg | [4] | |
| Compound Details | |||
| Molecular Formula | C34H43NO10 | [5] | For this compound. |
| CAS Number | 259099-25-7 | [5] | For this compound. |
| Storage Temperature | -20°C | [5] | For this compound. |
I. Personal Protective Equipment (PPE) Protocol
Given the acute toxicity of this compound, a comprehensive PPE strategy is mandatory. The following protocol corresponds to a modified OSHA Level C, designed to provide robust protection against splashes, aerosols, and accidental skin contact.[6]
Required PPE Ensemble
-
Primary Containment: All manipulations involving this compound (solid or in solution) must be performed within a certified chemical fume hood, glove box, or other suitable containment device to prevent the generation of dust or aerosols.[7]
-
Body Protection: A disposable, solid-front, back-closing lab gown is required. For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is necessary.[8]
-
Hand Protection: Double gloving is mandatory.
-
Inner Gloves: Nitrile examination gloves.
-
Outer Gloves: Chemical-resistant gloves (e.g., thicker nitrile or neoprene). Gloves must be inspected for tears or holes before each use.[9] Cuffs should extend over the sleeves of the lab gown.
-
-
Eye and Face Protection: Tight-fitting chemical splash goggles in combination with a full-face shield are required to protect against splashes and aerosols.[10][11] Personal eyeglasses are not a substitute for safety goggles.[8]
-
Respiratory Protection: For procedures that could generate dust or aerosols (e.g., weighing solid material, preparing concentrated solutions), a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[10][12] All users must be fit-tested and trained on the proper use of their respirator.
PPE Donning and Doffing Procedures
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[11]
Donning Sequence (Putting On):
-
Gown: Put on the lab gown, ensuring complete coverage.
-
Respirator/Mask: If required, put on the respirator and perform a seal check.
-
Goggles and Face Shield: Put on goggles first, followed by the face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the gown's sleeves.[6]
Doffing Sequence (Taking Off): This process should be performed slowly and deliberately in a designated area.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare skin. Dispose of them in the designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is rolled down and away from the body. The gloves should be peeled off simultaneously with the sleeves.[11] Dispose of them immediately in the hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back by lifting the head strap. Avoid touching the front surface.[8]
-
Respirator/Mask: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
II. Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety.
Experimental Workflow: Step-by-Step Guidance
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
Step 1: Preparation and Planning
-
Designated Area: Designate a specific area within a chemical fume hood for all this compound work.[7]
-
Chemical Hygiene Plan: Ensure a written Chemical Hygiene Plan is in place that details the specific hazards and handling procedures.[13]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[14] All personnel must be familiar with emergency procedures.[7] Have a spill kit rated for toxic chemicals readily available.
Step 2: Handling the Compound
-
Weighing: Weigh solid this compound inside the fume hood or a containment glove box to prevent dust inhalation. Use a dedicated set of spatulas and weigh boats.
-
Solution Preparation: Prepare solutions within the fume hood. Add solvent to the solid slowly to avoid splashing.
-
Manipulation: All transfers, dilutions, and reactions must be conducted within the primary containment (fume hood).
Step 3: Decontamination
-
Equipment: All non-disposable equipment (glassware, spatulas) must be decontaminated immediately after use.[7] A recommended procedure is a triple rinse with a suitable solvent (e.g., ethanol (B145695) or methanol), followed by a wash with soap and water.[15] The rinsate must be collected as hazardous waste.[7]
-
Work Surfaces: Decontaminate the designated work area in the fume hood after each use. Wipe the surface with a solvent-soaked cloth, followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.[16]
Waste Disposal Plan
This compound is considered an acutely hazardous waste. All waste streams must be handled accordingly.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[16]
-
Liquid Waste: All liquid waste, including reaction mixtures and decontamination rinsate, must be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[17]
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a puncture-proof sharps container designated for hazardous chemical waste.
-
Empty Containers: Empty containers that held pure this compound must be triple-rinsed with a suitable solvent.[7][16] The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container label should be defaced before disposal as regular trash.[16]
-
Collection: All hazardous waste must be disposed of through your institution's official hazardous waste collection program.[16] Never discharge this compound waste down the drain.[16]
III. Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Clinical poisoning events involving yunaconitine may be highly correlated with metabolism-based interactions: A critical role of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
- 8. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 11. cdc.gov [cdc.gov]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 14. fishersci.com [fishersci.com]
- 15. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 16. vumc.org [vumc.org]
- 17. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
